4-Fluoro-2-(trifluoromethyl)cinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREHSCSLACWBTF-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243977-21-1 | |
| Record name | 243977-21-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoro-2-(trifluoromethyl)cinnamic acid chemical properties
An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)cinnamic acid
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. The strategic incorporation of both fluorine and a trifluoromethyl group onto the cinnamic acid scaffold imparts unique electronic and metabolic properties, making this molecule a valuable building block in medicinal chemistry and materials science. This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific principles.
Core Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom significantly influences the molecule's reactivity, acidity, and biological interactions.
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 243977-21-1; 280753-26-6 | [1][2][3] |
| Molecular Formula | C₁₀H₆F₄O₂ | [1][3] |
| Molecular Weight | 234.15 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [4] |
| Boiling Point | 268.2 ± 35.0 °C (Predicted) | [3] |
| Density | 1.438 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.19 ± 0.13 (Predicted) | [3] |
| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and DMSO. | [5][6] |
Note: Some physical properties are predicted values from computational models and should be confirmed experimentally.
Synthesis and Reactivity Profile
The synthesis of substituted cinnamic acids is a well-established area of organic chemistry. The most common and reliable method for preparing this compound is through a condensation reaction, leveraging the reactivity of the corresponding benzaldehyde.
Synthetic Pathway: The Knoevenagel Condensation
The Knoevenagel condensation provides an efficient route for C-C bond formation. This reaction involves the base-catalyzed condensation of an active methylene compound (malonic acid) with an aldehyde (4-fluoro-2-(trifluoromethyl)benzaldehyde), followed by decarboxylation. The choice of a weak base like piperidine in a solvent such as pyridine is crucial; it facilitates the formation of the malonate enolate without promoting unwanted side reactions. The subsequent decarboxylation is driven by heat.
Caption: Knoevenagel condensation workflow for synthesis.
Detailed Synthesis Protocol
This protocol is adapted from a general procedure for similar substituted cinnamic acids.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.15 eq), and pyridine (3 mL per gram of aldehyde).
-
Catalysis: Add piperidine (0.12 eq) to the mixture. The piperidine acts as a base to deprotonate the malonic acid, initiating the condensation.
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of carbon dioxide evolution, which typically occurs within 3-5 hours.
-
Quenching and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of crushed ice and 6N hydrochloric acid. This step protonates the carboxylate and causes the product to precipitate out of the aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold water and n-heptane to remove residual acid and unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield this compound as a white to off-white solid.
Chemical Reactivity
The reactivity of this compound is governed by its three primary functional regions:
-
Carboxylic Acid Group: This group undergoes typical reactions such as esterification with alcohols under acidic conditions, conversion to acid chlorides using reagents like thionyl chloride or oxalyl chloride, and reduction to the corresponding alcohol with strong reducing agents like lithium aluminum hydride.[5]
-
Alkene Double Bond: The α,β-unsaturated system is susceptible to addition reactions. For instance, it can be hydrogenated to the corresponding propanoic acid derivative. The electron-withdrawing nature of the aromatic ring influences the reactivity of this double bond.
-
Aromatic Ring: The phenyl ring is substituted with two strong electron-withdrawing groups (F and CF₃). This deactivates the ring towards electrophilic aromatic substitution and makes it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by these groups.
Spectroscopic and Analytical Characterization
While a dedicated full dataset for this specific isomer is not publicly available, its spectroscopic profile can be reliably predicted based on data from closely related analogues like 2-fluoro-4-(trifluoromethyl)cinnamic acid and trans-4-(trifluoromethyl)cinnamic acid.[4][7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Complex multiplets expected in the δ 7.5-8.1 ppm range, showing couplings to both ¹⁹F nuclei. Vinylic Protons: Two doublets (J ≈ 16 Hz for trans isomer) expected between δ 6.7-7.8 ppm. Carboxylic Proton: A broad singlet typically observed > δ 12.0 ppm. |
| ¹³C NMR | Carbonyl Carbon: Signal around δ 167-168 ppm. Aromatic & Vinylic Carbons: Multiple signals between δ 115-145 ppm. The carbons attached to F and CF₃ will show characteristic splitting (C-F and C-C-F couplings). CF₃ Carbon: A quartet signal is expected due to coupling with the three fluorine atoms. |
| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): Broad band from 2500-3300. C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1680-1710. C=C Stretch (Alkene): Peak around 1625-1640. C-F Stretch (Aryl-F & CF₃): Strong absorptions in the 1100-1350 region. |
| Mass Spec (MS) | Molecular Ion (M⁺): Expected at m/z 234.03. Fragmentation would likely involve the loss of COOH (m/z 45) and F. |
These predictions are based on established principles and data from structurally similar compounds.[4][8]
Applications in Research and Development
The unique combination of a fluorine atom and a trifluoromethyl group makes this compound a highly valuable intermediate in modern chemistry.
-
Medicinal Chemistry: Fluorine substitution is a cornerstone of contemporary drug design. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modify pKa and lipophilicity to improve pharmacokinetic profiles.[9][10] The trifluoromethyl group, in particular, is known to increase lipophilicity and cell membrane permeability. Therefore, this compound serves as a key precursor for synthesizing novel bioactive molecules, including anti-inflammatory agents, kinase inhibitors, and antimicrobials.[11][12]
-
Materials Science: Cinnamic acid derivatives are utilized in the development of polymers, coatings, and liquid crystals.[11] The fluorine substituents can enhance thermal stability, chemical resistance, and confer unique optical properties, making this compound a candidate for creating advanced functional materials.[6]
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following protocols are based on safety data sheets for structurally related compounds.[13][14][15]
Hazard Identification
-
Eye Irritation: Causes serious eye irritation.[13]
-
Respiratory Irritation: May cause respiratory tract irritation.[13][14]
Caption: Safe handling and storage workflow.
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control exposure to dust and vapors.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.[16]
-
Handling: Avoid creating dust when weighing or transferring the material. Use appropriate tools (e.g., spatulas). Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][13]
-
First Aid (Exposure):
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This material should be treated as hazardous chemical waste.[13]
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential in drug discovery and materials science. Its unique electronic properties, conferred by the dual fluorine and trifluoromethyl substituents, offer a powerful tool for modulating molecular characteristics. Understanding its synthesis, reactivity, and handling requirements is essential for researchers aiming to leverage this versatile compound in the development of next-generation pharmaceuticals and advanced materials.
References
- 1. This compound [oakwoodchemical.com]
- 2. 243977-21-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound | 280753-26-6 [amp.chemicalbook.com]
- 4. 2-FLUORO-4-(TRIFLUOROMETHYL)CINNAMIC ACID CAS#: 262608-88-8 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chemimpex.com [chemimpex.com]
- 12. mdpi.com [mdpi.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. fishersci.com [fishersci.com]
4-Fluoro-2-(trifluoromethyl)cinnamic acid molecular structure
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and properties of 4-Fluoro-2-(trifluoromethyl)cinnamic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated organic compounds. This document details the compound's physicochemical properties, provides an in-depth analysis of its spectroscopic characteristics, outlines a validated synthesis protocol, and discusses its chemical reactivity and potential applications. By integrating data from authoritative sources with expert interpretation, this guide serves as a critical resource for understanding and applying this versatile chemical building block.
Introduction: The Significance of Fluorinated Cinnamic Acids
Cinnamic acids and their derivatives are a well-established class of organic compounds, recognized for their presence in natural products and their utility as precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers. The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Specifically, the trifluoromethyl (CF₃) group is a key pharmacophore in modern drug design, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability by modifying lipophilicity and electronic characteristics.[1][2]
This compound is a bifunctional molecule that combines the structural features of a cinnamic acid with two distinct fluorine-containing substituents on the aromatic ring. This unique substitution pattern—a fluorine atom at the para-position and a trifluoromethyl group at the ortho-position relative to the propenoic acid side chain—creates a molecule with distinct electronic and steric properties. Understanding the interplay of these features is crucial for leveraging its potential as a building block in advanced chemical synthesis. This guide offers a detailed examination of its molecular architecture, from fundamental properties to synthetic methodology and reactivity.
Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational to any scientific investigation. The key identifiers and computed physicochemical properties for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (E)-3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid | [3] |
| CAS Number | 243977-21-1; 280753-26-6 | [4][5][6] |
| Molecular Formula | C₁₀H₆F₄O₂ | [3][4] |
| Molecular Weight | 234.15 g/mol | [4][5] |
| Canonical SMILES | C1=CC(=C(C=C1F)C(F)(F)F)/C=C/C(=O)O | [3] |
| InChIKey | OREHSCSLACWBTF-DUXPYHPUSA-N | [3] |
| Physicochemical Property | Value (Predicted/Experimental) | Source |
| Appearance | White to off-white solid/powder | [7] |
| Boiling Point | 268.2 ± 35.0 °C (Predicted) | [4] |
| Density | 1.438 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.19 ± 0.13 (Predicted) | [4] |
The (E)-isomer designation in the IUPAC name indicates a trans configuration of the substituents across the alkene double bond, which is the thermodynamically more stable form.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | C10H6F4O2 | CID 5702896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 错误页 [amp.chemicalbook.com]
- 5. 243977-21-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. scbt.com [scbt.com]
- 7. 2-FLUORO-4-(TRIFLUOROMETHYL)CINNAMIC ACID CAS#: 262608-88-8 [m.chemicalbook.com]
Spectroscopic data of 4-Fluoro-2-(trifluoromethyl)cinnamic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-(trifluoromethyl)cinnamic acid
Introduction
This compound is a halogenated derivative of cinnamic acid, a class of compounds widely investigated for their diverse biological activities and applications as precursors in organic synthesis.[1] The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are of paramount importance in the fields of medicinal chemistry and materials science, where fine-tuning molecular properties is crucial for developing novel therapeutic agents and functional materials.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the spectroscopic data of this compound. As a Senior Application Scientist, the objective is not merely to present data, but to explain the causal relationships between the molecular structure and its spectral output. This document provides the foundational knowledge required for unambiguous identification, purity assessment, and further investigation of this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with its combination of an acrylic acid moiety and a di-substituted aromatic ring, gives rise to a rich and informative spectroscopic profile. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom creates a distinct electronic environment that is clearly interrogated by various spectroscopic methods.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete characterization.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The electron-withdrawing substituents significantly influence the chemical shifts of the aromatic and vinylic protons, shifting them downfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | ~12.5 - 13.0 | Broad Singlet | - |
| H-6 | ~8.1 - 8.3 | Doublet | ³J(H-H) ≈ 8.5 |
| H-3 | ~7.8 - 8.0 | Doublet of Doublets | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 5.0 |
| H-5 | ~7.6 - 7.8 | Doublet of Doublets | ³J(H-F) ≈ 8.5, ⁴J(H-H) ≈ 2.5 |
| H-β | ~7.7 | Doublet | ³J(H-H) ≈ 16.0 |
| H-α | ~6.7 | Doublet | ³J(H-H) ≈ 16.0 |
-
Causality Behind Assignments:
-
Vinylic Protons (H-α, H-β): The large coupling constant (~16.0 Hz) is characteristic of a trans configuration across the double bond. H-β is deshielded relative to H-α due to its proximity to the aromatic ring.
-
Aromatic Protons (H-3, H-5, H-6): The strong electron-withdrawing CF₃ group at C2 and the F atom at C4 deshield all aromatic protons. H-6 is expected to be the most downfield due to the ortho CF₃ group. The signals for H-3 and H-5 will appear as complex multiplets (doublet of doublets) due to both proton-proton and proton-fluorine couplings.
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a broad singlet, which will exchange with D₂O.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton. The presence of fluorine results in characteristic C-F coupling, which is invaluable for assignment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F coupling) |
|---|---|---|
| C9 (C=O) | ~167 | Singlet |
| C4 | ~163 | Doublet, ¹J(C-F) ≈ 250 Hz |
| Cβ | ~142 | Singlet |
| C2 | ~135 | Quartet, ²J(C-F) ≈ 30 Hz |
| C6 | ~131 | Singlet or small quartet |
| C1 | ~130 | Doublet, ²J(C-F) ≈ 9 Hz |
| C10 (CF₃) | ~124 | Quartet, ¹J(C-F) ≈ 272 Hz |
| Cα | ~122 | Singlet |
| C3 | ~120 | Doublet, ³J(C-F) ≈ 4 Hz |
| C5 | ~116 | Doublet, ²J(C-F) ≈ 22 Hz |
-
Causality Behind Assignments:
-
Fluorine Coupling: The most informative feature is the large one-bond coupling (¹J) for C4 and the CF₃ carbon, and the smaller two-, three-, and four-bond couplings for the other aromatic carbons. The CF₃ carbon itself appears as a quartet due to coupling with its three attached fluorine atoms.
-
Substituent Effects: The C4 carbon, directly attached to fluorine, is significantly shifted downfield. The carbon bearing the CF₃ group (C2) is also downfield and its signal is split into a quartet by the three fluorine atoms.
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope.[2] Chemical shifts are typically referenced to CFCl₃.
Table 3: Predicted ¹⁹F NMR Chemical Shifts
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C4-F | ~ -105 to -115 | Singlet or narrow multiplet |
| C2-CF₃ | ~ -60 to -65 | Singlet or narrow multiplet |
-
Causality Behind Assignments:
-
The chemical shift ranges for aromatic C-F and CF₃ groups are well-established.[3][4] The specific electronic environment of the cinnamic acid derivative places them in these expected regions.
-
A weak five-bond coupling (⁵J) may be observed between the C4-F and the C2-CF₃ group, which could lead to slight broadening or fine splitting of the signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about the functional groups present in the molecule. The spectrum is expected to be dominated by vibrations from the carboxylic acid and the substituted aromatic ring.
Table 4: Key IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid (conjugated) |
| ~1630 | C=C stretch | Alkene |
| ~1500-1600 | C=C stretch | Aromatic Ring |
| 1100-1300 | C-F stretch | Aryl-F and CF₃ |
| ~980 | C-H bend (out-of-plane) | trans-Alkene |
-
Causality Behind Assignments:
-
Carboxylic Acid: The O-H bond exhibits a very broad absorption due to hydrogen bonding. The C=O stretch appears at a slightly lower wavenumber than a non-conjugated acid (~1710 cm⁻¹) because conjugation with the C=C double bond weakens the carbonyl bond.[5]
-
Unsaturation: The alkene and aromatic C=C stretching bands are clearly visible in the 1500-1630 cm⁻¹ region.
-
Fluorine Groups: The C-F stretching vibrations are strong and appear in the fingerprint region. The CF₃ group typically shows multiple strong absorption bands.
-
trans-Alkene: A characteristic out-of-plane C-H bending vibration around 980 cm⁻¹ provides strong evidence for the trans geometry of the double bond.[6]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.
Table 5: Expected Key Mass Spectrometry Fragments (Electron Ionization)
| m/z Value | Proposed Fragment |
|---|---|
| 234 | [M]⁺ (Molecular Ion) |
| 215 | [M - F]⁺ or [M - OH - H]⁺ |
| 189 | [M - COOH]⁺ |
| 169 | [M - F - CO]⁺ |
| 145 | [C₇H₄F]⁺ |
-
Causality Behind Fragmentation:
-
Molecular Ion: The peak at m/z 234 corresponds to the molecular weight of the compound (C₁₀H₆F₄O₂).[7]
-
Key Losses: Common fragmentation pathways for cinnamic acids include the loss of the carboxyl group (a loss of 45 Da) to give the [M - COOH]⁺ fragment. Subsequent fragmentations often involve the stable fluorinated aromatic portion of the molecule.
-
Experimental Protocols and Workflow
To ensure data integrity and reproducibility, standardized protocols must be followed.
Caption: General workflow for the spectroscopic analysis of the target compound.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific solvent.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Reference the spectrum appropriately (e.g., using an internal standard or external referencing to CFCl₃).[8]
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (for ¹H and ¹³C) or the reference standard (for ¹⁹F).
Protocol 2: FT-IR Data Acquisition (ATR Method)
-
Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry Data Acquisition (Direct Infusion ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if MS/MS data is acquired.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. colorado.edu [colorado.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 243977-21-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. rsc.org [rsc.org]
4-Fluoro-2-(trifluoromethyl)cinnamic acid CAS number 243977-21-1
An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)cinnamic acid (CAS: 243977-21-1)
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound stands as a compound of significant interest at the intersection of medicinal chemistry and materials science. Its structure, which combines the pharmacologically relevant cinnamic acid backbone with the bio-isosteric fluorine atom and the metabolically robust trifluoromethyl (CF₃) group, makes it a highly valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its chemical properties, established and plausible synthesis methodologies, potential applications grounded in the known bioactivities of related structures, and essential safety protocols. The narrative is designed to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile molecule in their work.
Physicochemical and Spectroscopic Profile
The unique substitution pattern on the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability—key parameters in drug design. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups impacts the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 243977-21-1 | [1][2][3] |
| Molecular Formula | C₁₀H₆F₄O₂ | [1][4] |
| Molecular Weight | 234.15 g/mol | [1][3] |
| Melting Point | 181-183°C | [1] |
| Appearance | White to off-white crystalline powder or solid | [5] |
| MDL Number | MFCD00236297 | [3][6] |
Spectroscopic Signature (Predicted)
-
¹H NMR: Protons on the acrylic acid moiety will appear as doublets in the vinylic region (~6.5-8.0 ppm), with a large coupling constant (J ≈ 16 Hz) characteristic of the trans (E) isomer, which is typically the thermodynamically favored product in most cinnamic acid syntheses.[7] Aromatic protons will appear as complex multiplets in the downfield region (~7.5-8.2 ppm). The carboxylic acid proton will be a broad singlet, often above 12 ppm, and may be exchangeable with D₂O.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed around 167 ppm. The olefinic carbons will appear between ~118 and 145 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling. The trifluoromethyl carbon signal will appear as a quartet due to coupling with the three fluorine atoms.[8]
-
¹⁹F NMR: Two distinct signals are expected. One for the fluorine atom on the aromatic ring and another for the trifluoromethyl group, which will appear as a singlet.
-
Infrared (IR) Spectroscopy: Key absorptions will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1690 cm⁻¹), a C=C stretch for the alkene (~1625 cm⁻¹), and strong C-F stretching bands (~1100-1350 cm⁻¹).
Synthesis Methodologies: A Strategic Approach
The synthesis of cinnamic acids is a well-established field in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. For this compound, the most logical precursor is 4-fluoro-2-(trifluoromethyl)benzaldehyde. Several robust methods can be employed for its conversion.
Knoevenagel Condensation: A Reliable and High-Yielding Route
This method involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation. It is a classic and highly effective method for preparing α,β-unsaturated acids. The use of a basic catalyst like piperidine in a high-boiling solvent like pyridine drives the reaction to completion.[5][7]
Causality: The base (piperidine) deprotonates malonic acid to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration and decarboxylation are driven by heating, leading to the formation of the thermodynamically stable trans-alkene. This method is often preferred for its operational simplicity and generally good yields.[5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.1-1.2 eq), and pyridine (3-4 mL per gram of aldehyde).
-
Catalysis: Add piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. The progress can be monitored by observing the cessation of CO₂ evolution (bubbling). This typically takes 2-4 hours.[7]
-
Workup: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing crushed ice and an excess of concentrated hydrochloric acid (e.g., 6N HCl) to protonate the carboxylate and precipitate the product.[7]
-
Isolation: The resulting solid precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Knoevenagel condensation workflow for synthesis.
Alternative Synthetic Strategies: Heck and Wittig Reactions
For researchers seeking alternative pathways, particularly for substrate scope exploration or methodology development, the Heck and Wittig reactions are powerful choices.
-
Heck Reaction: This palladium-catalyzed reaction would couple an aryl halide (e.g., 1-bromo-4-fluoro-2-(trifluoromethyl)benzene) with acrylic acid or an acrylate ester.[10][11][12] The primary advantage is the ability to construct the C-C bond directly from an aryl halide, offering a different retrosynthetic disconnection. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[13]
-
Wittig Reaction: This reaction involves treating 4-fluoro-2-(trifluoromethyl)benzaldehyde with a phosphorus ylide, such as (carboxymethylene)triphenylphosphorane.[14][15] A key advantage of using a stabilized ylide is the high stereoselectivity, which almost exclusively yields the E-isomer (trans).[15] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[16]
Applications in Research and Drug Development
The title compound is not an end-product but a strategic intermediate. Its value lies in the predictable contributions of its constituent functional groups to the pharmacokinetic and pharmacodynamic profiles of a larger molecule.
The Role of Fluorine and Trifluoromethyl Groups in Medicinal Chemistry
The strategic incorporation of fluorine is a cornerstone of modern drug design. The CF₃ group and the aromatic fluorine atom in this molecule confer several desirable properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F, particularly the CF₃ group, can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[17][18]
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes and improve oral bioavailability.[19]
-
Enhanced Binding Affinity: The strong electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with amide backbones in protein active sites) and can alter the pKa of nearby functional groups, optimizing binding.[18]
-
Modulation of Conformation: The size of the CF₃ group can act as a conformational lock, forcing a molecule into a specific, biologically active conformation.
Caption: Key functional groups and their imparted properties.
Potential Pharmacological Applications
Based on extensive research into variously substituted cinnamic acid derivatives, this molecule is a promising starting point for developing agents with a range of activities.[20][21]
| Pharmacological Activity | Rationale and Supporting Evidence |
| Antimicrobial | Cinnamic acid derivatives are known to disrupt microbial cell membranes and inhibit biofilm formation.[22][23] Fluoro-substitution, in particular, has been shown to enhance antibacterial and anti-tuberculosis activity.[20] |
| Anticancer | Certain derivatives inhibit the growth of cancer cells. The trifluoromethyl group is a common feature in many modern anticancer drugs.[24] |
| Anti-inflammatory | These compounds can modulate key inflammatory pathways, such as NF-κB signaling.[22] |
| Antidiabetic | Some cinnamic acid derivatives improve glucose uptake and insulin sensitivity. |
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care. The following information is a summary of data found in supplier Safety Data Sheets (SDS).[2][25][26]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eyes: Wear chemical safety goggles.
-
Skin: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory: Handle only in a chemical fume hood to avoid inhalation of dust.[26]
-
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[26]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[26]
-
Inhalation: Remove victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[26]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[27]
-
This guide is intended for research purposes only. Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 5. nbinno.com [nbinno.com]
- 6. This compound [oakwoodchemical.com]
- 7. 2-FLUORO-4-(TRIFLUOROMETHYL)CINNAMIC ACID CAS#: 262608-88-8 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 4-(Trifluoromethyl)cinnamic acid(16642-92-5) 1H NMR [m.chemicalbook.com]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report - 858 Words | Cram [cram.com]
- 17. scilit.com [scilit.com]
- 18. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 19. 3-(Trifluoromethyl)cinnamic acid, predominantly trans [myskinrecipes.com]
- 20. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. 4-Fluoro-3-(trifluoromethoxy)cinnamic acid | 886501-38-8 | Benchchem [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. chemimpex.com [chemimpex.com]
- 25. indofinechemical.com [indofinechemical.com]
- 26. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 27. fishersci.com [fishersci.com]
Biological activity of fluorinated cinnamic acid derivatives
An In-depth Technical Guide on the Biological Activity of Fluorinated Cinnamic Acid Derivatives
Part 1: Foundational Principles and Strategic Synthesis
The Cinnamic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
Cinnamic acid and its derivatives are a class of organic compounds naturally occurring in various plants, such as cinnamon.[1][2][3] The core structure, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification.[1][3][4] This structural versatility allows for the synthesis of a wide array of derivatives with diverse and potent biological activities, including antimicrobial, antioxidant, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][4] The inherent bioactivity and synthetic tractability of the cinnamic acid skeleton make it a "privileged structure" in the field of medicinal chemistry and drug discovery.
The "Fluorine Advantage" in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to enhance their therapeutic potential.[5] Fluorine, being the most electronegative element, can profoundly alter the physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP).[5] These modifications can lead to improved metabolic stability, enhanced binding affinity to biological targets, and better membrane permeability, collectively known as the "fluorine advantage." The strategic placement of fluorine atoms on the cinnamic acid scaffold can therefore be a powerful tool to modulate its biological activity and pharmacokinetic profile.[5]
Synthesis of Fluorinated Cinnamic Acid Derivatives
The synthesis of fluorinated cinnamic acid derivatives can be achieved through various established organic reactions. A common and efficient method is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a fluorinated benzaldehyde with malonic acid or its derivatives, followed by decarboxylation to yield the corresponding fluorinated cinnamic acid.
Objective: To synthesize 4-fluorocinnamic acid from 4-fluorobenzaldehyde and malonic acid.
Materials:
-
4-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and base)
-
Piperidine (as catalyst)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers, Erlenmeyer flasks
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorobenzaldehyde (10.0 g, 80.6 mmol), malonic acid (12.6 g, 121.0 mmol), and pyridine (50 mL).
-
Catalyst Addition: To the stirred mixture, add piperidine (1.0 mL) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) using a heating mantle and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold 10% HCl (200 mL). A precipitate of the crude product will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid with cold water.
-
Recrystallization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-fluorocinnamic acid.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Antimicrobial Activity
Fluorination of the cinnamic acid scaffold has been shown to enhance its antimicrobial properties, making these derivatives promising candidates for the development of new antibacterial and antifungal agents.[1][5]
Antibacterial Activity
Fluorinated cinnamic acid derivatives have demonstrated significant activity against a range of bacteria, including pathogenic strains.[1][5] For instance, a 4-fluorocinnamic acid derivative has shown enhanced activity against Mycobacterium tuberculosis compared to its non-fluorinated counterpart.[1][5]
The antibacterial action of cinnamic acid derivatives is believed to involve multiple mechanisms, including:
-
Disruption of Cell Membranes: The lipophilic nature of the phenyl ring allows the molecule to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[6]
-
Inhibition of Cellular Enzymes: These compounds can inhibit essential bacterial enzymes, such as ATPase, thereby interfering with cellular energy metabolism.[6]
-
Prevention of Biofilm Formation: Cinnamic acid derivatives have been shown to inhibit the formation of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[6][7]
The position of the fluorine atom on the phenyl ring plays a crucial role in determining the antibacterial potency. Studies have shown that para-substitution often leads to higher activity. For example, a compound with a 4-fluoro phenyl ring substitution was found to be the most active among a series of fluorinated derivatives against Mycobacterium tuberculosis, with an IC50 value of 0.36 µg/mL.[1][2]
Objective: To determine the minimum concentration of a fluorinated cinnamic acid derivative required to inhibit the visible growth of a specific bacterium.
Materials:
-
Fluorinated cinnamic acid derivative stock solution (e.g., in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the fluorinated cinnamic acid derivative stock solution in MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm using a spectrophotometer.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Antifungal Activity
Fluorinated cinnamic acid derivatives also exhibit promising antifungal properties.[1] Their mechanism of action often involves the inhibition of key fungal enzymes.
A primary target for the antifungal activity of these compounds is CYP51 (lanosterol 14α-demethylase), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1] Inhibition of CYP51 disrupts the fungal cell membrane, leading to cell death.
Part 3: Anticancer Activity
The anticancer potential of fluorinated cinnamic acid derivatives is a significant area of research. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms.[8][9]
Mechanisms of Action
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8][10] Fluorinated cinnamic acid derivatives have been identified as potent inhibitors of several oncogenic protein kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers.[8][11] Fluorinated cinnamide derivatives have shown potent inhibitory activity against EGFR, with IC50 values in the nanomolar range.[8]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important target in cancer therapy. Certain cinnamic acid derivatives have been shown to suppress this pathway.[10][12]
Caption: Inhibition of the EGFR Signaling Pathway.
Fluorinated cinnamic acid derivatives can induce apoptosis (programmed cell death) in cancer cells.[1] This is often achieved by increasing the levels of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and subsequent activation of apoptotic pathways.[1]
Structure-Activity Relationships (SAR)
The anticancer activity is highly dependent on the substitution pattern. For instance, a 4-fluoro substituent on the phenyl moiety has been identified as a key feature for potent EGFR tyrosine kinase inhibitors with significant cytotoxic activity against various cancer cell lines.[8]
| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| N-(N-Pyrimidin-2-ylbenzenesulphamoyl)imidazolone | HepG2 (Liver Cancer) | 4.23 | [8] |
| 4-Fluoro-substituted Cinnamic Acid Derivative | A-549 (Lung Cancer) | 10.36 | [9] |
| Cinnamic Acyl Sulfonamide Derivative (56a) | MCF-7 (Breast Cancer) | 0.17 µg/mL | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of fluorinated cinnamic acid derivatives on cancer cells by measuring cell viability.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated cinnamic acid derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated cinnamic acid derivative and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Part 4: Anti-inflammatory Activity
Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[2][13] Fluorination can enhance this activity by modulating their interaction with key inflammatory targets.
Mechanism of Action
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes.[5] Cinnamic acid derivatives have been investigated as potential COX inhibitors, and fluorination can enhance their potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[5]
Fluorinated cinnamic acid derivatives can also exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the nuclear factor kappa B (NF-κB) pathway.[6] By inhibiting the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][13]
Part 5: Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's are characterized by complex pathologies, including cholinergic deficits and neuroinflammation.[14][15] Fluorinated cinnamic acid derivatives have emerged as promising multi-target agents for the treatment of such diseases.[14][16]
Mechanism of Action: Cholinesterase Inhibition
A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase the levels of the neurotransmitter acetylcholine in the brain.[16] Fluorine-substituted cinnamic acid derivatives have been shown to be potent inhibitors of both AChE and BuChE.[16]
Structure-Activity Relationships (SAR)
The position of the fluorine or chlorine substituent significantly affects the bioactivity and selectivity for AChE versus BuChE.[16]
-
Para-substitution: Compounds with a para-substituted fluorine or chlorine atom generally exhibit potent activity against AChE and poor activity against BuChE.[16]
-
Ortho-substitution: Ortho-substituted analogs tend to show the opposite effect, with higher activity against BuChE.[16]
One study found that a para-substituted fluorinated cinnamic acid derivative was the most potent in AChE inhibition with an IC50 of 1.11 ± 0.08 µmol/L and high selectivity over BuChE.[16]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
Objective: To quantify the inhibitory activity of fluorinated cinnamic acid derivatives against AChE or BuChE.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer
-
Fluorinated cinnamic acid derivative
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the enzyme (AChE or BuChE).
-
Inhibitor Addition: Add various concentrations of the fluorinated cinnamic acid derivative to the wells and pre-incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Kinetic Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate). Measure the rate of color formation by monitoring the absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the derivative. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Caption: Workflow for Ellman's Method for Cholinesterase Inhibition Assay.
Part 6: Conclusion and Future Perspectives
Fluorinated cinnamic acid derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine into the cinnamic acid scaffold provides a powerful means to enhance their potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, underscore their potential as therapeutic agents for a wide range of diseases, from infectious diseases and cancer to inflammatory disorders and neurodegenerative conditions.
Future research should focus on elucidating the detailed molecular mechanisms underlying the observed biological effects and on optimizing the structure-activity relationships to develop more potent and selective drug candidates. Further in vivo studies and clinical trials are warranted to translate the promising in vitro results into effective therapies for human diseases.
Part 7: References
-
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Benchchem. 5
-
Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. 16
-
Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. ResearchGate. 17
-
Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. 1
-
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH. 8
-
Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. 9
-
Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals. Benchchem. 18
-
Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. MDPI. 14
-
Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. ResearchGate. 19
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC - NIH. 20
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. 21
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. 6
-
Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. 2
-
Cinnamic Acid Derivatives as Anticancer Agents-A Review. ResearchGate. 22
-
New neuroprotective derivatives of cinnamic acid by biotransformation. RSC Publishing. 15
-
Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. ResearchGate. 10
-
Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. 7
-
Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. PubMed. 13
-
Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo. Atlantis Press. 11
-
A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase. PubMed. 23
-
Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase. ResearchGate. 24
-
Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed. 4
-
Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. 25
-
New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. Request PDF. 26
-
Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. PubMed. 27
-
Antioxidant and antimicrobial activities of cinnamic acid derivatives. PubMed. 28
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. ResearchGate. 29
-
Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. NIH. 30
-
Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed. 12
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. MDPI. 3
-
A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. MDPI. 31
-
Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. MDPI. 32
-
Identification of Potential Glucosyltransferase Inhibitors from Cinnamic Acid Derivatives Using Molecular Docking Analysis: A Bioinformatics Study. Bioinformatics and Biology Insights. 33
-
Novel synthesis of fluorinated molecules with potential in drug research developed. Analytik NEWS. 34
-
Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. 35
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. 36
-
Biological activity evaluation and structure – activity relationship analysis of ferulic acid and caffeic acid derivatives for anticancer. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrafFwPh9uqJRhYp9WkFg8WsOYCOnKhUdWZpArK0YjCea1eHuQkZjRIyKpJyBjWwzfhsbuJqbzDUxkEYorxxocSKtltQJSTakeeyelhbI80X161FgwsfSr6ayPLx8u4DK0VLtlpQbl4ZtTrCWpkPSIjO-hCcqVG5bZH9MrhIkgUuQDOmmmWCBECUsL9ZGGlyaBHIvqd6Hu8F3pEbNHjgMgLCjtAD37aBEls-HFS4DydbAA6MOhTyy2yJXzWVek0CoWHjaHEa3P1lgXDPyINpt5JdvxFBFc751g-1CcgGb4wIZPH8eb2hP-x4DHa-EtHX9Cgn_NFm87SA==](--INVALID-LINK--
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A Technical Guide for Drug Development Professionals: Trifluoromethyl Compounds as Modulators of Critical Therapeutic Targets
Executive Summary
The strategic incorporation of the trifluoromethyl (CF3) group represents one of the most impactful tactics in modern medicinal chemistry. Its unique electronic and steric properties—including high electronegativity, metabolic stability, and lipophilicity—profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth technical exploration of key therapeutic target classes where trifluoromethylated compounds have demonstrated significant clinical and preclinical success. We will dissect the mechanistic basis for their efficacy, provide quantitative comparisons, and detail the experimental workflows essential for the identification and validation of these interactions in a drug discovery setting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of trifluorination in their therapeutic programs.
The Trifluoromethyl Group: A Bioisostere with Transformative Potential
The utility of the CF3 group extends far beyond its role as a simple methyl mimic. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, modulate conformation, and enhance binding affinity through unique non-covalent interactions within a target's active site.[1][3] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes, a property that often translates to an extended in vivo half-life and improved bioavailability.[4] These combined attributes have made the CF3 moiety a cornerstone in the design of potent and selective inhibitors across a wide array of protein families.
Key Therapeutic Target Classes
The influence of trifluoromethyl-containing compounds spans multiple major classes of therapeutic targets. Here, we explore the mechanistic underpinnings of their activity in several key areas.
Enzymes: Precision Inhibition through Electronic and Steric Effects
Enzymes, particularly kinases and cyclooxygenases, are prominent targets for trifluoromethylated drugs. The CF3 group's ability to enhance binding affinity and selectivity is a recurring theme.
The selective inhibition of COX-2 is a classic example of the power of the CF3 group. Celecoxib (Celebrex®), a diaryl-substituted pyrazole, contains a trifluoromethyl group that is crucial for its activity and selectivity.[5]
-
Mechanism of Action: The COX-2 active site possesses a larger, more accommodating hydrophobic side pocket compared to the COX-1 isoform. The trifluoromethyl group of Celecoxib extends into this pocket, forming favorable interactions that anchor the inhibitor and contribute to its high affinity and ~30-fold selectivity for COX-2 over COX-1.[6][7] This selective inhibition blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins without significantly affecting the production of prostaglandins responsible for gastric mucosal protection, which are primarily synthesized via COX-1.[8]
-
Quantitative Impact: The importance of the CF3 group is underscored when comparing Celecoxib to analogues. While a direct des-trifluoromethyl Celecoxib is not a clinical entity, a trifluoromethyl analogue of Celecoxib (TFM-C) with a second CF3 group replacing the p-tolyl methyl group was shown to have 205-fold lower COX-2 inhibitory activity, yet it retained potent anti-inflammatory effects through COX-2 independent pathways, highlighting the complexity of structure-activity relationships (SAR).[9]
| Compound | Target | IC50 | Selectivity (COX-1/COX-2) |
| Celecoxib | COX-2 | ~40 nM | ~30 |
| Etoricoxib | COX-2 | ~1.1 µM (in vitro) | ~106 |
| Diclofenac | COX-1/COX-2 | ~5.1 µM (COX-2) | ~0.7 |
Table 1: Comparative inhibitory concentrations (IC50) and selectivity ratios for various COX inhibitors. Data compiled from multiple sources and assay conditions may vary.[6][7]
Protein kinases are one of the most successfully drugged enzyme families, and trifluoromethyl groups are a common feature in many approved inhibitors. They often occupy hydrophobic pockets near the ATP-binding site, contributing to both potency and selectivity.
-
Mechanism of Action (Example: B-Raf Inhibitors): The drug Sorafenib (Nexavar®) is a multi-kinase inhibitor that targets Raf kinases (B-Raf and C-Raf) and various receptor tyrosine kinases (VEGFR, PDGFR).[10] The trifluoromethylphenyl moiety of Sorafenib plays a critical role by sterically blocking the movement of the DFG motif and the activation loop, locking the kinase in an inactive conformation.[10] This prevents the kinase from adopting its active state, thereby inhibiting downstream signaling in the MAPK pathway.
-
Quantitative Impact: The potency of trifluoromethylated kinase inhibitors is evident from their low nanomolar IC50 values against their primary targets.
| Inhibitor | Primary Targets | IC50 (nM) |
| Sorafenib | Raf-1, B-Raf, VEGFR2, PDGFRβ | 6 (Raf-1), 20 (B-Raf), 90 (VEGFR2) |
| Ponatinib | BCR-ABL, VEGFR2, FGFR1 | 0.37 (BCR-ABL), 1.5 (VEGFR2) |
| Nilotinib | BCR-ABL | 20 (BCR-ABL) |
Table 2: IC50 values of prominent trifluoromethyl-containing kinase inhibitors against key targets.[1][11]
Trifluoromethyl ketones (TFMKs) are a special class of inhibitors that act as potent, often covalent, inhibitors of serine and cysteine proteases.[12]
-
Mechanism of Action: The carbonyl carbon of a TFMK is highly electrophilic due to the strong electron-withdrawing effect of the adjacent CF3 group. This makes it susceptible to nucleophilic attack by a serine hydroxyl or cysteine thiol group in the enzyme's active site. The attack forms a stable, covalent hemiketal or hemithioketal intermediate that mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent, often slow-tight binding inhibition.[12][13]
-
Quantitative Impact: The potency of TFMK inhibitors can increase over time as the covalent adduct forms. For example, a TFMK inhibitor of the SARS-CoV 3CL protease showed a significant increase in potency with longer incubation.
| Inhibitor | Target | Ki (µM) at 10 min | Ki (µM) at 4 hr |
| TFMK 5h | SARS-CoV 3CL Protease | 8.8 | 0.3 |
Table 3: Time-dependent inhibition of SARS-CoV 3CL Protease by a trifluoromethyl ketone inhibitor, demonstrating the formation of a tightly bound complex.[13]
G-Protein Coupled Receptors (GPCRs)
The incorporation of CF3 groups into GPCR ligands can enhance binding affinity and modulate functional activity. The lipophilic nature of the CF3 group can improve membrane permeability, while its electronic properties can fine-tune interactions within the receptor's binding pocket.[2]
-
Mechanism of Action (Example: NK1 Receptor): Aprepitant, an antagonist of the Neurokinin 1 (NK1) receptor, contains a bis-trifluoromethyl-phenyl ring. 19F-NMR studies have shown that this ring undergoes flipping motions while bound to the receptor, indicating that the binding pocket is dynamic. The CF3 groups probe a large volume within the binding site, contributing to the high affinity of the ligand through extensive hydrophobic and van der Waals interactions.[14] The presence of the CF3 group can significantly increase binding affinity compared to non-fluorinated analogs.[3]
Ion Channels
Trifluoromethylated compounds are also effective modulators of ion channels, particularly voltage-gated sodium channels.[15]
-
Mechanism of Action: Many local anesthetics and antiarrhythmic drugs function by blocking the pore of voltage-gated sodium channels. The introduction of a CF3 group can enhance the hydrophobicity of a molecule, facilitating its partitioning into the cell membrane and access to the channel's binding site within the pore. Furthermore, the electronic effects of the CF3 group can influence the interaction with key amino acid residues in the channel lining. For example, trifluoromethyl-containing antidepressants like fluoxetine have been shown to exhibit sodium channel-blocking activity.
Experimental Workflows for Target Identification and Validation
Confirming that a trifluoromethylated compound engages its intended target within the cell is a critical step in drug development. The following section details key experimental protocols for target validation and characterization.
In Vitro Target Engagement: Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity and determining inhibitor potency (IC50).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the test compound serially diluted in an appropriate buffer. Include a vehicle control (e.g., DMSO).
-
Add 5 µL of a 2x kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP mixture. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ADP-Glo™ Kinase Assay Workflow.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying that a compound binds to its target in a physiological context (i.e., within intact cells or tissues). The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[6]
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with various concentrations of the trifluoromethylated compound or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a buffer like PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by immediate cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA®) Workflow.
Ion Channel Modulation: Whole-Cell Patch-Clamp Electrophysiology
To characterize the effect of a trifluoromethyl compound on ion channel function, whole-cell patch-clamp recording is the gold standard. This technique allows for the direct measurement of ion currents across the entire cell membrane.
-
Preparation:
-
Plate cells expressing the ion channel of interest onto coverslips.
-
Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.
-
Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with the intracellular solution.
-
-
Seal Formation and Break-in:
-
Using a micromanipulator, carefully guide the micropipette to the surface of a target cell.
-
Apply gentle suction to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).
-
-
Data Acquisition:
-
Set the amplifier to voltage-clamp mode. Hold the cell membrane at a specific potential (e.g., -80 mV).
-
Apply a series of voltage steps (a "voltage protocol") to elicit channel opening and measure the resulting ion currents.
-
Establish a baseline recording in the extracellular solution.
-
Perfuse the bath with the extracellular solution containing the trifluoromethyl compound at a known concentration.
-
Record the currents again in the presence of the compound to determine its effect (e.g., block, potentiation, shift in voltage-dependence).
-
-
Analysis:
-
Measure the peak current amplitude before and after compound application to calculate the percentage of inhibition.
-
Construct a dose-response curve by testing multiple concentrations to determine the IC50.
-
Conclusion and Future Perspectives
The trifluoromethyl group is a proven asset in drug discovery, capable of transforming lead compounds into potent, selective, and metabolically robust drug candidates. Its successful application is evident in numerous market-approved drugs targeting a diverse range of proteins, including enzymes, GPCRs, and ion channels. The mechanistic basis for its utility lies in a unique combination of steric and electronic properties that enhance target binding and improve pharmacokinetic profiles.
As our understanding of disease biology deepens, the rational design of trifluoromethylated compounds will continue to be a vital strategy. The experimental workflows detailed in this guide—from in vitro enzymatic assays to cellular target engagement and functional electrophysiology—provide a robust framework for validating the therapeutic potential of these powerful molecules. Future efforts will likely focus on developing novel trifluoromethylation chemistries and applying these principles to increasingly complex and challenging therapeutic targets.
References
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. nbinno.com [nbinno.com]
- 5. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substructure mining of GPCR ligands reveals activity-class specific functional groups in an unbiased manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPCR large-amplitude dynamics by 19F-NMR of aprepitant bound to the neurokinin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 15. 4′-(トリフルオロメチル)アセトフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Cinnamic Acid Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Cinnamic Acid Scaffold
Cinnamic acid, a simple aromatic carboxylic acid derived from the shikimate pathway in plants, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structure, featuring a phenyl ring, a reactive α,β-unsaturated double bond, and a modifiable carboxylic acid group, provides a versatile platform for chemical innovation.[1][3] Naturally occurring derivatives like ferulic acid, caffeic acid, and sinapic acid are ubiquitous in plant-based foods and possess a spectrum of biological activities.[1][4][5]
However, the rise of challenges such as antimicrobial resistance and the need for more targeted and less toxic therapeutics have catalyzed a renewed focus on synthesizing novel, non-natural cinnamic acid analogs.[6][7] These synthetic derivatives often exhibit enhanced potency and specificity compared to their natural precursors.[6][8][9] This guide provides a technical deep-dive into the strategic synthesis, structure-activity relationship (SAR) analysis, and biological evaluation of new cinnamic acid analogs, grounded in field-proven methodologies and the rationale behind key experimental decisions.
Section 1: The Cinnamic Acid Core: A Blueprint for Chemical Diversity
The power of the cinnamic acid scaffold lies in its three primary sites for chemical modification. Understanding these sites is fundamental to designing a synthetic strategy aimed at a specific biological target.
-
The Phenyl Ring: This is the primary site for introducing substituents to modulate electronic and steric properties. The nature, number, and position of groups like hydroxyls, methoxy groups, or halogens can dramatically influence biological activity, including antioxidant potential, cytotoxicity, and enzyme inhibition.[10][11][12]
-
The Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or hydrazides.[3][13] This modification is critical as it alters the molecule's polarity, hydrogen bonding capability, and overall pharmacokinetic profile. Often, ester and amide derivatives exhibit significantly enhanced antimicrobial or anticancer activity compared to the parent acid.[6][14][15]
-
The Alkene Double Bond: The α,β-unsaturated system is crucial for the biological activity of many derivatives and can participate in Michael additions within biological systems.[16] The trans configuration is the most common and thermodynamically stable form.[1]
Caption: Key modification sites on the cinnamic acid scaffold.
Section 2: Core Synthetic Methodologies: From Classic Reactions to Modern Catalysis
The synthesis of cinnamic acid analogs can be broadly categorized into methods that construct the core C6-C3 backbone and those that derivatize the existing scaffold. The choice of method depends on the desired substitution pattern, scalability, and tolerance of other functional groups.
Classic Condensation Reactions
These methods are workhorses of organic synthesis and remain highly relevant for producing a wide range of cinnamic acids.
-
Perkin Reaction: This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the acid.[17] It is a straightforward method for preparing cinnamic acid itself from benzaldehyde and acetic anhydride.[2][18][19] The primary drawback is the requirement for high temperatures (170-190 °C) and the potential for side product formation.[2][18]
-
Knoevenagel Condensation: A more versatile and milder approach, the Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like piperidine or pyridine.[20] The Doebner modification specifically uses malonic acid and often results in spontaneous decarboxylation to yield the desired cinnamic acid derivative.[20][21] This method is highly amenable to green chemistry approaches, utilizing aqueous media or microwave irradiation to improve efficiency and reduce environmental impact.[22]
Modern Palladium-Catalyzed Cross-Coupling
-
The Mizoroki-Heck Reaction: This powerful reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high stereoselectivity.[23][24] It involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an alkene, such as acrylic acid or its esters.[23][25] The key advantages are its functional group tolerance and the typically high yields of the desired E-isomer (trans).[24] Recent advancements have enabled this reaction to be performed in aqueous-biphasic systems, which dramatically simplifies product isolation and catalyst recycling.[26][27]
Derivatization of the Carboxylic Acid Moiety
Once the cinnamic acid core is synthesized, the carboxylic acid provides a simple handle for further diversification.
-
Esterification: Cinnamic esters are commonly synthesized via Fischer esterification (reacting the acid with an alcohol under acidic catalysis) or by first converting the cinnamic acid to a more reactive cinnamoyl chloride, which then readily reacts with an alcohol.[14][28][29]
-
Amidation: Similarly, cinnamamides are prepared by reacting cinnamoyl chloride or cinnamic acid (using coupling agents) with a primary or secondary amine.[14][15][30] These derivatives are of high interest due to their potent biological activities.[15]
Data Presentation: Comparison of Synthetic Methodologies
| Method | Reactants | Typical Conditions | Advantages | Disadvantages | References |
| Perkin Reaction | Aromatic Aldehyde, Acid Anhydride, Base (e.g., Sodium Acetate) | High Temp (170-190°C), 1-4 hours | Cost-effective, simple reagents | Harsh conditions, potential side products | [17][18][31] |
| Knoevenagel Cond. | Aromatic Aldehyde, Malonic Acid, Base (e.g., Piperidine/Pyridine) | Reflux, 2-5 hours | Milder conditions, higher versatility | Use of potentially toxic solvents/bases | [20] |
| Heck Reaction | Aryl Halide, Alkene (e.g., Acrylic Acid), Pd Catalyst, Base | 80-150°C, 0.5-24 hours | High yield, excellent stereoselectivity, high functional group tolerance | Cost of palladium catalyst, requires inert atmosphere | [23][25][26] |
Section 3: Experimental Protocol: Green Synthesis of a Cinnamic Acid Analog via Knoevenagel Condensation
This protocol describes a pyridine-free, environmentally conscious synthesis of a substituted cinnamic acid, adapted from green chemistry principles.[32][22] This self-validating system relies on the physical properties of the product ( insolubility in the aqueous reaction medium) for purification, minimizing the need for chromatographic separation.
Objective: To synthesize 4-chlorocinnamic acid from 4-chlorobenzaldehyde and malonic acid.
Materials:
-
4-chlorobenzaldehyde (1.40 g, 10 mmol)
-
Malonic acid (1.25 g, 12 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol)
-
Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Distilled water (20 mL)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate, Büchner funnel, filter paper.
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (10 mmol), malonic acid (12 mmol), tetrabutylammonium bromide (1 mmol), and potassium carbonate (20 mmol).
-
Reaction: Add 20 mL of distilled water to the flask. Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The use of water as a solvent and a phase-transfer catalyst (TBAB) is a key green-chemistry choice, avoiding volatile organic solvents.[22]
-
Monitoring: Maintain the reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture (spotting against the starting aldehyde).
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the aldehyde), cool the flask to room temperature and then further in an ice bath.
-
Precipitation: Slowly acidify the reaction mixture by adding 1 M HCl dropwise while stirring. The product, 4-chlorocinnamic acid, is insoluble in acidic water and will precipitate out as a solid. The causality here is the protonation of the carboxylate salt, formed under basic reaction conditions, to the neutral carboxylic acid. Check the pH with litmus paper to ensure it is acidic (pH ~2).
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold distilled water (3 x 15 mL) to remove any unreacted malonic acid and inorganic salts.
-
Drying & Characterization: Dry the collected solid in a desiccator or a low-temperature oven. The yield and purity should be determined. The structure should be confirmed using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy. The melting point should be compared to the literature value as a preliminary check of purity.
Section 4: Structure-Activity Relationship (SAR) - A Guide for Rational Drug Design
The discovery of novel analogs is not random; it is guided by understanding how specific structural changes impact biological function. SAR studies are crucial for optimizing lead compounds into potent drug candidates.[33][34]
Caption: Iterative workflow for SAR-guided drug discovery.
Key SAR Insights for Cinnamic Acid Analogs:
-
Antimicrobial Activity:
-
Phenyl Ring Substitution: Electron-withdrawing groups (e.g., halogens) or hydroxyl groups on the phenyl ring often enhance antibacterial activity.[35][36] The position matters; for instance, 4-hydroxycinnamic acid (p-coumaric acid) derivatives can be particularly potent.[36]
-
Carboxylic Acid Modification: Esterification and amidation generally lead to increased antimicrobial potency compared to the parent acid.[6][13] For esters, increasing the alkyl chain length can improve activity up to a certain point, after which lipophilicity may become too high.[14]
-
-
Anticancer Activity:
-
Hydroxyl Groups: The presence of two hydroxyl groups on the phenyl ring, as seen in caffeic acid analogs, is strongly correlated with higher cytotoxicity against various cancer cell lines.[10] Replacing these hydroxyls with methoxy groups significantly reduces this activity, highlighting the importance of hydrogen bond donating capabilities.[10]
-
-
Antioxidant Activity:
Data Presentation: SAR Summary for Antimicrobial Cinnamic Acid Analogs
| Scaffold Modification | Structural Change | Observed Effect on Antimicrobial Activity | Rationale / Causality | References |
| Phenyl Ring | Addition of -OH group(s) | Generally increases activity | Enhances interaction with bacterial targets; increases antioxidant capacity | [36][37] |
| Addition of -Cl, -NO₂ groups | Often increases activity | Electron-withdrawing nature alters electronic properties of the molecule | [1][35] | |
| Carboxylic Acid | Conversion to Methyl/Ethyl Ester | Increases activity | Improves membrane permeability by increasing lipophilicity | [6][14] |
| Conversion to Butyl/Octyl Ester | Activity increases, then may decrease | Optimal balance of lipophilicity and aqueous solubility is required | [14][15] | |
| Conversion to Amide | Often significantly increases activity | Introduces new hydrogen bonding sites for target interaction | [6][13][15] |
Section 5: Conclusion and Future Perspectives
The cinnamic acid scaffold remains an exceptionally fertile ground for the discovery of novel therapeutic agents. Classic synthetic reactions, refined with green chemistry principles, and modern palladium-catalyzed methods provide a robust toolbox for generating vast chemical diversity. The true power of this research, however, lies in the systematic application of SAR principles, which transforms chemical synthesis from a trial-and-error process into a rational, targeted endeavor.
Future research will likely focus on the synthesis of cinnamic acid hybrids, where the scaffold is conjugated with other known pharmacophores to create multifunctional molecules with novel mechanisms of action. Furthermore, exploring non-benzenoid analogs and conformationally constrained structures could unlock new biological activities.[38][39] As our understanding of disease pathways deepens, the versatility of the cinnamic acid core ensures it will continue to be a central building block in the development of next-generation medicines.
References
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- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. pubs.aip.org [pubs.aip.org]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters | Anticancer Research [ar.iiarjournals.org]
- 11. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
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- 39. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Fluoro-2-(trifluoromethyl)cinnamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established approach to modulate their physicochemical and biological properties. The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed technical overview of 4-Fluoro-2-(trifluoromethyl)cinnamic acid, a fluorinated derivative of cinnamic acid, highlighting its structural features, physicochemical properties, and potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.
Chemical Identity and Structure
This compound is a substituted aromatic carboxylic acid. Its structure features a cinnamic acid backbone with two key substitutions on the phenyl ring: a fluorine atom at the C4 position and a trifluoromethyl group at the C2 position. The established IUPAC name for this compound is (2E)-3-[4-Fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid, indicating the trans configuration of the double bond in the acrylic acid side chain.
The presence of both a highly electronegative fluorine atom and a bulky, electron-withdrawing trifluoromethyl group on the aromatic ring is expected to significantly impact the molecule's electronic distribution, acidity, and overall conformation. These features are critical in determining its reactivity and interaction with biological systems.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (E)-3-[4-Fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic acid | --INVALID-LINK-- |
| CAS Number | 243977-21-1, 280753-26-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₀H₆F₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 234.15 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C1=CC(=C(C=C1F)C(F)(F)F)C=CC(=O)O | --INVALID-LINK-- |
| InChI Key | OREHSCSLACWBTF-DUXPYHPUSA-N | --INVALID-LINK-- |
Note on CAS Numbers: Both CAS numbers 243977-21-1 and 280753-26-6 have been associated with this compound in various chemical supplier databases.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for this specific isomer is limited, predictions based on its structure provide valuable insights.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 268.2 ± 35.0 °C | --INVALID-LINK-- |
| Density | 1.438 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa | 4.19 ± 0.13 | --INVALID-LINK-- |
| XlogP | 2.9 | --INVALID-LINK-- |
Solubility: Based on the properties of similar fluorinated cinnamic acids, it is predicted to have limited solubility in water and good solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] The presence of the polar carboxylic acid group allows for some aqueous solubility, while the fluorinated phenyl ring contributes to its lipophilicity.
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and characterization of this compound. Although a complete set of experimentally verified spectra for this specific compound is not publicly available, theoretical predictions and data from closely related isomers can provide a basis for its spectral properties.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the acrylic acid moiety and the aromatic protons. The coupling constants between the vinyl protons will confirm the trans stereochemistry. The aromatic region will display a complex splitting pattern due to the fluorine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid group, a sharp peak for the C=O stretch, and bands corresponding to the C=C double bond and C-F bonds.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis Methodology
The synthesis of this compound can be approached through established synthetic routes for cinnamic acid derivatives. A common and effective method is the Knoevenagel condensation .
Figure 2: Generalized workflow for the Knoevenagel condensation synthesis.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of 4-fluoro-2-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., pyridine), add malonic acid and a catalytic amount of a base such as piperidine.
-
Reaction Execution: The reaction mixture is heated to reflux for several hours to facilitate the condensation and subsequent decarboxylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
This method is widely applicable for the synthesis of various cinnamic acid derivatives and can be adapted for the preparation of the target compound.[1]
Potential Applications and Biological Relevance
While specific biological activities of this compound are not extensively documented, the broader class of cinnamic acid derivatives is known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of fluorine and trifluoromethyl groups can enhance these activities.
Potential areas of application include:
-
Pharmaceutical Intermediates: As a building block in the synthesis of more complex drug candidates. The fluorinated phenyl ring can serve as a key pharmacophore.
-
Agrochemicals: Cinnamic acid derivatives have been explored for their potential as herbicides and fungicides.
-
Materials Science: The unique electronic and photophysical properties of fluorinated organic molecules make them attractive for applications in polymers and coatings.
The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, which are desirable properties in drug design.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable compound for research and development in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers opportunities for the design of novel molecules with tailored properties. While there is a need for more comprehensive experimental characterization of this specific isomer, the information presented in this guide provides a solid foundation for its synthesis, handling, and exploration in various applications.
References
4-Fluoro-2-(trifluoromethyl)cinnamic acid solubility profile
An In-depth Technical Guide to the Solubility Profile of 4-Fluoro-2-(trifluoromethyl)cinnamic acid
Introduction: A Structural Perspective on Solubility
This compound (FW: 234.15 g/mol ) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by its physicochemical properties, paramount among which is its solubility. The solubility profile governs everything from reaction kinetics in synthetic chemistry to bioavailability and formulation strategies in drug development.[1][2] Understanding this profile requires a holistic analysis of its unique structural features: a cinnamic acid backbone, a strongly electron-withdrawing trifluoromethyl group, and a highly electronegative fluorine atom.
This guide provides a comprehensive examination of the solubility characteristics of this compound. We will dissect the influence of its constituent moieties, outline robust experimental protocols for solubility determination, and present a framework for predicting its behavior in various solvent systems. The methodologies described herein are designed to be self-validating, providing researchers with the causal understanding needed to make informed decisions in their work.
Core Physicochemical Properties Governing Solubility
The solubility of a compound is not a single value but a complex property influenced by both its intrinsic characteristics and its environment.[1] For this compound, the key determinants are summarized below.
| Property | Value (Predicted) | Source | Significance for Solubility |
| Molecular Formula | C₁₀H₆F₄O₂ | [3] | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 234.15 g/mol | [3] | Higher molecular weight can correlate with lower aqueous solubility. |
| pKa | 4.19 ± 0.13 | Critical for predicting pH-dependent aqueous solubility. The compound will be predominantly ionized and more water-soluble at pH > 4.19. | |
| Density | 1.438 g/cm³ | Relevant for formulation and process chemistry calculations. |
The Interplay of Structure, pH, and Aqueous Solubility
As a carboxylic acid, the aqueous solubility of this compound is fundamentally linked to the pH of the medium. This relationship is dictated by the equilibrium between the un-ionized (protonated) form and the ionized (deprotonated) carboxylate form.
-
Intrinsic Solubility (S₀): This refers to the solubility of the neutral, un-ionized form of the acid. In this state, solubility is typically low, limited by the energy required to break the crystal lattice and solvate the largely hydrophobic molecule. Molecules with higher melting points often have lower intrinsic solubilities due to stronger crystal lattice forces.
-
pH-Dependent Solubility: When the pH of the aqueous medium rises above the compound's pKa, the carboxylic acid group deprotonates to form the carboxylate anion.[4] This charged species is significantly more polar and can engage in strong ion-dipole interactions with water, leading to a dramatic increase in solubility.[4][5] This relationship is a cornerstone of formulating acidic drugs for oral or parenteral delivery.[6]
The diagram below illustrates the fundamental relationship between the environmental pH, the compound's pKa, and its resulting ionization state, which directly governs its aqueous solubility.
Caption: Relationship between pH, pKa, and the solubility of a weak acid.
Impact of Key Structural Moieties
The solubility profile is a direct consequence of the compound's unique substitutions:
-
Trifluoromethyl (CF₃) Group: This group is a strong electron-withdrawing moiety and significantly increases the lipophilicity (fat-solubility) of the molecule.[7] While this enhances membrane permeability, a key attribute in drug design, it concurrently decreases intrinsic aqueous solubility.[7][8] Its presence also lowers the pKa of the carboxylic acid compared to unsubstituted cinnamic acid, making it a stronger acid.
-
Fluorine (F) Atom: As the most electronegative element, the fluorine atom also acts as an electron-withdrawing group, further lowering the pKa.[9] Its small size allows it to replace hydrogen with minimal steric impact.[9] Fluorine substitution can have complex effects on solubility; while it can increase lipophilicity, it can also participate in specific hydrogen bonding interactions that may modulate the solvation process.[2][9][10]
-
Cinnamic Acid Core: The planar, aromatic structure of the cinnamic acid backbone contributes to the molecule's overall hydrophobicity and can lead to strong crystal packing, which must be overcome for dissolution to occur. Unsubstituted cinnamic acid is itself only slightly soluble in water but freely soluble in many organic solvents.[11][12]
Solubility in Organic Solvents and Co-Solvent Systems
While aqueous solubility is critical for bioavailability, solubility in organic solvents is essential for synthesis, purification, and the development of non-aqueous formulations. Based on the behavior of similar structures like 4-fluorocinnamic acid and other cinnamic acid derivatives, a qualitative solubility profile can be predicted.[13][14]
| Solvent | Predicted Solubility | Rationale |
| Water (pH < 4) | Slightly Soluble / Insoluble | The molecule is in its neutral, hydrophobic form. |
| Water (pH > 6) | Soluble | The molecule is in its ionized, hydrophilic salt form. |
| Ethanol, Methanol | Soluble | These polar protic solvents can hydrogen bond with the carboxylic acid group. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile | Soluble | A polar aprotic solvent commonly used in chromatography and synthesis. |
| Hexane, Toluene | Insoluble / Slightly Soluble | The high polarity of the carboxylic acid group limits solubility in nonpolar solvents. |
Experimental Protocols for Accurate Solubility Determination
Reliable solubility data depends on robust, well-controlled experimental design. The choice of method is dictated by the stage of development, with high-throughput kinetic assays used for early screening and the more rigorous thermodynamic methods used for lead optimization and pre-formulation.[15][16][17]
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
The Shake-Flask method, as established by Higuchi and Connors, is the "gold standard" for determining thermodynamic or equilibrium solubility.[17][18] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Causality Behind the Protocol: This method is designed to achieve a true thermodynamic equilibrium, ensuring the measured solubility is the most stable and relevant value for predicting in vivo dissolution. Every step is deliberate: using excess solid ensures saturation, extended shaking provides time for the dissolution/precipitation equilibrium to be reached, and careful separation prevents solid carryover from inflating the result.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial). "Excess" means enough solid remains visible at the end of the experiment.
-
Equilibration: Place the container in a shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24 to 48 hours.[16]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is best achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.
-
Calculation: The measured concentration of the diluted supernatant, corrected for the dilution factor, represents the thermodynamic solubility of the compound in that solvent at that temperature.
The workflow for this gold-standard method is visualized below.
Caption: Experimental workflow for the Shake-Flask solubility method.
Protocol 2: pKa and Intrinsic Solubility (S₀) via Potentiometric Titration
For ionizable compounds, potentiometric titration offers an elegant and efficient method to determine both the pKa and the intrinsic solubility (S₀) simultaneously.[19][20][21]
Causality Behind the Protocol: This technique relies on the principle that as a titrant is added to a suspension of a poorly soluble acid, the pH will change predictably until the solution becomes saturated with the neutral form.[20][22] Any further addition of titrant that would normally increase the concentration of the neutral species instead causes it to precipitate, altering the titration curve in a way that allows for the calculation of S₀.
Step-by-Step Methodology:
-
System Setup: Calibrate a pH electrode and automated titrator. Suspend a precisely weighed amount of this compound in a known volume of water or a specific ionic strength background electrolyte.
-
Titration: Titrate the suspension with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The intrinsic solubility (S₀) is calculated from the deviation point in the titration curve that occurs once the solubility limit of the un-ionized acid is exceeded.[19][20] Specialized software is often used to analyze the titration data and derive these parameters precisely.
Conclusion and Formulation Insights
The solubility profile of this compound is a direct reflection of its chemical architecture. Its behavior is characterized by:
-
Low intrinsic aqueous solubility , driven by the hydrophobic aromatic core and the highly lipophilic trifluoromethyl group.
-
Strong pH-dependent aqueous solubility , with a significant increase in solubility at pH values above its predicted pKa of ~4.2, owing to the ionization of the carboxylic acid group.
-
Good solubility in polar organic solvents like alcohols and DMSO, making these suitable systems for synthesis and potential formulation vehicles.
For drug development professionals, this profile suggests that oral formulations will require strategies to enhance dissolution in the acidic environment of the stomach, such as micronization, amorphous solid dispersions, or the use of a salt form. The high solubility at neutral pH indicates that once dissolved, the compound is likely to remain in solution in the intestines and bloodstream. This detailed understanding, grounded in robust experimental validation, is the key to successfully advancing molecules from the laboratory to practical application.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 97+% [m.chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 6. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 12. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. enamine.net [enamine.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Synthesis of 4-Fluoro-2-(trifluoromethyl)cinnamic Acid via Knoevenagel Condensation
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 4-Fluoro-2-(trifluoromethyl)cinnamic acid, a valuable building block in medicinal chemistry. Fluorinated cinnamic acid derivatives are of significant interest due to their potential as anticancer, anti-inflammatory, and antidiabetic agents.[1][2] The introduction of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity, making these compounds attractive for drug development programs.[3][4] This protocol employs the robust and efficient Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, to yield the target compound with high purity.[5][6] We provide a step-by-step methodology, mechanistic insights, safety precautions, and characterization guidelines to ensure reliable and reproducible results for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Rationale
Cinnamic acids and their derivatives are a class of organic compounds widely recognized for their diverse pharmacological activities.[2][7] The strategic incorporation of fluorine-containing functional groups, such as the fluoro (-F) and trifluoromethyl (-CF₃) moieties, is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing nature and lipophilicity, which can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
The target molecule, this compound, combines these features, making it a precursor for novel therapeutic agents. The synthesis is achieved via the Knoevenagel condensation of 4-Fluoro-2-(trifluoromethyl)benzaldehyde with malonic acid.[5][8] This method is favored for its operational simplicity and the use of readily available reagents. The reaction proceeds through the formation of a carbanion from malonic acid, catalyzed by a weak base, which then acts as a nucleophile attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the formation of the desired α,β-unsaturated carboxylic acid.[6]
Experimental Protocol
This section details the complete workflow for the synthesis of this compound.
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification.
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Moles | Equivalents | Amount |
| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | 243977-20-0 | 192.11 | 26.0 mmol | 1.0 | 5.0 g |
| Malonic Acid | 141-82-2 | 104.06 | 29.8 mmol | 1.15 | 3.10 g |
| Piperidine | 110-89-4 | 85.15 | 3.0 mmol | 0.115 | 0.26 g (0.3 mL) |
| Pyridine | 110-86-1 | 79.10 | - | - | 15 mL |
| 6N Hydrochloric Acid (HCl) | 7647-01-0 | - | - | - | ~100 mL |
| n-Heptane | 142-82-5 | - | - | - | As needed for wash |
| Deionized Water | 7732-18-5 | - | - | - | As needed |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring capabilities
-
Magnetic stir bar
-
Beaker (1 L)
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Vacuum oven or desiccator
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-Fluoro-2-(trifluoromethyl)benzaldehyde (5.0 g, 26.0 mmol), malonic acid (3.10 g, 29.8 mmol), and pyridine (15 mL).
-
Catalyst Addition: With gentle stirring, carefully add piperidine (0.26 g, 3.0 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle. The reaction is typically complete when the evolution of carbon dioxide gas ceases, which usually takes about 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a separate 1 L beaker, prepare a mixture of crushed ice (approx. 300 g) and 6N hydrochloric acid (100 mL).
-
Product Isolation: Slowly pour the cooled reaction mixture into the ice/HCl slurry while stirring vigorously. A precipitate will form.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with two portions of cold deionized water, followed by two portions of n-heptane to remove any remaining non-polar impurities.
-
Drying: Dry the collected white to off-white solid in a vacuum oven or desiccator to a constant weight. An expected yield of approximately 85% can be anticipated.
Mechanistic Pathway
The synthesis proceeds via the Knoevenagel-Doebner condensation mechanism.
Caption: Key stages of the Knoevenagel condensation mechanism.
-
Step 1: Enolate Formation: The basic piperidine catalyst deprotonates the α-carbon of malonic acid, creating a highly reactive enolate ion.
-
Step 2: Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 4-Fluoro-2-(trifluoromethyl)benzaldehyde.
-
Step 3: Dehydration: The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated system.
-
Step 4: Decarboxylation: Upon heating in the pyridine solvent, the α,β-unsaturated dicarboxylic acid intermediate undergoes spontaneous decarboxylation (loss of CO₂) to yield the final cinnamic acid product.[9]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H-NMR (400 MHz, DMSO-d₆): Expected signals would include two doublets for the vinyl protons (2-H and 3-H) with a large coupling constant (J ≈ 16 Hz) characteristic of a trans-alkene, distinct signals for the aromatic protons, and a broad singlet for the carboxylic acid proton (COOH) far downfield.
-
¹⁹F-NMR (DMSO-d₆): Two signals are expected, one for the aromatic fluorine and one for the trifluoromethyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (234.15 g/mol ) should be observed.[10][11]
-
Infrared Spectroscopy (IR): Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C=C stretch (~1630 cm⁻¹), and C-F stretches (~1100-1350 cm⁻¹).
Safety and Handling
This protocol involves the use of hazardous chemicals and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pyridine: Toxic, flammable, and harmful if inhaled or absorbed through the skin.
-
Piperidine: Corrosive and flammable. Causes severe skin burns and eye damage.
-
Hydrochloric Acid (6N): Highly corrosive. Causes severe skin burns and eye damage.
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde: Irritant. Handle with care.
Consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment. An appropriate acid-spill kit should be readily available.
References
- 1. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in biosynthesis of fluorinated products [actamicro.ijournals.cn]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. bepls.com [bepls.com]
- 7. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 8. asianpubs.org [asianpubs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 243977-21-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. This compound [oakwoodchemical.com]
Application Note & Protocol: Palladium-Catalyzed Synthesis of Fluorinated Cinnamic Acids via Mizoroki-Heck Reaction
Introduction: The Strategic Importance of Fluorinated Cinnamic Acids
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly alter a molecule's physicochemical and biological characteristics, including its metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated cinnamic acids and their derivatives are particularly valuable scaffolds, serving as key intermediates and active pharmaceutical ingredients (APIs) with a wide spectrum of bioactivities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2]
The Mizoroki-Heck reaction stands as one of the most powerful and versatile methods for C-C bond formation, enabling the synthesis of substituted alkenes from aryl halides and olefins.[3][4] This palladium-catalyzed cross-coupling reaction is exceptionally well-suited for the synthesis of cinnamic acids.[2] This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, and a detailed experimental protocol for the synthesis of fluorinated cinnamic acids, designed for researchers and professionals in drug development and chemical synthesis.
The Mizoroki-Heck Reaction: A Mechanistic Overview
The efficacy of the Mizoroki-Heck reaction stems from a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates.[2][3] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The generally accepted cycle comprises four key steps.[2][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (e.g., a fluorinated aryl bromide) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Aryl-Pd(II)-Halide intermediate.[3] The electronic properties of the ligand and the nature of the halide are crucial at this stage.
-
Alkene Coordination & Migratory Insertion: The alkene (e.g., acrylic acid) coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkyl-palladium(II) intermediate.[5] This carbopalladation step is often rate-determining and dictates the regioselectivity of the final product.
-
Syn β-Hydride Elimination: For the reaction to proceed to the desired alkene product, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon β to the palladium. A syn-periplanar β-hydride is eliminated, forming a hydrido-palladium(II) complex and releasing the substituted alkene product.[5] This step is typically irreversible and establishes the E-stereochemistry of the cinnamic acid product.[4]
-
Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.[2][3] The base neutralizes the hydrogen halide (HX) formed in this step.
References
- 1. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Leveraging 4-Fluoro-2-(trifluoromethyl)cinnamic acid in Modern Drug Discovery
Introduction: The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The subject of this guide, 4-Fluoro-2-(trifluoromethyl)cinnamic acid, is a compelling scaffold for drug discovery, combining the biological relevance of the cinnamic acid core with the advantageous properties of two distinct fluorine-containing moieties. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve target binding affinity, while the fluoro group can further influence electronic properties and block metabolic degradation.[1][2][3][4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for utilizing this compound as a starting point for novel therapeutic agents.
Cinnamic acid and its derivatives have a rich history in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[6][7][8][9] The versatility of the cinnamic acid structure, with its reactive carboxylic acid functionality, α,β-unsaturated system, and phenyl ring, allows for extensive chemical modification to optimize potency and selectivity against various biological targets.[10][11][12] This guide will focus on two prominent and well-documented therapeutic areas for cinnamic acid derivatives: oncology and inflammation.
Part 1: Therapeutic Potential and Target Rationale
Anticancer Applications: Targeting Matrix Metalloproteinases (MMPs)
Rationale: A compelling application for derivatives of this compound is in the development of anticancer agents, particularly as inhibitors of matrix metalloproteinases (MMPs). MMPs, a family of zinc-dependent endopeptidases, are crucial for the degradation of the extracellular matrix and are often overexpressed in various cancers.[1][2] This overexpression is linked to tumor growth, invasion, metastasis, and angiogenesis. Specifically, MMP-9 (gelatinase B) is a well-validated target in oncology. Cinnamic acid derivatives have been identified as promising scaffolds for the design of MMP-9 inhibitors.[2] The core structure can be functionalized to interact with the active site of the enzyme, with the potential for the trifluoromethylphenyl moiety to occupy the S1' pocket, a key determinant of inhibitor selectivity.
Hypothesized Mechanism of Action: The carboxylic acid of this compound can be derivatized into a zinc-binding group (ZBG), such as a hydroxamate, which is a classic feature of many potent MMP inhibitors. This ZBG would chelate the catalytic zinc ion in the MMP-9 active site, leading to inhibition of its enzymatic activity. The fluorinated phenyl ring can then be tailored to optimize interactions with the specificity pockets of the enzyme, enhancing both potency and selectivity.
Caption: Proposed mechanism of MMP-9 inhibition by this compound derivatives.
Anti-inflammatory Applications: Modulation of Pro-inflammatory Cytokines
Rationale: Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cinnamic acid derivatives have demonstrated significant anti-inflammatory activity, often through the suppression of pro-inflammatory signaling pathways.[5][13][14][15] A primary mechanism of action is the inhibition of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are central mediators of the inflammatory response.
Hypothesized Mechanism of Action: Derivatives of this compound may exert their anti-inflammatory effects by interfering with intracellular signaling cascades that lead to the transcription of pro-inflammatory genes. A key pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of IL-6, TNF-α, and other inflammatory mediators. The fluorinated cinnamic acid scaffold could potentially inhibit key kinases or other enzymes within this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound derivatives.
Part 2: Experimental Protocols
The following protocols provide a starting point for the evaluation of this compound and its derivatives.
Synthesis of a Hydroxamate Derivative for MMP Inhibition
This protocol describes the synthesis of a hydroxamate derivative of this compound, a potential MMP inhibitor.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous dichloromethane (DCM).
-
Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.2 equivalents of oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
-
Hydroxamate Formation:
-
In a separate flask, prepare a solution of 1.5 equivalents of hydroxylamine hydrochloride and 2.0 equivalents of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the hydroxylamine solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired hydroxamate derivative.
-
In Vitro MMP-9 Inhibition Assay (Fluorogenic)
This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human MMP-9.
Materials:
-
Recombinant human MMP-9 (active form)
-
Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known MMP-9 inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Prepare Reagents:
-
Dilute the MMP-9 enzyme and substrate to their final working concentrations in assay buffer.
-
Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
-
Assay Setup:
-
Add 50 µL of the diluted test compound or control to the wells of the 96-well plate.
-
Add 25 µL of the diluted MMP-9 enzyme solution to each well.
-
Incubate at 37 °C for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add 25 µL of the diluted fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Immediately begin monitoring the increase in fluorescence intensity (e.g., Ex/Em = 328/393 nm) at 37 °C for 30-60 minutes in kinetic mode.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | Putative Target | IC₅₀ (nM) |
| Known MMP-9 Inhibitor | MMP-9 | 10 |
| Test Compound (Example) | MMP-9 | 150 |
Cell-Based Assay for Anti-inflammatory Activity (LPS-induced TNF-α secretion)
This protocol assesses the ability of a test compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., dexamethasone)
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
-
TNF-α ELISA kit
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubate for 18-24 hours.
-
-
Cytotoxicity Assessment (Parallel Plate):
-
In a separate plate prepared identically, assess the cytotoxicity of the test compound at the same concentrations using a standard cell viability assay to ensure that any observed decrease in TNF-α is not due to cell death.
-
-
TNF-α Measurement:
-
Centrifuge the cell culture plates to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the TNF-α ELISA.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and calculate the IC₅₀ value.
-
| Parameter | LPS-stimulated Control | Test Compound (10 µM) |
| TNF-α (pg/mL) | 1500 | 450 |
| Cell Viability (%) | 100 | 95 |
Part 3: Concluding Remarks
This compound represents a promising and strategically designed starting point for the discovery of novel therapeutic agents. Its unique combination of a biologically active cinnamic acid core and dual fluorine-containing substituents provides a strong foundation for developing potent and selective modulators of key pathological pathways. The protocols outlined in this guide offer a robust framework for initiating the investigation of this compound and its derivatives in the context of anticancer and anti-inflammatory drug discovery. Further derivatization and structure-activity relationship (SAR) studies are encouraged to optimize the biological activity and pharmacokinetic properties of this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 13. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Fluoro-2-(trifluoromethyl)cinnamic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Synthons in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. The unique electronic properties of fluorine, being the most electronegative element, and the trifluoromethyl group, a potent electron-withdrawing moiety, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Strategic incorporation of these groups can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3][4][5] 4-Fluoro-2-(trifluoromethyl)cinnamic acid emerges as a particularly valuable building block, offering a trifecta of reactive sites: a carboxylic acid, an activated alkene, and a uniquely substituted aromatic ring. This combination allows for a diverse range of chemical transformations, making it an attractive starting point for the synthesis of novel therapeutics and complex organic molecules.
Physicochemical Properties and Spectroscopic Characterization
A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₄O₂ | |
| Molecular Weight | 234.15 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 280753-26-6 |
Spectroscopic Data for trans-4-(trifluoromethyl)cinnamic acid (for reference):
-
FTIR (KBr, cm⁻¹): The spectrum exhibits characteristic peaks for the C=O stretch of the carboxylic acid, C=C stretching of the alkene, and C-F stretching of the trifluoromethyl group.
-
FT-Raman (cm⁻¹): Complementary to the FTIR, the FT-Raman spectrum provides information on the non-polar bonds within the molecule.
-
¹H NMR (DMSO-d₆, ppm): The proton NMR spectrum would show distinct signals for the vinyl protons with a large coupling constant characteristic of a trans-alkene, as well as signals for the aromatic protons, which will exhibit splitting patterns influenced by both the fluorine and trifluoromethyl substituents.
-
¹³C NMR (DMSO-d₆, ppm): The carbon NMR would show resonances for the carbonyl carbon, the alkene carbons, and the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Synthesis of this compound
The most common and efficient method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. The following protocol is adapted from a reliable procedure for a closely related isomer and is expected to provide good yields of the target compound.
Protocol 1: Synthesis via Knoevenagel Condensation
This protocol describes the synthesis of this compound from 4-fluoro-2-(trifluoromethyl)benzaldehyde and malonic acid.
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
6N Hydrochloric acid
-
n-Heptane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.1-1.2 eq), and pyridine (3-4 volumes).
-
To the stirred mixture, add piperidine (0.1-0.2 eq) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of CO₂ evolution or by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a mixture of crushed ice and 6N hydrochloric acid. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with cold deionized water and then with cold n-heptane to remove impurities.
-
Dry the product under vacuum to obtain this compound.
Causality behind Experimental Choices:
-
Pyridine: Serves as both a solvent and a base to facilitate the deprotonation of malonic acid.
-
Piperidine: A stronger base than pyridine, it acts as a more effective catalyst for the initial condensation step.
-
Reflux: The elevated temperature provides the necessary activation energy for the condensation and subsequent decarboxylation.
-
Acidic Workup: Protonates the carboxylate to yield the final carboxylic acid and neutralizes the basic pyridine and piperidine.
-
Washing with Water and Heptane: Removes water-soluble and non-polar impurities, respectively.
Caption: Knoevenagel condensation workflow for synthesis.
Applications in Organic Synthesis: Protocols for Further Functionalization
The unique structural features of this compound make it a versatile precursor for a variety of valuable compounds. The following protocols outline key transformations of its functional groups.
Protocol 2: Amide Bond Formation
The carboxylic acid moiety can be readily converted to an amide, a common functional group in pharmaceuticals. This protocol utilizes a standard peptide coupling reagent.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.0-1.2 eq) and the coupling catalyst (HOBt or DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (DCC or EDC) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Causality behind Experimental Choices:
-
DCC/EDC: These carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
HOBt/DMAP: These catalysts act as acyl transfer agents, forming a more reactive activated ester that is less prone to side reactions and racemization (if applicable).
-
Anhydrous Conditions: The coupling reagents are sensitive to water, which can hydrolyze the activated intermediates.
-
Aqueous Workup: Removes unreacted starting materials, coupling reagents, and byproducts.
Caption: Amide bond formation workflow.
Protocol 3: Esterification
Esterification of the carboxylic acid can be achieved under acidic conditions (Fischer esterification) or by using coupling agents for milder conditions.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous toluene (for azeotropic removal of water, optional)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a Dean-Stark trap if using toluene
Procedure (Fischer Esterification):
-
Dissolve this compound in an excess of the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or distillation if applicable.
Causality behind Experimental Choices:
-
Excess Alcohol: Drives the equilibrium towards the ester product according to Le Chatelier's principle.
-
Sulfuric Acid: A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Reflux: Provides the necessary energy to overcome the activation barrier of the reaction.
Caption: Fischer esterification workflow.
Conclusion
This compound is a highly functionalized and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its strategic combination of a fluorinated aromatic ring, a reactive alkene, and a versatile carboxylic acid functional group provides a platform for the synthesis of a wide array of complex molecules. The protocols outlined in these application notes provide a foundation for the synthesis and further derivatization of this important synthon, enabling researchers to explore its potential in the development of novel compounds with promising biological activities.
References
- 1. 4-Fluoro-3-(trifluoromethoxy)cinnamic acid | 886501-38-8 | Benchchem [benchchem.com]
- 2. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H6F4O2 | CID 5702896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4571432A - Preparation of cinnamic acid - Google Patents [patents.google.com]
- 5. 2-FLUORO-4-(TRIFLUOROMETHYL)CINNAMIC ACID CAS#: 262608-88-8 [m.chemicalbook.com]
Application Notes & Protocols: The Strategic Incorporation of Fluorine in Modern Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract: The introduction of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design, with over half of newly developed pesticides containing this unique halogen.[1] This guide provides an in-depth exploration of the strategic rationale behind fluorination and presents detailed, field-proven protocols for the synthesis of fluorinated agrochemical precursors. We will move beyond simple procedural lists to explain the underlying chemical principles and causality behind experimental choices, empowering researchers to not only replicate these methods but also to innovate upon them. This document covers the prevalent "building block" approach and key late-stage fluorination techniques, including electrophilic and nucleophilic methods, as well as protocols for trifluoromethylation.
Part 1: The Strategic Imperative of Fluorine in Agrochemical Design
The deliberate incorporation of fluorine or fluorine-containing moieties into a biologically active molecule is a powerful strategy to enhance its performance.[2] This is not a random substitution but a calculated decision to modulate specific physicochemical properties that directly impact efficacy, stability, and safety.[3][4]
Modulating Key Physicochemical Properties
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[5] Its introduction at a metabolically susceptible position can effectively block degradation by enzymes, such as cytochrome P450s, in the target pest, crop, or environment.[2][5] This increased stability often leads to a longer half-life, allowing for reduced application rates and prolonged crop protection.[1][5]
-
Increased Lipophilicity and Bioavailability: Fluorine substitution, particularly with groups like trifluoromethyl (-CF₃), can significantly increase a molecule's lipophilicity (fat solubility).[2][6][7] This property is critical for enhancing the transport of the agrochemical across biological barriers, such as the waxy cuticle of a plant leaf or the exoskeleton of an insect, thereby improving its bioavailability at the target site.[4][5]
-
Altered Acidity and Binding Affinity: As the most electronegative element, fluorine exerts a powerful inductive effect, which can alter the acidity (pKa) of nearby functional groups.[5] This electronic modulation can be crucial for optimizing the binding interaction of the agrochemical with its target enzyme or receptor, leading to enhanced potency.[5]
-
Conformational Control: The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, yet its electronic properties can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for receptor binding.[5]
Common Fluorinated Groups in Agrochemicals
The choice of the fluorinated substituent is a critical design element. The table below summarizes the most common moieties and their general impact on molecular properties.
| Fluorinated Moiety | Common Impact | Example Agrochemical |
| -F (Fluoro) | Modest increase in lipophilicity; blocks metabolism; alters electronics. | Flufenacet |
| -CF₃ (Trifluoromethyl) | Significant increase in lipophilicity and metabolic stability; strongly electron-withdrawing.[8] | Trifluralin[9] |
| -OCF₃ (Trifluoromethoxy) | Highly lipophilic; metabolically stable; considered a "super-lipophilic" bioisostere for methoxy.[10] | Trifloxystrobin |
| -CF₂H (Difluoromethyl) | Increases lipophilicity; can act as a hydrogen bond donor; metabolically stable. | Pyriofenone |
| -SCF₃ (Trifluoromethylthio) | Highly lipophilic and electron-withdrawing. | Tolfenpyrad |
Part 2: Synthetic Strategies and Core Protocols
The synthesis of fluorinated agrochemicals generally follows two major strategies: the "building block" approach, which is dominant in industrial manufacturing, and "late-stage fluorination," which is invaluable for discovery and lead optimization.[11][12]
The Building Block Approach
This strategy involves the synthesis of a key fluorinated intermediate (the building block) which is then incorporated into the final molecular structure through standard chemical transformations like coupling, condensation, or amidation reactions.[11][12] This method is often more cost-effective and scalable for large-scale production.[11][9]
Caption: General workflow for the building block synthetic approach.
Protocol 1: Synthesis of a Trifluoromethylpyrazole Building Block
This protocol details the synthesis of a 3-(trifluoromethyl)-1H-pyrazole, a key intermediate in several modern fungicides and insecticides, such as Oxathiapiprolin.[11] The causality for this reaction lies in the classic condensation chemistry between a 1,3-dicarbonyl compound and hydrazine to form a five-membered heterocycle.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (Trifluoroacetylacetone)
-
Hydrazine monohydrate
-
Ethanol (or other suitable alcohol solvent)
-
Glacial acetic acid (catalyst, optional)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) and ethanol to create a ~0.5 M solution.
-
Reagent Addition: Slowly add hydrazine monohydrate (1.0 - 1.1 eq) to the stirred solution at room temperature. The addition may be exothermic; maintain the temperature below 40 °C using a water bath if necessary. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 80 °C for ethanol) and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure trifluoromethylpyrazole product.
Self-Validation & Causality:
-
Choice of Solvent: Ethanol is a common choice as it readily dissolves both reactants and is easily removed.
-
Stoichiometry: A slight excess of hydrazine can be used to ensure complete conversion of the diketone, but a large excess can complicate purification.
-
Heating: Refluxing provides the necessary activation energy for the cyclization and dehydration steps.
-
Validation: The final product should be characterized by ¹H, ¹⁹F, and ¹³C NMR spectroscopy and mass spectrometry to confirm the structure and purity. The characteristic quartet for the CF₃ group in the ¹⁹F NMR is a key diagnostic marker.
Late-Stage Electrophilic Fluorination
Electrophilic fluorination introduces an "F+" equivalent to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[13][14] Modern reagents like Selectfluor® are stable, crystalline solids, making them far safer and easier to handle than elemental fluorine.[15][16] This method is exceptionally useful in drug discovery for rapidly accessing novel fluorinated analogues.
Caption: Mechanism of electrophilic fluorination of a β-ketoester.
Protocol 2: Electrophilic Fluorination of a β-Ketoester using Selectfluor®
This protocol describes the synthesis of an α-fluoro-β-ketoester, a versatile precursor for more complex fluorinated molecules.
Materials:
-
Ethyl 2-cyclopentanonecarboxylate (or other β-ketoester, 1.0 eq)
-
Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 eq)
-
Acetonitrile (anhydrous)
-
Sodium carbonate (Na₂CO₃, optional, as a mild base)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the β-ketoester (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature. If the substrate is less acidic, a mild base like Na₂CO₃ can be added to facilitate enolate formation.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or ¹⁹F NMR (disappearance of Selectfluor® signal and appearance of product signal). The reaction is typically complete within 1-12 hours.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography (typically using a hexanes/ethyl acetate gradient) to yield the pure α-fluoro-β-ketoester.
Self-Validation & Causality:
-
Reagent Choice: Selectfluor® is chosen for its stability, high reactivity, and operational simplicity.[16][17] The 1.1 equivalents ensure complete consumption of the starting material.
-
Solvent: Anhydrous acetonitrile is a polar aprotic solvent that effectively dissolves both the organic substrate and the ionic fluorinating agent.
-
Inert Atmosphere: While not always strictly necessary for Selectfluor®, an inert atmosphere is good practice to prevent side reactions with atmospheric moisture, especially if a strong base were used.
-
Validation: Successful fluorination is confirmed by ¹⁹F NMR, which will show a new signal for the C-F bond, and by the splitting patterns in ¹H and ¹³C NMR due to H-F and C-F coupling.
Late-Stage Nucleophilic Fluorination
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion (F⁻).[14][18] The Halide Exchange (Halex) reaction is a powerful industrial method for producing fluoroaromatics, where a chloride is displaced by fluoride on an electron-deficient aromatic or heteroaromatic ring.[11][19]
Caption: Mechanism of the Nucleophilic Aromatic (Halex) Reaction.
Protocol 3: Nucleophilic Fluorination of an Activated Heteroaryl Chloride (Halex Reaction)
This protocol details the conversion of 2-chloro-5-nitropyridine to 2-fluoro-5-nitropyridine, a common building block.
Materials:
-
2-chloro-5-nitropyridine (1.0 eq)
-
Potassium Fluoride (KF), spray-dried (2.0-3.0 eq)
-
Tetraphenylphosphonium bromide (Phase Transfer Catalyst, 0.1 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried. Spray-dried KF is crucial; if not available, grind anhydrous KF to a fine powder and dry under high vacuum at >100 °C for several hours.
-
Reaction Setup: To a flask equipped with a reflux condenser and nitrogen inlet, add the 2-chloro-5-nitropyridine, spray-dried KF, and the phase-transfer catalyst.
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for this SNAr reaction. Monitor the reaction by GC or TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Self-Validation & Causality:
-
Substrate Activation: The nitro group is a strong electron-withdrawing group, which is essential to activate the pyridine ring towards nucleophilic attack, stabilizing the negative charge in the Meisenheimer intermediate.
-
Fluoride Source: KF is inexpensive but its low solubility and reactivity are major challenges.[18] Spray-drying increases the surface area, and the phase-transfer catalyst helps shuttle the fluoride anion into the organic phase.[14][20]
-
Anhydrous Conditions: Fluoride is a strong base; any water present will hydrolyze the substrate and deactivate the fluoride source.
-
Validation: Conversion of the chloride to the fluoride can be monitored by the disappearance of the starting material in GC-MS and confirmed by the appearance of a new signal in the ¹⁹F NMR spectrum of the product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 12. researchgate.net [researchgate.net]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. organicreactions.org [organicreactions.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters (2014) | Laura J. Allen | 17 Citations [scispace.com]
Development of polymers using 4-Fluoro-2-(trifluoromethyl)cinnamic acid
Application Note & Protocol Guide
Topic: Development of Polymers Using 4-Fluoro-2-(trifluoromethyl)cinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Investigating the Polymerization of this compound: A Guide to Novel Fluorinated Polymer Development
Abstract
This document provides a comprehensive guide for researchers investigating the polymerization of this compound (FTCA). Due to the unique electronic and steric profile of FTCA, its polymerization behavior is not straightforward. This guide moves beyond a simple protocol, offering a strategic framework for exploring both its homopolymerization and copolymerization. We present detailed experimental protocols, characterization workflows, and the scientific rationale behind each step, enabling researchers to synthesize and analyze novel fluorinated polymers with potential applications in advanced materials and life sciences.
Introduction: The Potential of a Highly Fluorinated Monomer
This compound (FTCA) is a compelling monomer for advanced polymer synthesis. The presence of two distinct fluorine-containing groups—a fluoro group on the phenyl ring and a trifluoromethyl group ortho to the vinyl moiety—imparts significant and desirable characteristics. Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and low coefficient of friction.[1][2] The trifluoromethyl (-CF₃) group, in particular, is a strong electron-withdrawing group that can dramatically alter the reactivity of the adjacent vinyl group and the properties of the resulting polymer.[3]
However, FTCA presents a classic challenge in polymer chemistry. As a 1,2-disubstituted vinyl compound, its ability to undergo free-radical homopolymerization is expected to be low due to steric hindrance around the double bond.[4][5] This guide, therefore, adopts a two-pronged experimental approach:
-
Attempted Homopolymerization: To rigorously test the reactivity of FTCA under standard free-radical conditions.
-
Strategic Copolymerization: To incorporate FTCA units into a polymer backbone along with a more reactive comonomer, thereby creating novel materials that leverage the unique properties of FTCA.
This application note provides the detailed protocols and analytical methods necessary to pursue both avenues of investigation.
Monomer Profile: this compound (FTCA)
| Property | Value | Source |
| Chemical Structure | --INVALID-LINK--[6] | |
| CAS Number | 243977-21-1 | --INVALID-LINK--[7] |
| Molecular Formula | C₁₀H₆F₄O₂ | --INVALID-LINK--[6] |
| Molecular Weight | 234.15 g/mol | --INVALID-LINK--[7] |
| Melting Point | 181-183 °C | --INVALID-LINK--[7] |
| Appearance | White to off-white crystalline powder | N/A |
Polymerization Strategy and Experimental Design
The most direct route to polymerizing vinyl monomers is free-radical polymerization, owing to its tolerance of various functional groups and solvents.[8][9]
Causality Behind Experimental Choices:
-
Initiator: Azobisisobutyronitrile (AIBN) is selected as the thermal initiator. It provides a reliable and well-understood source of free radicals upon heating, with a decomposition rate suitable for typical polymerization temperatures (60-80 °C). Unlike peroxide initiators, AIBN is less prone to side reactions like hydrogen abstraction.[9]
-
Comonomer Selection: Styrene is chosen as an ideal comonomer. It is readily polymerizable via free-radical methods, and the resulting polystyrene is well-characterized.[10][11] Incorporating FTCA into a polystyrene backbone is expected to significantly increase the glass transition temperature (Tg) and enhance thermal stability due to the rigid, bulky nature of the FTCA unit.[5][12]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dioxane are suitable solvents. They can dissolve the crystalline FTCA monomer, the comonomer, and the resulting polymer, ensuring a homogeneous reaction environment.
Experimental Workflow Diagram
The overall strategy, from monomer preparation to final polymer characterization, is outlined below.
Caption: Workflow for synthesis and characterization of FTCA-containing polymers.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Attempted Free-Radical Homopolymerization of FTCA
Objective: To determine if FTCA can form a homopolymer under standard free-radical conditions.
Materials:
-
This compound (FTCA): 1.00 g (4.27 mmol)
-
Azobisisobutyronitrile (AIBN): 14.0 mg (0.085 mmol, 2 mol% relative to monomer)
-
Anhydrous N,N-Dimethylformamide (DMF): 8.5 mL (to make a 0.5 M solution)
-
Methanol (for precipitation)
-
Schlenk flask (25 mL), magnetic stir bar, condenser, nitrogen/vacuum line
Procedure:
-
Preparation: Add FTCA (1.00 g) and AIBN (14.0 mg) to the Schlenk flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (8.5 mL) to the flask. Stir until all solids are dissolved.
-
Degassing (Critical Step): Attach the flask to a Schlenk line. Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.
-
Freeze the solution using liquid nitrogen.
-
Apply a high vacuum for 5-10 minutes.
-
Close the flask to the vacuum and thaw the solution.
-
Backfill with inert gas (Nitrogen or Argon). Repeat.
-
-
Polymerization: After the final thaw, backfill the flask with nitrogen. Place the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed under a positive nitrogen pressure for 24 hours with vigorous stirring.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing a large excess of cold methanol (~150 mL) while stirring.
-
If a polymer has formed, it will precipitate as a white solid. If no solid forms, it indicates a failed polymerization.
-
Allow the precipitate to stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with fresh methanol (2 x 30 mL).
-
Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
-
-
Analysis: Calculate the yield. Characterize the product using the methods in Protocol 3 to confirm its identity.
Protocol 2: Free-Radical Copolymerization of FTCA with Styrene
Objective: To synthesize a copolymer of FTCA and styrene, incorporating the fluorinated monomer into a stable polymer chain.
Materials:
-
This compound (FTCA): 1.00 g (4.27 mmol)
-
Styrene: 0.445 g (4.27 mmol) (inhibitor removed via basic alumina column)
-
Azobisisobutyronitrile (AIBN): 14.0 mg (0.085 mmol, 1 mol% relative to total monomers)
-
Anhydrous Dioxane: 8.5 mL (to make a 1.0 M total monomer solution)
-
Methanol (for precipitation)
-
Schlenk flask (25 mL) and associated equipment
Procedure:
-
Preparation: Add FTCA (1.00 g), freshly purified styrene (0.445 g), and AIBN (14.0 mg) to the Schlenk flask.
-
Solvent Addition: Add anhydrous dioxane (8.5 mL) and stir to dissolve.
-
Degassing: Perform three freeze-pump-thaw cycles as described in Protocol 1.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under a nitrogen atmosphere.
-
Isolation & Purification: Follow the precipitation, filtration, and drying steps as described in Protocol 1, using cold methanol as the non-solvent.
-
Analysis: Determine the yield and proceed with characterization (Protocol 3) to confirm copolymer formation and composition.
Polymer Characterization Workflow
Successful polymerization must be validated through a systematic characterization workflow.
Protocol 3: Polymer Work-up and Characterization
1. Fourier-Transform Infrared Spectroscopy (FT-IR)
-
Purpose: To provide initial evidence of polymerization.
-
Methodology: Acquire an FT-IR spectrum of the dried polymer powder.
-
Interpretation: Compare the polymer spectrum to the FTCA monomer spectrum. Look for the significant reduction or disappearance of the vinyl C=C stretching peak (typically around 1625-1640 cm⁻¹). The presence of characteristic peaks from both monomers in the copolymer spectrum is strong evidence of incorporation.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the polymer structure and, for copolymers, determine the monomer composition.
-
Methodology: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹⁹F NMR spectra.
-
Interpretation:
-
¹H NMR: The sharp peaks corresponding to the vinyl protons of the monomer (around 6.5-8.0 ppm) should be absent. New, broad peaks corresponding to the polymer backbone protons will appear at higher fields (typically 1.0-3.0 ppm for the aliphatic backbone and 6.5-8.0 ppm for the aromatic regions). The ratio of the integrated aromatic signals from the styrene units to those from the FTCA units can be used to calculate the copolymer composition.
-
¹⁹F NMR: A strong signal corresponding to the -CF₃ group and the aromatic -F group should be present, confirming the incorporation of FTCA into the polymer chain.
-
3. Gel Permeation Chromatography (GPC / SEC)
-
Purpose: To measure the molecular weight and molecular weight distribution (polydispersity index, PDI).
-
Methodology: Dissolve the polymer in a suitable mobile phase (e.g., THF or DMF with salt additives) and analyze using a GPC system calibrated with polymer standards (e.g., polystyrene).
-
Interpretation: Successful polymerization is indicated by a chromatogram showing a polymer peak at a shorter retention time than the monomer. The analysis will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn). A PDI value between 1.5 and 2.5 is typical for standard free-radical polymerization.
4. Thermal Analysis (TGA & DSC)
-
Purpose: To evaluate the thermal stability and glass transition temperature (Tg) of the new polymer.
-
Methodology:
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the temperature at which it decomposes.
-
Differential Scanning Calorimetry (DSC): Heat the sample through a heat/cool/heat cycle to erase thermal history and identify the glass transition temperature (Tg).
-
-
Interpretation: The incorporation of the rigid, bulky FTCA monomer is expected to increase the Tg of the copolymer compared to pure polystyrene. TGA will reveal the decomposition temperature, which is a key measure of thermal stability. Fluorinated polymers are expected to exhibit high thermal stability.[2]
Anticipated Results Summary
| Experiment | Expected Outcome | Key Characterization Metric |
| Homopolymerization | Low to negligible yield. The product may be an oligomer. | GPC: Low Mn (< 3000 g/mol ) or no polymer peak. |
| Copolymerization | Moderate to high yield of a white powder. | NMR: Presence of signals from both FTCA and Styrene. GPC: Mn > 5000 g/mol , PDI ~1.5-2.5. |
Potential Applications & Future Directions
Polymers and copolymers derived from FTCA hold promise for a variety of advanced applications:
-
Specialty Coatings: The low surface energy imparted by the fluorinated groups could be leveraged to create hydrophobic and oleophobic surfaces for anti-fouling or self-cleaning applications.[13][14]
-
High-Performance Materials: Enhanced thermal stability and a high glass transition temperature could make these polymers suitable for use in demanding engineering applications.
-
Biomedical Devices: The chemical inertness and biocompatibility associated with many fluoropolymers could make FTCA-based materials candidates for medical device coatings or components in drug delivery systems.[2][15]
Future research should explore controlled radical polymerization techniques, such as RAFT or ATRP, which have been successfully applied to other cinnamic derivatives.[5][12] These methods could provide precise control over molecular weight, architecture, and polydispersity, further expanding the potential of this versatile fluorinated monomer.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H6F4O2 | CID 5702896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [oakwoodchemical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and characterization of fluorinated molecularly imprinted polymers for PFAS - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Heck Reaction with Trifluoromethylated Substrates
Introduction: The Strategic Importance of Trifluoromethylated Compounds and the Heck Reaction
The introduction of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This is due to the unique electronic properties the CF₃ group imparts, such as high electronegativity, metabolic stability, and its ability to modulate the lipophilicity and bioavailability of drug candidates. Consequently, numerous FDA-approved drugs contain this critical functional group.[1] The Mizoroki-Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, stands as a powerful tool for C-C bond formation.[2][3] Its application to the synthesis of trifluoromethylated compounds, however, presents unique challenges and mechanistic nuances that necessitate specialized protocols.
This guide provides a comprehensive overview and detailed experimental protocols for conducting the Heck reaction with trifluoromethylated substrates. We will delve into the mechanistic intricacies that differentiate these reactions from classical Heck couplings, provide step-by-step procedures, and offer troubleshooting guidance to empower researchers in this vital area of synthetic chemistry.
Mechanistic Insights: Beyond the Classical Cycle
The classical Mizoroki-Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[2][4][5][6] However, the strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the substrate and the stability of key intermediates.
Heck-Type Reactions with Trifluoromethylated Alkyl Halides: A Radical Pathway
Recent studies on the Heck-type coupling of secondary trifluoromethylated alkyl bromides have revealed a departure from the traditional mechanism.[7][8][9][10] The sluggish oxidative addition of these alkyl halides to palladium and the propensity of the resulting alkylpalladium species to undergo facile β-hydride elimination have been significant hurdles.[7][11] Mechanistic investigations, including radical clock experiments, suggest that the reaction likely proceeds through a single electron transfer (SET) pathway, generating a secondary trifluoromethylated alkyl radical.[7][9] This radical then adds to the alkene, and the resulting radical intermediate recombines with a Pd(I) species, followed by β-hydride elimination to afford the product.[7]
Caption: Plausible radical mechanism for the Heck-type reaction with secondary trifluoromethylated alkyl bromides.[7]
Heck Reactions with Trifluoromethylated Alkenes
When the trifluoromethyl group is on the alkene, the reaction generally follows a more traditional Mizoroki-Heck pathway. However, the electron-deficient nature of these alkenes can influence the regioselectivity of the migratory insertion step. The palladium-aryl or -vinyl group will typically add to the carbon of the double bond that is more distant from the trifluoromethyl group to minimize electronic repulsion.
Experimental Protocols
The following protocols are generalized procedures that can be adapted based on the specific substrates and desired outcomes.
Protocol 1: General Procedure for Heck-Type Reaction of Secondary Trifluoromethylated Alkyl Bromides with Alkenes
This protocol is adapted from a procedure for the palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.[7][8][10]
Materials:
-
Palladium(II) chloride (PdCl₂) or another suitable palladium precatalyst
-
Xantphos or a similar bulky phosphine ligand
-
Anhydrous base (e.g., potassium carbonate, K₂CO₃)
-
Secondary trifluoromethylated alkyl bromide
-
Alkene
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE))
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (e.g., PdCl₂, 5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Reagent Addition: Add the alkene (1.0 equivalent) and the secondary trifluoromethylated alkyl bromide (1.5-2.0 equivalents) to the reaction vessel, followed by the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1 M).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired trifluoromethylated alkene.
Protocol 2: Ligand-Free Heck Reaction for the Synthesis of α-Trifluoromethylacrylates
This protocol is a modification of a ligand-free method for the synthesis of trisubstituted α-trifluoromethylacrylates.[12][13]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver salt additive (e.g., silver carbonate, Ag₂CO₃)
-
Aryl iodide or bromide
-
Ethyl 2-(trifluoromethyl)acrylate
-
Anhydrous base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane or DMF)
-
Sealed reaction tube
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a sealed reaction tube under an inert atmosphere, combine Pd(OAc)₂ (2-5 mol%), the silver salt additive (e.g., Ag₂CO₃, 1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the ethyl 2-(trifluoromethyl)acrylate (1.2 equivalents), followed by the anhydrous, degassed solvent.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Summary of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Heck reaction with trifluoromethylated substrates. The following table summarizes typical conditions reported in the literature.
| Substrate Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Secondary CF₃-Alkyl Bromide | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | K₂CO₃ (2.0) | DCE | 80 | up to 83 | [7][11] |
| Aryl Iodide & CF₃-Acrylate | Pd(OAc)₂ (2) | None | K₂CO₃ (2.0) | Dioxane | 120 | 60-95 | [12] |
| 2-Bromo-3,3,3-trifluoropropene | Pd(dba)₂ (2) | P(o-tol)₃ (8) | NaOAc (2.0) | DMF | 80 | 70-90 | [14][15] |
| Aryl Halide & 3,3,3-Trifluoropropene | Pd(OAc)₂ (0.5) | None | NaOAc (1.5) | DMF | 120 | 65-85 | [16] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use a fresh batch of palladium catalyst and ensure proper activation if necessary.- Increase the reaction temperature in increments of 10 °C.- Use anhydrous, degassed solvents and high-purity reagents. |
| Formation of Side Products (e.g., hydrodehalogenation) | - Presence of water or other protic sources- Reductive Heck pathway favored | - Ensure strictly anhydrous conditions.- For reductive Heck issues, consider changing the base or solvent.[17][18] |
| Poor Regioselectivity | - Steric and electronic properties of substrates- Ligand choice | - Modify the electronic properties of the aryl halide (electron-donating or -withdrawing groups).- Screen different phosphine ligands (monodentate vs. bidentate, bulky vs. less hindered).[19] |
| Catalyst Decomposition | - High reaction temperatures- Presence of impurities | - Use a more thermally stable catalyst or ligand system.- Ensure all reagents and solvents are free of impurities that could poison the catalyst. |
Conclusion
The Heck reaction is a versatile and powerful method for the synthesis of valuable trifluoromethylated compounds. While the presence of the CF₃ group can introduce challenges, a thorough understanding of the underlying mechanistic principles and careful optimization of reaction conditions can lead to high yields and selectivities. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers and drug development professionals seeking to leverage this important transformation in their synthetic endeavors.
References
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi-res.com [mdpi-res.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 8. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of α-Trifluoromethylacrylates by Ligand-Free Palladium-Catalyzed Mizoroki-Heck Reaction. | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 17. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 4-Fluoro-2-(trifluoromethyl)cinnamic acid in Material Science Research
Introduction: The Strategic Advantage of Fluorination in Cinnamic Acid-Based Materials
In the pursuit of advanced materials with tailored functionalities, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool. 4-Fluoro-2-(trifluoromethyl)cinnamic acid is a prime exemplar of a molecule engineered to impart unique and desirable properties to polymeric and functional materials. This cinnamic acid derivative possesses a unique combination of a reactive carboxylic acid group, a polymerizable acrylic moiety, and a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group. This specific arrangement offers a trifecta of benefits for material science innovation:
-
Enhanced Thermal and Chemical Stability: The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute significantly to the overall stability of materials incorporating this molecule. The trifluoromethyl group, in particular, is known for its exceptional chemical inertness and thermal resistance.
-
Tailored Optoelectronic Properties: The introduction of fluorine, a highly electron-withdrawing element, can profoundly influence the electronic properties of organic materials. This opens avenues for its use in organic semiconductors, non-linear optical materials, and other components for organic electronics.[1][2]
-
Hydrophobicity and Oleophobicity: Fluorinated surfaces are renowned for their low surface energy, leading to materials that are repellent to both water and oils. This property is highly sought after for applications in self-cleaning coatings, anti-fouling surfaces, and low-friction materials.[3]
These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the potential uses of this compound in material science. The following sections will detail its physicochemical properties, explore its application in the synthesis of specialty polymers and functional coatings, and provide robust, step-by-step protocols for its use in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| CAS Number | 243977-21-1 | [4] |
| Molecular Formula | C₁₀H₆F₄O₂ | [4] |
| Molecular Weight | 234.15 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 181-183 °C | [4] |
Application I: Synthesis of a Specialty Fluorinated Polyester
The carboxylic acid functionality of this compound makes it an excellent candidate for incorporation into polyesters through polycondensation reactions. The resulting fluorinated polyesters are anticipated to exhibit enhanced thermal stability, chemical resistance, and specific optical properties. Cinnamic acid and its derivatives are valuable building blocks for advanced polymers, including polyesters.[5]
Scientific Rationale
The polyester backbone provides mechanical strength and processability, while the pendant fluorinated phenyl groups introduce the desired functional properties. The ester linkages are formed through the reaction of the carboxylic acid group of the cinnamic acid derivative with a suitable diol comonomer. The choice of the diol can further tailor the final properties of the polymer, such as flexibility and solubility.
Experimental Workflow
Caption: Workflow for the synthesis and characterization of a fluorinated polyester.
Detailed Protocol: Synthesis of Poly(ethylene terephthalate-co-4-fluoro-2-(trifluoromethyl)cinnamate)
This protocol describes a representative synthesis of a copolyester. The ratios of the comonomers can be adjusted to achieve the desired properties.
Materials:
-
This compound
-
Ethylene glycol
-
Dimethyl terephthalate
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
High-boiling point solvent (e.g., 1,2,4-trichlorobenzene)
-
Tetrahydrofuran (THF) for dissolution
-
Methanol for precipitation
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Nitrogen or Argon inlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble the reaction flask with the mechanical stirrer, distillation head, and gas inlet. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add this compound (e.g., 0.1 mol), dimethyl terephthalate (e.g., 0.9 mol), and ethylene glycol (e.g., 2.2 mol). Add the catalysts, zinc acetate (approx. 0.05% by weight of total monomers) and antimony trioxide (approx. 0.03% by weight).
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for 15-20 minutes to remove any oxygen. Maintain a gentle flow of inert gas throughout the reaction.
-
Esterification: Heat the reaction mixture to approximately 180-200°C with constant stirring. Methanol will be produced as a byproduct of the transesterification of dimethyl terephthalate and will be collected in the receiving flask. Continue this step until most of the methanol has been distilled off.
-
Polycondensation: Gradually increase the temperature to 220-240°C. Once the temperature has stabilized, slowly apply a vacuum to the system. This will help to remove the excess ethylene glycol and water formed during the direct esterification of the cinnamic acid derivative, driving the polymerization reaction forward.
-
Monitoring Viscosity: As the polymerization proceeds, the viscosity of the molten polymer will increase. Continue the reaction under vacuum until the desired viscosity is achieved (this can be monitored by the torque on the mechanical stirrer).
-
Polymer Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting solid polymer can be removed from the flask.
-
Purification: Dissolve the crude polymer in a minimal amount of THF. Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the purified polymer.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
Self-Validation:
-
Spectroscopic Analysis: Confirm the incorporation of the fluorinated monomer into the polyester backbone using FTIR (presence of C-F and C=O ester stretches) and NMR spectroscopy.
-
Thermal Analysis: Use Thermogravimetric Analysis (TGA) to determine the thermal stability of the polymer and Differential Scanning Calorimetry (DSC) to identify its glass transition temperature (Tg) and melting point (Tm).
-
Molecular Weight Determination: Analyze the molecular weight and polydispersity of the polymer using Gel Permeation Chromatography (GPC).
Application II: Development of a Hydrophobic and Oleophobic Functional Coating
The unique surface properties of fluorinated compounds can be harnessed to create functional coatings. This compound can be chemically grafted onto a surface or used as a component in a polymer coating to impart hydrophobicity and oleophobicity. Fluorinated polymers are known for creating surfaces with low energy.[3][6]
Scientific Rationale
By creating a surface layer rich in fluoro and trifluoromethyl groups, the surface energy is significantly lowered. This prevents the spreading of liquids like water and oil, causing them to bead up and roll off easily. This "lotus effect" is highly desirable for creating self-cleaning and anti-fouling surfaces. The cinnamic acid moiety can be functionalized, for example, through esterification with a silane coupling agent, to enable covalent bonding to hydroxyl-terminated surfaces like glass or silicon wafers.
Experimental Workflow
Caption: Workflow for the preparation and characterization of a functional coating.
Detailed Protocol: Surface Modification of Glass via Silanization
This protocol details the preparation of a self-assembled monolayer of a derivative of this compound on a glass substrate.
Part A: Synthesis of the Silane Precursor
This involves the esterification of this compound with a hydroxyl-terminated silane. A general procedure for esterification of cinnamic acids can be adapted.[7]
Materials:
-
This compound
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Dicyclohexylcarbodiimide (DCC) - coupling agent
-
4-Dimethylaminopyridine (DMAP) - catalyst
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and APTES (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DMAP (0.1 equivalents) followed by the slow, portion-wise addition of DCC (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out. Filter off the DCU and wash with a small amount of cold DCM.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude silane precursor. This can be used directly or purified by column chromatography.
Part B: Surface Coating
Materials:
-
Glass slides or silicon wafers
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )
-
Anhydrous toluene
-
The synthesized silane precursor
Procedure:
-
Substrate Cleaning: Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water and dry with a stream of nitrogen.
-
Silanization: Prepare a 1-5% (v/v) solution of the silane precursor in anhydrous toluene. Immerse the cleaned and dried glass slides in this solution for 2-4 hours at room temperature.
-
Rinsing: Remove the slides from the silanization solution and rinse sequentially with toluene, ethanol, and deionized water to remove any physisorbed molecules.
-
Curing: Dry the slides with a stream of nitrogen and then cure them in an oven at 110-120°C for 1 hour to promote the formation of a stable siloxane network on the surface.
Self-Validation:
-
Contact Angle Goniometry: Measure the static contact angles of water and a non-polar liquid like diiodomethane on the coated surface. A high water contact angle (>110°) and a high diiodomethane contact angle would indicate successful formation of a low-energy surface.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can confirm the presence of fluorine and silicon on the surface, verifying the presence of the coating.
-
Atomic Force Microscopy (AFM): AFM can be used to study the topography and roughness of the coated surface.
Conclusion
This compound stands as a promising, yet underexplored, building block for the creation of advanced functional materials. Its unique fluorine and trifluoromethyl substitution patterns offer a clear pathway to materials with enhanced thermal stability, chemical resistance, and tailored surface properties. The protocols detailed herein, based on established chemical principles, provide a solid foundation for researchers to begin exploring the potential of this versatile molecule in their own material science investigations. Further research into the polymerization behavior and surface modification capabilities of this compound is warranted and is expected to yield novel materials with significant performance advantages.
References
- 1. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Crystalline Organic Transistors [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound [oakwoodchemical.com]
- 5. Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Fluorinated Polymers and Evaluation of Wettability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Trifluoromethylation Reactions
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of trifluoromethylated compounds. The incorporation of the trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry and materials science, known to enhance properties like metabolic stability, lipophilicity, and bioavailability.[1][2] However, the journey to successfully install this functional group is often fraught with challenges ranging from low yields to reagent instability.[1][3] This center provides a structured approach to troubleshooting, grounded in mechanistic principles and practical experience.
Frequently Asked Questions (FAQs)
This section addresses common initial queries, providing a quick reference for issues frequently encountered in trifluoromethylation chemistry.
Q1: My trifluoromethylation reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in trifluoromethylation can be attributed to several factors, and a systematic investigation is key.[4] The primary areas to scrutinize are:
-
Reagent Quality and Stability: Many trifluoromethylating reagents are sensitive to air and moisture.[4][5] Ensure your reagent is from a reliable source, has been stored correctly under inert conditions, and is not from an old or previously opened batch. Reagent degradation is a frequent culprit for poor performance.
-
Reaction Conditions: Trifluoromethylation reactions are often highly sensitive to reaction parameters. Temperature, reaction time, solvent polarity, and concentration can all have a significant impact on the outcome.[6][7] Even minor deviations from an optimized protocol can lead to a substantial decrease in yield.
-
Substrate Reactivity: The electronic nature of your substrate is crucial. Electron-rich or electron-deficient substrates may require different types of reagents (electrophilic, nucleophilic, or radical) or tailored reaction conditions to achieve optimal reactivity.[4]
-
Workup and Purification: Product loss during aqueous workup, extraction, and chromatography can significantly lower the isolated yield.[8] Additionally, the volatility of some smaller trifluoromethylated products can lead to loss during solvent removal.[9]
Q2: I'm observing the formation of significant side products. What are the likely causes?
A2: Side product formation often points to issues with reaction selectivity or competing reaction pathways. Common side reactions include:
-
Protonation/Quenching: In nucleophilic trifluoromethylations (e.g., using TMSCF₃), trace amounts of water or other protic sources can quench the trifluoromethyl anion, halting the desired reaction.[5]
-
Radical-Induced Polymerization: For reactions involving radical intermediates, particularly with alkene substrates like styrenes, polymerization can be a significant competing pathway.[5]
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting material can occur, especially if the catalyst turnover is slow or inefficient.
-
Decomposition: Both the starting material and the product can be unstable under the reaction conditions, leading to decomposition pathways. This is particularly relevant when harsh conditions (high temperatures, strong bases/acids) are employed.[1][10]
Q3: How do I choose the right trifluoromethylating reagent for my substrate?
A3: The choice of reagent is dictated by the reaction mechanism you aim to exploit, which in turn depends on your substrate's electronic properties.
-
For electron-rich substrates (e.g., activated arenes, enolates): Electrophilic reagents like Togni's or Umemoto's reagents are generally suitable.[11][12]
-
For electron-deficient substrates (e.g., aldehydes, ketones, imines): Nucleophilic reagents such as (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) are the standard choice.[12][13]
-
For radical precursors (e.g., alkenes, alkynes, diazonium salts): Radical trifluoromethylating agents like CF₃I, CF₃SO₂Cl, or sodium trifluoromethanesulfinate (Langlois' reagent) are often employed, frequently in conjunction with a photocatalyst or a radical initiator.[12][14][15]
Q4: Are there specific safety precautions I should take when working with trifluoromethylating reagents?
A4: Yes, safety is paramount.
-
Toxicity and Corrosivity: Some reagents can be toxic or corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[16]
-
Air and Moisture Sensitivity: Many reagents require the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent decomposition and ensure reactivity.[5]
-
Gaseous Byproducts: Be aware that some reactions may generate gaseous byproducts. Ensure the reaction is performed in an open or well-vented system to avoid pressure buildup.[5]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Low to No Conversion of Starting Material
This is one of the most common issues. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocol: Validating a Nucleophilic Trifluoromethylating Reagent (TMSCF₃)
-
Setup: Under an inert atmosphere (N₂ or Ar), add a known reactive aldehyde (e.g., benzaldehyde, 1.0 equiv) to a flame-dried flask containing anhydrous THF.
-
Reagent Addition: Add the TMSCF₃ (1.5 equiv) to be tested.
-
Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 equiv) from a freshly prepared anhydrous solution in THF.
-
Monitoring: Stir at room temperature and monitor the reaction by TLC or GC-MS. A properly active reagent should show significant conversion within 1-2 hours.
-
Analysis: If the reaction proceeds as expected, the issue likely lies with your substrate or other reaction components. If not, the TMSCF₃ reagent has likely degraded.
Guide 2: Issues in Metal-Catalyzed Trifluoromethylation
Transition metal-catalyzed methods are powerful but can be prone to specific failure modes.[3][17]
Common Problems and Solutions in Cross-Coupling Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Catalyst deactivation. 2. Incorrect ligand choice. 3. Reductive elimination is slow.[18][19] | 1. Use fresh catalyst and ensure anhydrous/anaerobic conditions. 2. Screen different ligands; bulky, electron-rich phosphine ligands often facilitate reductive elimination.[17] 3. Increase reaction temperature or switch to a more electron-donating ligand. |
| Formation of Protodehalogenated Byproduct | Presence of a hydrogen source (e.g., water, solvent). | Rigorously dry all reagents and solvents. |
| Homocoupling of Aryl Halide | Oxidative addition is faster than transmetalation or reductive elimination. | Lower the reaction temperature. Adjust the catalyst/ligand ratio. |
Guide 3: Challenges in Photocatalytic Trifluoromethylation
Visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals.[20][21] However, the setup and execution require careful attention to detail.
Caption: Workflow and troubleshooting for photoredox trifluoromethylation.
Key Considerations for Photocatalytic Setups
-
Degassing: Oxygen is an efficient quencher of excited-state photocatalysts. It is crucial to thoroughly degas the reaction mixture, typically through several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Light Source: Ensure your light source emits at a wavelength that can excite your chosen photocatalyst. The distance of the light source from the reaction vessel is also critical; intensity decreases with the square of the distance.[22]
-
Quantum Yield: Not every photon absorbed leads to a productive chemical reaction. The efficiency of this process, the quantum yield, can be influenced by solvent, temperature, and the presence of quenching species.[22] If yields are low despite full conversion of the starting material, it may indicate an inefficient catalytic cycle.
References
- 1. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 18. scispace.com [scispace.com]
- 19. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Heck Reactions for Electron-Deficient Systems
Welcome to the technical support center for optimizing Heck reaction conditions, with a special focus on electron-deficient systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Heck reaction with electron-deficient olefins or aryl halides?
When working with electron-deficient systems in Heck reactions, you may encounter several challenges. Electron-deficient olefins, such as acrylates, can be excellent substrates, but their electronic properties can influence the regioselectivity of the reaction.[1] Conversely, aryl halides bearing electron-withdrawing groups can be more challenging to activate, often requiring more robust catalytic systems and harsher reaction conditions.[2] A common issue is the formation of side products due to competing reaction pathways, such as the reductive Heck reaction.[3]
Q2: How does the choice of palladium precursor affect the reaction?
The selection of the palladium precursor is a critical first step. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are more commonly employed.[1][4] Pd(II) sources must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[1][5] For many applications, Pd(OAc)₂ is preferred due to its stability and efficiency in generating the active catalyst, especially when paired with appropriate phosphine ligands.[5]
Q3: What is the general role of the base in the Heck reaction?
The base plays a crucial role in the final step of the catalytic cycle: the regeneration of the Pd(0) catalyst.[4][5] After β-hydride elimination, a palladium(II)-hydride species is formed. The base facilitates the reductive elimination of HX (where X is the halide), thereby regenerating the active Pd(0) catalyst and allowing the cycle to continue.[5][6] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as sodium acetate or potassium carbonate.[4][6]
Q4: Can you explain the difference between the neutral and cationic pathways in the Heck reaction?
The Heck reaction can proceed through two main mechanistic pathways, which primarily influence the regioselectivity of the olefin insertion step.
-
Neutral Pathway: This pathway is common when using aryl halides (I, Br, Cl) and monodentate phosphine ligands.[5] The intermediate palladium complex is neutral, and regioselectivity is often governed by steric factors, favoring the addition of the aryl group to the less substituted carbon of the olefin (β-selectivity).[1][5]
-
Cationic Pathway: This pathway is often observed when using aryl triflates (OTf) as substrates, which have a weakly coordinating counterion.[5] The resulting cationic palladium complex is more electron-deficient. In this case, electronic factors play a more significant role in determining regioselectivity. For electron-rich olefins, this can lead to the formation of the branched, α-arylated product.[5]
Q5: What are the most common side reactions to be aware of?
Several side reactions can occur during a Heck reaction, leading to reduced yield and product purity. These include:
-
Reductive Heck Reaction: Instead of β-hydride elimination, the alkylpalladium(II) intermediate can be intercepted by a hydride source, leading to a C-H bond formation and a saturated product.[3] This is more common when β-hydride elimination is slow or conformationally disfavored.[3]
-
Double Bond Isomerization: The palladium-hydride intermediate formed after β-hydride elimination can re-insert into the product olefin, leading to isomerization of the double bond. Adding bases or silver salts can help minimize this by promoting the reductive elimination of HX.[5]
-
Homocoupling: The coupling of two aryl groups or two olefin molecules can occur, though this is generally less competitive than the desired cross-coupling.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
Q: My Heck reaction shows very little to no product formation, and I recover most of my starting material. What are the likely causes and how can I fix this?
A: Low or no conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Here’s a systematic approach to troubleshooting this problem:
1. Catalyst Activation and Stability:
-
Problem: The active Pd(0) catalyst may not be forming efficiently from your Pd(II) precursor, or it may be decomposing. Catalyst decomposition is often indicated by the formation of palladium black.[7]
-
Explanation: The oxidative addition of the aryl halide to the Pd(0) species is the first committed step of the catalytic cycle.[1] If the Pd(0) concentration is too low, the reaction will not proceed. Electron-deficient aryl halides, particularly chlorides, can be slow to undergo oxidative addition.[2]
-
Solutions:
-
Ligand Choice: For electron-deficient olefins, electron-rich monodentate phosphines are beneficial.[8] For challenging aryl halides like aryl chlorides, bulky, electron-rich phosphines such as P(t-Bu)₃ can significantly enhance the rate of oxidative addition.[1]
-
Temperature: Higher temperatures can promote catalyst decomposition.[2] However, for less reactive aryl halides (e.g., bromides with electron-donating groups or chlorides), temperatures above 120°C may be necessary to facilitate oxidative addition.[2] Careful optimization is key.
-
Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[7] Ensure your solvent and reaction vessel are thoroughly degassed using methods like nitrogen or argon bubbling.[7]
-
2. Reaction Parameters:
-
Problem: The chosen base, solvent, or temperature may be suboptimal for your specific substrate combination.
-
Explanation: The reaction components must work in concert. For example, the base must be strong enough to facilitate the final reductive elimination but not so strong as to cause unwanted side reactions. The solvent needs to solubilize all components and often plays a role in stabilizing the catalytic species.
-
Solutions:
-
Base Screening: If using a weaker base like NaOAc, consider switching to a stronger one like K₂CO₃, Cs₂CO₃, or an amine base such as Et₃N or Cy₂NMe.[1][6] The choice of base can be critical and is often substrate-dependent.
-
Solvent Effects: Polar aprotic solvents like DMF, DMA, or NMP are commonly used and are often effective.[9] However, if solubility is an issue or if you suspect solvent-related decomposition, consider screening other solvents like dioxane or toluene.[9]
-
Temperature Optimization: If the reaction is sluggish at a lower temperature, incrementally increase it. For particularly stubborn substrates, microwave heating can sometimes provide the necessary energy input in a controlled manner.[10]
-
Troubleshooting Flowchart for Low Conversion
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Technical Support Center: Navigating Side Reactions in the Synthesis of Cinnamic Acid Derivatives
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamic acid and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenges of side reaction products encountered during synthesis. Here, we dissect the causality behind experimental outcomes and offer field-proven insights to optimize your synthetic routes.
I. Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black. What does this indicate?
A dark coloration often suggests polymerization or the formation of resinous byproducts.[1] This is particularly common in reactions conducted at elevated temperatures or under harsh acidic or basic conditions. The conjugated system of cinnamic acid derivatives can be susceptible to polymerization.
Q2: How can I identify the unknown impurities in my product?
A combination of analytical techniques is recommended for comprehensive impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the impurities.[2][3][4]
-
Mass Spectrometry (MS): Helps in determining the molecular weight of the byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying impurities.[2][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can identify functional groups present in the impurities, helping to deduce their general class.
Q3: What are the general strategies to minimize side product formation?
-
Control of Reaction Temperature: Many side reactions are accelerated at higher temperatures.[6] Maintaining the optimal temperature for the desired reaction is crucial.
-
Purity of Reagents: Impurities in starting materials, such as oxidized benzaldehyde, can lead to unwanted byproducts.[7]
-
Anhydrous Conditions: For reactions sensitive to water, such as the Perkin reaction, ensuring anhydrous conditions is critical to prevent hydrolysis of reagents like acetic anhydride.[7][8]
-
Stoichiometry: Precise control over the molar ratios of reactants and catalysts can significantly influence the product distribution.
-
Reaction Time: Monitoring the reaction progress (e.g., by TLC) can prevent the formation of degradation products due to prolonged reaction times.[7]
II. Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting for the most common synthetic methods used to prepare cinnamic acid derivatives: the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.
A. The Perkin Reaction
The Perkin reaction is a classic method for synthesizing cinnamic acids via the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid.[9][10][11]
| Side Product | Plausible Cause & Mechanism | Prevention & Troubleshooting |
| Aldol Condensation Products (e.g., 3-hydroxy-3-phenylpropanoic anhydride intermediate) | Incomplete Dehydration: The initial aldol addition product may not fully dehydrate to form the α,β-unsaturated system, especially if the reaction temperature is too low or the reaction time is too short. The mechanism involves the enolate of the anhydride adding to the aldehyde, followed by protonation. | Ensure the reaction temperature is maintained at the optimal level (typically 160-180°C) for a sufficient duration.[7] Monitor the reaction by TLC to confirm the disappearance of the intermediate. |
| Self-Condensation of Acetic Anhydride | Excess Base or High Temperatures: Acetic anhydride can undergo self-condensation to form acetoacetic acid derivatives, particularly under strongly basic conditions or at very high temperatures.[12] | Use the correct stoichiometry of the base (alkali salt). Avoid excessively high temperatures beyond the recommended range for the specific reaction. |
| Resinous/Polymeric Materials | Radical or Acid/Base Catalyzed Polymerization: The conjugated system of the cinnamic acid product can be susceptible to polymerization, especially with prolonged heating or in the presence of impurities that can initiate polymerization.[1] | Use purified starting materials. Avoid unnecessarily long reaction times. Consider adding a radical inhibitor if radical polymerization is suspected. |
| Unreacted Benzaldehyde | Incomplete Reaction: Insufficient reaction time, low temperature, or impure reagents can lead to incomplete conversion of the starting aldehyde. | Use freshly distilled benzaldehyde to remove any benzoic acid impurity. Ensure optimal reaction time and temperature are maintained. |
-
Sample Preparation: Carefully extract a small aliquot from the reaction mixture at an early stage. Quench with a mild acid and extract with a suitable solvent (e.g., ethyl acetate).
-
TLC Analysis: Spot the extracted sample on a TLC plate alongside the starting materials. The intermediate will appear as a new, more polar spot.
-
Spectroscopic Analysis: For a larger-scale analysis, isolate the intermediate by flash chromatography. Characterize the structure using ¹H NMR, looking for the characteristic signals of the -CH(OH)-CH- protons, and by mass spectrometry to confirm the molecular weight.
B. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base.[13] The Doebner modification utilizes malonic acid, often with pyridine and a catalytic amount of piperidine, leading to decarboxylation.[14][15][16]
| Side Product | Plausible Cause & Mechanism | Prevention & Troubleshooting |
| Styrene Derivatives (Double Decarboxylation) | Harsh Reaction Conditions: Excessive heat or prolonged reaction times can lead to the decarboxylation of the desired cinnamic acid product to form the corresponding styrene derivative. This is particularly prevalent with electron-donating groups on the aromatic ring. | Carefully control the reaction temperature and time. Monitor the reaction progress to stop it once the formation of the cinnamic acid is complete. A computational study suggests the involvement of a quinone methide intermediate in the second decarboxylation for hydroxy-substituted benzaldehydes.[17] |
| Michael Addition Products | Presence of Strong Nucleophiles: The α,β-unsaturated nature of the cinnamic acid product makes it susceptible to Michael addition by nucleophiles present in the reaction mixture, such as the enolate of malonic acid or the amine catalyst. | Use a less nucleophilic base or a catalytic amount of the base. Optimize the reaction conditions to favor the condensation over the Michael addition. In some cases, this tandem Knoevenagel-Michael addition can be exploited for the synthesis of more complex molecules.[18][19][20] |
| Unreacted Malonic Acid Di-acid Intermediate | Incomplete Decarboxylation: The intermediate formed from the condensation of the aldehyde with malonic acid may not undergo complete decarboxylation if the conditions are too mild or the reaction time is insufficient. The Doebner modification specifically uses conditions to promote this decarboxylation.[14][15] | Ensure a sufficiently high temperature and/or the presence of a suitable decarboxylation-promoting solvent like pyridine. The use of piperidine as a catalyst in pyridine is a common strategy to facilitate both condensation and decarboxylation.[21] |
-
Catalyst and Solvent Choice: Use pyridine as the solvent, as it also facilitates the decarboxylation step.[15] A catalytic amount of piperidine is often sufficient to promote the initial condensation.
-
Temperature Control: Refluxing in pyridine is a standard condition. However, for sensitive substrates prone to double decarboxylation, a lower temperature and longer reaction time might be beneficial.
-
Work-up: After the reaction, acidification of the reaction mixture will precipitate the cinnamic acid. If the di-acid intermediate is present, it may also precipitate. Fractional crystallization can sometimes be used for separation.
C. Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[22][23] It is a versatile method for forming carbon-carbon bonds and is widely used for the synthesis of cinnamic acid derivatives.[24]
| Side Product | Plausible Cause & Mechanism | Prevention & Troubleshooting |
| Diarylation of Acrylate | High Catalyst Loading or High Aryl Halide Concentration: A second molecule of the aryl halide can add to the palladium-alkene intermediate before β-hydride elimination occurs, leading to a diarylated product. | Use a lower catalyst loading. Maintain a controlled concentration of the aryl halide, possibly by slow addition. |
| Reduced Aryl Halide (Arene) | Presence of a Hydride Source: The aryl-palladium intermediate can be intercepted by a hydride source, leading to the formation of the corresponding arene. The hydride source can be the amine base or other additives. | Choose a non-hydridic base if possible. Minimize the reaction temperature to disfavor this side reaction. |
| Isomerization of the Double Bond | Reversible β-Hydride Elimination/Re-addition: The β-hydride elimination step can be reversible, leading to re-addition of the palladium-hydride species to the double bond in a different orientation, resulting in isomerization. | The addition of a base helps to promote the reductive elimination of HX from the palladium-hydride species, making the β-hydride elimination step less reversible.[25] |
| Homocoupling of Aryl Halide | Side reaction in the catalytic cycle: Two molecules of the aryl halide can couple to form a biaryl compound. This is more common with highly reactive aryl halides. | Optimize the reaction conditions, including the choice of ligand and base, to favor the cross-coupling reaction. |
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired reaction and side reactions. Bulky ligands can sometimes disfavor the formation of the diarylated product.
-
Slow Addition: Add the aryl halide to the reaction mixture slowly over a period of time to maintain a low instantaneous concentration.
-
Monitoring: Monitor the reaction by GC-MS to track the formation of the desired product and the diarylated byproduct. Adjust the addition rate or stop the reaction at the optimal point.
III. Purification Corner
Effective purification is key to obtaining high-purity cinnamic acid derivatives. The choice of method depends on the nature of the product and the impurities present.
-
Recrystallization: This is a common and effective method for purifying solid cinnamic acid derivatives. A suitable solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature.[26]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool. A solvent system of hexane and ethyl acetate is often effective for separating cinnamic acid esters from nonpolar impurities.[3]
-
Acid-Base Extraction: Cinnamic acids can be separated from neutral impurities by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The cinnamic acid will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, followed by acidification to precipitate the pure cinnamic acid.[1]
-
Distillation: For volatile cinnamic acid esters, distillation under reduced pressure can be an effective purification method.
IV. References
-
BenchChem. (2025). Troubleshooting low yields in cinnamic acid esterification reactions. BenchChem Technical Support.
-
Wikipedia. (2023). Knoevenagel condensation.
-
Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound.
-
Study.com. (n.d.). Perkin Reaction: Definition & Mechanism.
-
Unacademy. (n.d.). Perkin Reaction Mechanism.
-
Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
-
BYJU'S. (n.d.). Perkin Reaction Mechanism.
-
Wikipedia. (2023). Perkin reaction.
-
National Institutes of Health. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
-
Online Organic Chemistry Tutor. (n.d.). Perkin Reaction.
-
BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cinnamic Acid Synthesis.
-
Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound.
-
Johnson, J. R. (n.d.). The Perkin Reaction and Related Reactions.
-
SATHEE, IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
-
MDPI. (2018). Heck Reaction—State of the Art.
-
Chemistry LibreTexts. (2023). Heck Reaction.
-
Wikipedia. (2023). Acetic anhydride.
-
YouTube. (2020). Cyclic Acetic Anhydride Formation.
-
Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
-
ResearchGate. (2019). Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation....
-
National Institutes of Health. (n.d.). The Knoevenagel-Doebner Reaction....
-
Chemistry LibreTexts. (2019). 20.18: Reactions of Anhydrides.
-
OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction.
-
RSC Publishing. (1967). A Novel Condensation with Acetic Anhydride.
-
Wikipedia. (2023). Knoevenagel condensation.
-
Blog. (2025). How to optimize the synthesis process of cinnamic derivatives?.
-
Scientific Research Publishing. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
-
Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.
-
Organic Chemistry Portal. (n.d.). Heck Reaction.
-
BenchChem. (2025). Technical Support Center: Cinnamyl Cinnamate Synthesis Reaction Monitoring.
-
ResearchGate. (n.d.). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
-
ResearchGate. (n.d.). Knoevenagel/Michael-addition/cyclization/ring-opening cascade....
-
National Institutes of Health. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.
-
Wikipedia. (2023). Heck reaction.
-
ACS Publications. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study.
-
Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION.
-
ResearchGate. (2002). Heck Reactions of Iodobenzene and Methyl Acrylate....
-
Pharmaffiliates. (n.d.). cinnamic acid and its Impurities.
-
ResearchGate. (n.d.). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters.
-
American Society for Microbiology. (2015). Decarboxylase Broth Protocol.
-
ResearchGate. (n.d.). Scope of the Heck reaction between aryl halides and methyl acrylate....
-
ResearchGate. (2018). Synthesis of cinnamic acids. Reagents and reaction conditions: (a) pyridine.
-
bepls. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 7. benchchem.com [benchchem.com]
- 8. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 9. Perkin reaction - Wikipedia [en.wikipedia.org]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. organicreactions.org [organicreactions.org]
- 12. A novel condensation with acetic anhydride - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 15. Knoevenagel Condensation [organic-chemistry.org]
- 16. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. books.rsc.org [books.rsc.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. bepls.com [bepls.com]
Stability issues of 4-Fluoro-2-(trifluoromethyl)cinnamic acid in solution
Welcome to the technical support center for 4-Fluoro-2-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Given the limited published stability data specific to this molecule, this resource synthesizes information from related cinnamic acid derivatives and fluorinated compounds to provide a robust framework for troubleshooting and ensuring the integrity of your experiments.
I. Troubleshooting Guide: Common Issues in Solution
This section addresses specific problems you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
Q1: My this compound is precipitating out of my aqueous buffer. What is happening and how can I fix it?
A1: Precipitation is a common issue for cinnamic acid derivatives, which often exhibit poor water solubility.[1] The presence of the trifluoromethyl group can further decrease aqueous solubility.
-
Scientific Rationale: The predicted pKa of this compound is approximately 4.19.[2] Below this pH, the carboxylic acid group is protonated and the molecule is less soluble in aqueous media. Above the pKa, the carboxylate anion is formed, which is more polar and thus more soluble in water. The solubility of perfluoroalkyl carboxylic acids is known to be pH-dependent, with solubility increasing at higher pH.[3]
-
Troubleshooting Steps:
-
pH Adjustment: For ionizable compounds like this, modifying the pH is a primary strategy to enhance solubility.[4] Gradually increase the pH of your buffer to be at least 1-2 units above the pKa (e.g., pH > 6). This will ensure the compound is in its more soluble deprotonated (anionic) form.[5][6]
-
Co-solvents: If pH adjustment is not an option for your experimental system, consider the use of a water-miscible organic co-solvent such as DMSO, DMF, ethanol, or methanol to increase the solubility.[7] It is crucial to start with a small percentage of the co-solvent and empirically determine the optimal concentration that maintains both solubility and biological activity.
-
Surfactants: In some cases, low concentrations of surfactants like sodium lauryl sulfate (SLS) can be used in dissolution media to achieve and maintain sink conditions for poorly soluble compounds.[8] However, be aware that surfactants can sometimes induce degradation.[8]
-
Q2: I've noticed a change in the color of my solution containing this compound over time. What could be the cause?
A2: Color change often indicates chemical degradation. For cinnamic acid derivatives, the double bond in the acrylic acid side chain is susceptible to oxidation and other reactions.
-
Scientific Rationale: The conjugated system of cinnamic acids can undergo various reactions, including oxidation, which can lead to the formation of colored byproducts.[9] While the trifluoromethyl group is generally stabilizing, the overall structure may still be prone to degradation under certain conditions.
-
Troubleshooting Steps:
-
Protect from Light: Cinnamic acid and its derivatives can be susceptible to photodegradation.[10] Store solutions in amber vials or protect them from light to minimize this risk. Trifluoromethylated phenols, a related class of compounds, have been shown to undergo photohydrolytic degradation.[11]
-
Inert Atmosphere: If you suspect oxidation, especially if your solution is exposed to air for extended periods, try preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: For applications where it is permissible, the addition of a small amount of an antioxidant may help to prevent oxidative degradation.
-
Q3: My analytical results (e.g., HPLC) show a decrease in the concentration of the parent compound and the appearance of new peaks. How can I identify the degradation products?
A3: The appearance of new peaks in your chromatogram is a clear indication of degradation. Identifying these degradants is crucial for understanding the stability of your compound.
-
Scientific Rationale: Cinnamic acids can degrade via several pathways, including oxidation of the double bond to form aldehydes and carboxylic acids, or through decarboxylation.[12][13] The presence of fluorine and trifluoromethyl groups may influence the degradation profile.
-
Troubleshooting Steps:
-
Forced Degradation Studies: To intentionally generate and identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in developing a stability-indicating analytical method.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the degradation products. This information is invaluable for proposing potential structures.
-
NMR Spectroscopy: If a significant amount of a degradation product can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for definitive identification.[14]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is expected to be soluble in many organic solvents.[1] Good options include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetone
For aqueous solutions, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute with the aqueous buffer, ideally with a pH adjusted to be above the compound's pKa.
Q2: What are the ideal storage conditions for solutions of this compound?
A2: To ensure the stability of your solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but this should be verified with a stability study.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[10]
-
Atmosphere: For sensitive applications, consider storing under an inert atmosphere.
Q3: How does the fluorine and trifluoromethyl group affect the stability of the cinnamic acid core?
A3: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can have a significant impact on the chemical properties and stability of the molecule.
-
Increased Acidity: The trifluoromethyl group, in particular, is strongly electron-withdrawing and will increase the acidity of the carboxylic acid (lower the pKa) compared to unsubstituted cinnamic acid.
-
Enhanced Stability: The trifluoromethyl group is known to enhance the chemical and metabolic stability of molecules.[15] It can protect the aromatic ring from oxidative metabolism.
-
Potential for Photodegradation: While trifluoromethyl groups can increase stability, some trifluoromethylated aromatic compounds have been shown to be susceptible to photodegradation.[11]
III. Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability profile of this compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final drug concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final drug concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final drug concentration of ~100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
- Thermal Degradation: Keep the stock solution in a solid or solution state at 60°C for 24 hours.
- Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period.
3. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a suitable stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection).[16]
- Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks.
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.
Caption: A generalized workflow for conducting a solution stability study.
IV. Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₄O₂ | [17] |
| Molecular Weight | 234.15 g/mol | [2] |
| Predicted pKa | 4.19 ± 0.13 | [2] |
| Predicted Boiling Point | 268.2 ± 35.0 °C | [2] |
| Predicted Density | 1.438 ± 0.06 g/cm³ | [2] |
V. Potential Degradation Pathway
While specific degradation pathways for this compound have not been published, a plausible pathway based on the known chemistry of cinnamic acids is oxidative cleavage of the double bond.
Caption: A hypothetical oxidative degradation pathway of this compound.
VI. References
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Karnes, H. T., & March, C. (2004). pH and Solubility. In Encyclopedia of Pharmaceutical Technology (2nd ed.). Marcel Dekker.
-
Vierke, L., Berger, U., & Cousins, I. T. (2013). Estimation of the pKa of perfluoroalkyl carboxylic acids (PFCAs) from experimental determination of their partitioning behavior between an anion-exchange resin and a buffered aqueous solution. Environmental Science & Technology, 47(19), 11032–11039.
-
Marques, M. R. C. (2007). Dissolution Media for Poorly Soluble Drugs. In Dissolution Technologies for Poorly Soluble Drugs. Informa Healthcare.
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from --INVALID-LINK--
-
Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluorinated telomer alcohols: a new source of perfluorinated carboxylic acids in the environment. Environmental Science & Technology, 35(10), 2055–2059.
-
ChemicalBook. (n.d.). Cinnamic acid. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Cinnamic acid. Retrieved from --INVALID-LINK--
-
Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 34(4), 632–637.
-
KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Retrieved from --INVALID-LINK--
-
Dong, M. W. (2015). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 33(11), 836-847.
-
van de Merbel, N. C. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(4), 1139–1147.
-
Pharma.Tips. (2025, March 30). Troubleshooting Dissolution Failures in Formulated Tablets. Retrieved from --INVALID-LINK--
-
Naz, S., & Ahmad, M. (2015). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. 3 Biotech, 5(6), 999–1006.
-
PubChem. (n.d.). 4-Fluorocinnamic acid. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 4-(Trifluoromethyl)cinnamic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound, 97+%. Retrieved from --INVALID-LINK--
-
Science.gov. (n.d.). cinnamic acid derivative: Topics by Science.gov. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Microbiological degradation of cinnamic acid and its hydroxyl-derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. Retrieved from --INVALID-LINK--
-
Ciesielska, K., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11099.
-
ResearchGate. (n.d.). Photodegradation of Cinnamic Acid in Different Media. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Solubilities of Cinnamic Acid Esters in Organic Solvents. Retrieved from --INVALID-LINK--
-
Mota, F. L., et al. (2017). Solubility studies of trans-cinnamic acid in mixed solvents. 10th World Congress of Chemical Engineering.
-
Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-5.
-
Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioPharm International, 36(1).
-
Soares, L. C., et al. (2018). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. FEUP Master's Dissertations.
-
The Journal of Physical Chemistry C. (2013). Determining the Surface pKa of Perfluorooctanoic Acid. Retrieved from --INVALID-LINK--
-
Agrawal, A., & Kumar, A. (2014). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review, 17(5).
References
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Technical Support Center: A Guide to the Scalable Synthesis of 4-Fluoro-2-(trifluoromethyl)cinnamic Acid
Welcome to the comprehensive technical support center for the synthesis of 4-Fluoro-2-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the scale-up of this valuable synthetic intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of this compound.
Introduction to the Synthesis of this compound
This compound is a key building block in the development of various pharmaceuticals and agrochemicals. Its synthesis is most commonly achieved via a Knoevenagel condensation reaction between 2-fluoro-4-(trifluoromethyl)benzaldehyde and an active methylene compound, typically malonic acid. This reaction is favored for its reliability and adaptability to scale.
The presence of both an ortho-fluoro and a para-trifluoromethyl group on the benzaldehyde starting material presents unique challenges and considerations. The strong electron-withdrawing nature of these substituents enhances the electrophilicity of the carbonyl carbon, which can facilitate the initial condensation step. However, it can also influence the stability of intermediates and the potential for side reactions. This guide will address these specific nuances to aid in the successful synthesis and purification of the target molecule.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: The Knoevenagel condensation of 2-fluoro-4-(trifluoromethyl)benzaldehyde with malonic acid is the most widely adopted and scalable method.[1][2] This reaction is typically catalyzed by a weak base, such as piperidine in a solvent like pyridine or a greener alternative like an ammonium salt in a solvent-free system.[2] The Doebner modification of the Knoevenagel condensation, which uses pyridine as both the solvent and catalyst and is followed by decarboxylation, is a classic and effective approach.[3]
Q2: What are the critical starting material quality attributes to ensure a successful reaction?
A2: The purity of the starting materials is paramount. 2-fluoro-4-(trifluoromethyl)benzaldehyde should be free of the corresponding benzoic acid, as this can interfere with the basic catalyst. Malonic acid should be dry and of high purity. The base catalyst, such as piperidine, should be fresh and colorless.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1][4] A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting benzaldehyde, the intermediate dicarboxylic acid (if observable), and the final cinnamic acid product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.
Q4: What is the expected stereochemistry of the final product?
A4: The Knoevenagel condensation typically yields the more thermodynamically stable trans (E) isomer of the cinnamic acid as the major product.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: The base catalyst (e.g., piperidine) may be old or degraded. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Presence of Water: Moisture can hinder the reaction. 4. Poor Quality Starting Materials: Impurities in the aldehyde or malonic acid can inhibit the reaction. | 1. Use freshly distilled or a new bottle of piperidine. Consider using a different base catalyst like ammonium acetate in a solvent-free system.[2] 2. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents where applicable. 4. Verify the purity of your starting materials by analytical techniques such as NMR or GC-MS. |
| Formation of Side Products | 1. Self-condensation of the Aldehyde: This can occur if too strong a base is used. 2. Incomplete Decarboxylation: The intermediate dicarboxylic acid may persist. 3. Other Unidentified Impurities: These may arise from complex side reactions. | 1. Use a weak base catalyst like piperidine. Avoid strong bases such as sodium hydroxide. 2. Ensure the reaction is heated for a sufficient duration after the initial condensation to drive the decarboxylation to completion.[3] 3. Isolate and characterize the impurities using techniques like LC-MS and NMR to understand their origin and adjust reaction conditions accordingly. |
| Product Precipitation During Reaction | The intermediate dicarboxylic acid or the final product may have limited solubility in the reaction solvent. | This is not necessarily a problem and can sometimes drive the reaction to completion. However, ensure adequate stirring to maintain a homogenous mixture. If the reaction stalls, a co-solvent may be necessary. |
| Difficult Purification | 1. Co-crystallization of Impurities: The product may crystallize with unreacted starting materials or side products. 2. Oily Product: The crude product may not solidify easily. | 1. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is the most effective purification method.[5][6][7] Multiple recrystallizations may be necessary. 2. If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Trituration with a non-polar solvent like hexanes can sometimes induce solidification. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation for the Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-fluoro-4-(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-(trifluoromethyl)benzaldehyde (1 equivalent) and malonic acid (1.5 equivalents).
-
Solvent and Catalyst Addition: Add pyridine (as solvent) to the flask, ensuring the reactants are fully dissolved. To this solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.[5][6]
Expected Yield: 70-85%
Visualization of the Synthetic Workflow
Caption: Knoevenagel condensation workflow for this compound.
Reaction Mechanism and Key Intermediates
The Knoevenagel condensation proceeds through a series of well-defined steps, as illustrated below.
Caption: Mechanism of the Knoevenagel condensation.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | 192.11 | N/A (liquid) |
| Malonic Acid | C₃H₄O₄ | 104.06 | 135-137 |
| This compound | C₁₀H₆F₄O₂ | 234.15 | 181-183[7] |
References
Technical Support Center: Refinement of Analytical Protocols for Fluorinated Compound Analysis
Welcome to the technical support center for the analysis of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these unique chemical entities. The strong carbon-fluorine bond imparts properties that are advantageous in many applications but also presents significant analytical challenges.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve accurate and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the analysis of fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS).
Section 1.1: Sample Preparation and Handling
Q1: My analytical results are inconsistent across different sample batches. What could be the cause?
A1: Inconsistent results often stem from variability in sample preparation.[3] It is crucial to standardize every step, from collection and handling to extraction and pre-concentration. Fluorinated compounds are prone to adsorption onto various surfaces, and their stability can be affected by storage conditions.
-
Causality: The unique properties of fluorinated compounds, being both hydrophobic and lipophobic, can lead to unpredictable interactions with container surfaces and extraction media. Inconsistent procedures will amplify these effects, leading to variable recovery and, consequently, inconsistent results.
-
Recommendation: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for sample preparation. Ensure all lab members are trained on the SOP. Pay close attention to potential analyte losses during solvent evaporation or freeze-drying steps.[1][3] Verify the stability of your compounds under your specific storage and preparation conditions.[3]
Q2: I suspect my samples are contaminated with external fluorinated compounds. How can I confirm and prevent this?
A2: Contamination is a major issue in trace-level analysis of fluorinated compounds due to their widespread use in laboratory consumables and equipment.[4][5][6]
-
Confirmation: To check for contamination, run a "method blank" alongside your sample. A method blank consists of a clean matrix (e.g., ultrapure water for an aqueous sample) that undergoes the entire sample preparation and analysis workflow.[3] Detection of target analytes in the method blank is a clear indication of contamination.
-
Prevention:
-
PFAS-Free Consumables: Use polypropylene or high-density polyethylene (HDPE) vials and containers instead of those containing PTFE (Teflon™), such as vial caps with PTFE septa.[4][7]
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System Check: Be aware that many components of a standard LC-MS system, particularly PTFE tubing and solvent filters, are made of fluoropolymers and can leach fluorinated compounds.[3] Consider using a "PFAS-free" or "fluorine-free" LC system, which involves replacing all PTFE components with PEEK or stainless steel alternatives.[3]
-
Lab Environment: Avoid using products containing fluorinated compounds in the lab, such as certain floor waxes, cleaning agents, and even some personal care products worn by lab personnel.[5]
-
Q3: What are the best practices for storing fluorinated compounds?
A3: Proper storage is essential to maintain the integrity of your fluorinated analytes and standards.
-
Temperature: Most fluorinated compounds are sensitive to heat and should be stored at low temperatures, typically between -20°C and 25°C, to prevent degradation.[8] Highly reactive intermediates may require storage at or below -20°C.[8]
-
Light: Many fluorinated compounds are photosensitive. Store them in amber or opaque containers to protect them from light.[8][9]
-
Atmosphere: Some fluorinated intermediates are sensitive to oxidation. For these, store under an inert atmosphere, such as nitrogen or argon, in airtight containers.[8]
-
Containers: Glass containers are often preferred due to their inertness. If using plastic, ensure it is high-quality and does not leach contaminants.[8]
Section 1.2: Liquid Chromatography (LC)
Q1: I'm seeing poor peak shapes (tailing or fronting) for my fluorinated analytes.
A1: Poor peak shape can result from several factors related to the unique interactions of fluorinated compounds with the stationary phase and the analytical system.
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Secondary Interactions: The analyte may be interacting with active sites on the column's silica backbone. Using a mobile phase with a different pH or a higher ionic strength can help mitigate this.[3]
-
Column Overload: Injecting too high a concentration of the analyte can cause peak fronting. Try diluting your sample.[3]
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Inappropriate Column Chemistry: Standard C18 columns may not be optimal for all fluorinated compounds, especially highly polar, short-chain ones which can elute in the void volume.[10][11] Consider specialized columns designed for PFAS analysis, such as those with mixed-mode or polar-embedded stationary phases.[10][12]
Q2: My retention times are shifting between runs. What is the cause?
A2: Retention time instability is often due to a lack of system equilibration or changes in the mobile phase.
-
System Equilibration: Ensure the column is thoroughly flushed with the mobile phase before starting your analytical sequence to allow the stationary phase to fully equilibrate.[3]
-
Mobile Phase Composition: Ensure solvents are accurately mixed and degassed. Small variations in mobile phase composition can lead to significant shifts in retention time, especially in gradient elution.
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature, as temperature can influence retention times.[3]
-
Matrix Effects: High concentrations of matrix components can saturate the stationary phase, leading to retention time shifts.[13]
Q3: How do I choose the right LC column for my fluorinated compound analysis?
A3: The choice of column depends on the specific properties of your analytes, particularly their chain length and polarity.[12]
| Column Type | Best For | Rationale |
| Standard C18 | Longer-chain PFAS (C6 and above) | Good retention for less polar, longer-chain compounds through hydrophobic interactions.[12] |
| Polar-Embedded C18 | A broader range of PFAS, including some shorter chains | The embedded polar group helps to retain more polar analytes and reduces secondary interactions with silica. |
| Mixed-Mode (e.g., Anion Exchange + Reversed Phase) | Ultra-short and short-chain PFAS | Provides multiple retention mechanisms, which is crucial for retaining highly polar, anionic short-chain PFAS that are not well-retained by reversed-phase alone.[10] |
| HILIC | Highly polar and anionic compounds | Operates in Hydrophilic Interaction Liquid Chromatography mode, which is ideal for retaining very polar compounds that elute early in reversed-phase.[10][11] |
Section 1.3: Mass Spectrometry (MS)
Q1: I am observing significant signal suppression or enhancement in my analysis. What are matrix effects and how can I mitigate them?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[14] This is a major challenge in the analysis of fluorinated compounds in complex matrices like environmental and biological samples.[13][14]
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Causality: Co-eluting matrix components can compete with the analyte for ionization in the electrospray ionization (ESI) source, leading to a suppressed signal. In some cases, they can enhance the signal.[13][14] Humic and fulvic substances in environmental samples are common causes of matrix suppression.[13]
-
Mitigation Strategies:
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Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components. Dispersive graphitized carbon sorbents can be effective for cleaning up SPE eluents.[15][16]
-
Isotopically Labeled Internal Standards: These are the gold standard for correcting matrix effects. An isotopically labeled analog of the analyte will co-elute and experience the same matrix effects, allowing for accurate quantification.[15][16]
-
Standard Addition: This method involves adding known amounts of the standard to the sample to create a calibration curve within the matrix, thereby accounting for matrix effects. However, it is time-consuming.[15][16]
-
Chromatographic Separation: Optimize your LC method to separate the analyte from the interfering matrix components.
-
Q2: What are some common adducts I should look for with fluorinated compounds in my mass spectra?
A2: Besides the expected protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, fluorinated compounds can form various adducts.
-
Common Adducts: Due to their electronegativity, fluorine atoms can participate in various interactions. Be aware of sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts.[17]
-
Mobile Phase Adducts: If you are using mobile phase modifiers like trifluoroacetic acid (TFA), you might observe analyte-TFA ion pairs.[17] It's important to note that TFA is a known cause of ionization suppression in ESI-MS.[17]
Q3: My mass accuracy is poor for my fluorinated analytes. What could be the issue?
A3: Poor mass accuracy can be due to general MS issues or specific challenges with fluorinated compounds.
-
Instrument Calibration: Ensure your mass spectrometer is properly calibrated across the mass range of interest.
-
Contaminants: The presence of co-eluting contaminants can interfere with accurate mass measurement.
-
High Ionization Potential: Fluorine has a high ionization potential, which can make it challenging to ionize efficiently and can sometimes lead to less stable ions.[18][19]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common problems.
Troubleshooting Workflow: Persistent System Contamination
This workflow will guide you through identifying and eliminating sources of background contamination in your LC-MS system.
Caption: A logical workflow for troubleshooting persistent system contamination.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: General Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is a starting point for the extraction of fluorinated compounds from water samples and can be adapted based on the specific analytes and matrix.
Materials:
-
SPE cartridges (e.g., Weak Anion Exchange - WAX)
-
SPE manifold
-
High-purity water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium hydroxide or other suitable elution solvent
-
Nitrogen evaporator
-
Polypropylene collection tubes
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of high-purity water through the cartridge. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the aqueous sample (e.g., 250 mL) onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of high-purity water to remove any unbound, interfering compounds.
-
-
Drying:
-
Dry the cartridge by passing nitrogen through it for 10-15 minutes.
-
-
Elution:
-
Place a clean polypropylene collection tube under the cartridge.
-
Elute the analytes with an appropriate solvent. For example, use two 4 mL aliquots of a solution of 5% ammonium hydroxide in methanol.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS analysis.
-
Protocol 2: Assessing Matrix Effects Using Post-Extraction Spike Analysis
This protocol helps to quantify the extent of matrix effects in your analysis.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard of your analyte in a clean solvent (e.g., the initial mobile phase) at a known concentration.
-
Set B (Pre-extraction Spike): Spike a blank matrix sample with the analyte standard at the same concentration as Set A before the extraction process.
-
Set C (Post-extraction Spike): Extract a blank matrix sample. Spike the final extract with the analyte standard at the same concentration as Set A after the extraction process.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) * 100
-
A value of 0% indicates no matrix effect.
-
A negative value indicates signal suppression.
-
A positive value indicates signal enhancement.
-
-
Part 4: Data Presentation
Table 1: Common LC-MS Parameters for PFAS Analysis
This table provides a starting point for method development. Parameters may need to be optimized for your specific analytes and instrumentation.
| Parameter | Typical Setting | Rationale |
| Column | C18 or specialized PFAS column (e.g., WAX) | Provides retention for a range of PFAS.[12][20] |
| Mobile Phase A | 2-5 mM Ammonium Acetate in Water | Provides ions for ESI and helps with peak shape.[21] |
| Mobile Phase B | Methanol or Acetonitrile | Elutes the analytes from the reversed-phase column. Methanol is often preferred.[21] |
| Ionization Mode | Negative Electrospray (ESI-) | Most PFAS readily form negative ions. |
| MS/MS Transitions | Analyte-specific | Requires optimization for each compound. |
References
- 1. organomation.com [organomation.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. enthalpy.com [enthalpy.com]
- 5. inside.battelle.org [inside.battelle.org]
- 6. agilent.com [agilent.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. halocolumns.com [halocolumns.com]
- 12. PFAS LC Column Anatomy: Which Phase, Dimensions, and Particle Type Are Best? [discover.restek.com]
- 13. waters.com [waters.com]
- 14. benchchem.com [benchchem.com]
- 15. Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry [journal.hep.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. Optimization and application of detection methods for perfluorinated compounds in complex environmental matrices [xblk.ecnu.edu.cn]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Fluoro-2-(trifluoromethyl)cinnamic acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. This guide offers a comparative analysis of the biological activity of 4-Fluoro-2-(trifluoromethyl)cinnamic acid and its positional isomers. While direct head-to-head comparative studies are not extensively available in the public domain, this document synthesizes existing data on related substituted cinnamic acid derivatives to elucidate the probable structure-activity relationships (SAR) that govern their biological effects.
The Influence of Fluorine and Trifluoromethyl Substituents on Cinnamic Acid's Bioactivity
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The introduction of electron-withdrawing groups such as fluorine (F) and trifluoromethyl (CF₃) onto the phenyl ring can significantly enhance these activities. This enhancement is often attributed to several factors:
-
Increased Lipophilicity: The CF₃ group, in particular, can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation, which can lead to a longer biological half-life.
-
Altered Electronic Properties: Both F and CF₃ groups are strongly electron-withdrawing, which can influence the acidity of the carboxylic acid and the molecule's ability to interact with biological targets. The position of these substituents on the phenyl ring is critical in determining the precise nature and magnitude of these effects.
Comparative Biological Activity: An Evidence-Based Postulation
In the absence of direct comparative data for the positional isomers of this compound, we can infer potential activity trends based on studies of other substituted cinnamic acids. The primary areas of interest for these compounds include anticancer and antimicrobial activities.
Anticancer Activity
Numerous studies have demonstrated the potential of fluorinated and trifluoromethylated cinnamic acid derivatives as anticancer agents.[1][2] The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.
The precise positioning of the F and CF₃ groups is expected to significantly impact cytotoxic potency. For instance, studies on other substituted cinnamic acids have shown that the position of electron-withdrawing groups can influence their interaction with target enzymes or receptors.[3] It is plausible that the 4-Fluoro-2-(trifluoromethyl) substitution pattern could confer a unique conformational and electronic profile that enhances its interaction with specific anticancer targets.
To illustrate the impact of substitution patterns on anticancer activity, the following table summarizes the cytotoxic effects of various substituted cinnamic acid derivatives against different cancer cell lines, as reported in the literature.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Fluorocinnamic acid derivative | A-549 (Lung) | 10.36 | [2] |
| 3,4-Difluorocinnamic acid precursor | Human Lung Cancer | 16.14 (potency of final product) | [4] |
| Cinnamide with 4-fluoro substituent | HepG2 (Liver) | 4.23 | [5] |
| trans-4-(Trifluoromethyl)cinnamic acid | Cuscuta campestris (inhibitory activity) | IC₅₀ of 331 µM | [6] |
Note: This table presents data for related compounds to highlight the potential for potent anticancer activity within this class of molecules. Direct comparative data for the specific isomers of this compound is not available.
Antimicrobial Activity
Cinnamic acid derivatives have also been investigated for their antimicrobial properties.[7][8] The introduction of halogen and trifluoromethyl groups has been shown to enhance antibacterial and antifungal activity. For example, a study on fluorinated cinnamic acid derivatives demonstrated that a 4-fluoro phenyl ring substitution resulted in the most active compound against Mycobacterium tuberculosis.[7]
The lipophilicity conferred by the trifluoromethyl group in this compound could enhance its ability to disrupt bacterial cell membranes, a common mechanism of action for antimicrobial cinnamic acids. The position of the substituents would likely influence the compound's spectrum of activity against different microbial species.
The following table showcases the antimicrobial activity of various substituted cinnamic acid derivatives.
| Compound/Derivative | Microorganism | MIC/IC₅₀ | Reference |
| 4-Fluorocinnamic acid derivative | Mycobacterium tuberculosis | IC₅₀ = 0.36 µg/mL | [7] |
| 3,5-bis(Trifluoromethyl)cinnamic acid | Antibacterial activity | Moderate activity reported | [9] |
| Chlorinated N-arylcinnamamides with CF₃ groups | S. aureus, MRSA, E. faecalis | High activity reported | [10] |
Note: This table provides examples of the antimicrobial potential of related compounds. A direct comparison of the specific isomers of this compound is not available in the cited literature.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for substituted cinnamic acids, we can deduce the following SAR principles that likely apply to this compound and its isomers:
-
Position of Electron-Withdrawing Groups: The location of the F and CF₃ groups on the phenyl ring is a critical determinant of biological activity. Ortho, meta, and para positions can lead to significant differences in potency and selectivity. For instance, in a study of fluorine or chlorine-substituted cinnamic acid derivatives as cholinesterase inhibitors, para-substituted compounds showed potent activity against acetylcholinesterase (AChE), while ortho-substituted analogs were more active against butyrylcholinesterase (BChE).[11] This highlights the importance of positional isomerism in target selectivity.
-
Nature of the Substituent: The trifluoromethyl group is a strong electron-withdrawing group with high lipophilicity, which can be advantageous for cell penetration. The interplay between the inductive effects of the fluorine atom and the combined inductive and lipophilic effects of the trifluoromethyl group will dictate the overall properties of the molecule.
-
Combined Effect of Substituents: The presence of both a fluorine and a trifluoromethyl group on the same phenyl ring creates a complex electronic and steric environment. The relative positions of these two groups will fine-tune the molecule's interaction with its biological target.
The logical relationship for SAR can be visualized as follows:
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. Cinnamic acid, a naturally occurring phenylpropanoid, and its derivatives have long been recognized for their diverse biological activities, including notable anticancer effects.[1][2] This guide provides an in-depth, objective comparison of the cytotoxicity of fluorinated versus non-fluorinated cinnamic acid derivatives, supported by experimental data and detailed methodologies. As Senior Application Scientists, we aim to dissect the causal relationships behind experimental observations and provide a trustworthy, authoritative resource for your research and development endeavors.
The Rationale for Fluorination in Cinnamic Acid-Based Drug Design
The introduction of fluorine atoms into the cinnamic acid scaffold can profoundly influence its physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can alter a molecule's acidity (pKa), lipophilicity (logP), metabolic stability, and binding interactions with target proteins.[3]
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can modulate the electron density of the aromatic ring and the acrylic acid moiety, potentially enhancing interactions with biological targets.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the bioavailability and half-life of a drug candidate.
-
Lipophilicity and Permeability: While highly electronegative, fluorine can also increase lipophilicity in certain molecular contexts, which can improve membrane permeability and cellular uptake.[3]
These modifications are often pursued with the goal of enhancing the potency and selectivity of cinnamic acid derivatives as cytotoxic agents.
Comparative Cytotoxicity: A Data-Driven Analysis
Direct, head-to-head cytotoxic comparisons of a fluorinated cinnamic acid derivative and its exact non-fluorinated parent compound across multiple cell lines are not always available in the literature. However, by synthesizing data from various studies, a clear trend emerges: fluorination often, though not universally, enhances cytotoxic activity.
Table 1: Comparative Cytotoxicity (IC50 Values) of Cinnamic Acid Derivatives
| Compound/Derivative | Fluorination Status | Cancer Cell Line | IC50 Value (µM) | Reference |
| Cinnamic Acid | Non-fluorinated | Human Melanoma (HT-144) | 2400 | |
| Various Cinnamic Acid Esters and Amides | Non-fluorinated | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [4] |
| p-Fluorocinnamide Derivative 6 | Fluorinated | Liver Cancer (HepG2) | 4.23 | [2][5] |
| Staurosporine (Reference Compound) | N/A | Liver Cancer (HepG2) | 5.59 | [2][5] |
| Cinnamide Derivative with 4-fluorophenethyl substituent (7e) | Fluorinated | Colon Tumor (HCT116) | Showed high cytotoxicity | [6] |
| Cinnamide Derivative with 3,4-dichlorobenzyl substituent (7f) | Non-fluorinated (halogenated) | Colon Tumor (HCT116) | Showed high cytotoxicity | [6] |
| N–[(2–(4-fluorobenzyl)thiophenyl)sulfonyl]cinnamamide (16c) | Fluorinated | HeLa, SKOV-3, MCF-7 | < 10 µg/mL | [7] |
| N–[(2–(4-chlorobenzyl)thiophenyl)sulfonyl]cinnamamide (16d) | Non-fluorinated (halogenated) | HeLa, SKOV-3, MCF-7 | < 10 µg/mL | [7] |
Analysis of Cytotoxicity Data:
The data presented in Table 1 illustrates that fluorinated cinnamic acid derivatives can exhibit significantly lower IC50 values, indicating higher potency, compared to the parent cinnamic acid and some non-fluorinated analogs. For instance, the p-fluorocinnamide derivative 6 demonstrated an IC50 of 4.23 µM against the HepG2 liver cancer cell line, which is more potent than the reference compound staurosporine.[2][5] Similarly, cinnamide derivatives bearing a 4-fluorophenethyl group showed pronounced cytotoxic effects on colon cancer cells.[6]
It is crucial to note that the position of the fluorine substituent and the overall molecular structure of the derivative play a critical role in determining cytotoxic activity. The presence of other functional groups can also significantly impact potency.
Mechanistic Insights: How Cinnamic Acids Induce Cell Death
Cinnamic acid and its derivatives, both fluorinated and non-fluorinated, exert their cytotoxic effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][8]
Induction of Apoptosis
Apoptosis is a key mechanism by which these compounds eliminate cancer cells.[9] This is often mediated through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by cinnamic acid derivatives.
Studies have shown that cinnamic acid derivatives can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial stress.[1] This disrupts the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins like PARP and the execution of apoptosis.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, certain cinnamic acid derivatives can halt the progression of the cell cycle, preventing cancer cells from proliferating. For example, a potent p-fluorocinnamide derivative was found to arrest the cell cycle of HepG2 cells at the G1 phase.[5] This effect is often linked to the modulation of key cell cycle regulatory proteins.
Experimental Protocols for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following section details the methodologies for key assays used to evaluate the cytotoxic effects of cinnamic acid derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated cinnamic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput and sensitivity in detecting changes in metabolic activity, which is a hallmark of cell viability. The incubation time is optimized to allow for the cytotoxic effects of the compounds to manifest.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells.
-
Staining: Wash the cells with binding buffer and then resuspend them in a solution containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Causality Behind Experimental Choices: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This dual staining allows for the precise quantification of different cell populations.
Western Blotting for Apoptosis Markers
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Causality Behind Experimental Choices: This technique provides specific information about the activation of key apoptotic proteins. The detection of cleaved (activated) forms of caspase-3 and PARP are definitive markers of apoptosis.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that the strategic fluorination of the cinnamic acid scaffold is a promising approach for enhancing its cytotoxic potential against cancer cells. Fluorinated derivatives often exhibit superior potency compared to their non-fluorinated counterparts, likely due to a combination of altered physicochemical properties that favor cellular uptake and target interaction.
The primary mechanism of cytotoxicity for both fluorinated and non-fluorinated cinnamic acids appears to be the induction of apoptosis, often accompanied by cell cycle arrest. The experimental protocols detailed herein provide a robust framework for the reliable and reproducible assessment of these cytotoxic effects.
For drug development professionals, these findings underscore the value of exploring fluorinated cinnamic acid derivatives as a rich source of novel anticancer drug candidates. Future research should focus on synthesizing and screening a wider range of fluorinated analogs to establish more definitive structure-activity relationships. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of the most potent compounds identified in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. kumc.edu [kumc.edu]
A Comparative Guide to the Biological Activity of Cinnamic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Cinnamic acid, a naturally occurring organic compound, and its derivatives have emerged as a promising class of molecules with a wide spectrum of biological activities.[1][2][3] This guide provides an in-depth, objective comparison of the biological activities of various cinnamic acid derivatives, supported by experimental data and detailed methodologies. We will explore their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, delving into the structure-activity relationships that govern their efficacy.
Antimicrobial Activity: Combating Microbial Resistance
The rise of drug-resistant microbial strains necessitates the discovery of new antimicrobial agents.[4][5] Cinnamic acid and its derivatives have demonstrated notable activity against a range of bacteria and fungi.[4][6] Their mechanism of action often involves the disruption of cell membranes, inhibition of ATPase activity, and prevention of biofilm formation.[2]
The antimicrobial efficacy of these derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group. Generally, synthetic derivatives have been found to exhibit enhanced activity compared to natural cinnamic acid.[4][7]
Comparative Antimicrobial Activity of Cinnamic Acid Derivatives (MIC Values)
| Compound | Test Organism | MIC (µg/mL) | Reference |
| p-Coumaric acid | Acinetobacter baumannii | 128-256 | [8] |
| Ferulic acid | Acinetobacter baumannii | 512-1024 | [8] |
| p-Methoxycinnamic acid | Acinetobacter baumannii | 128-512 | [8] |
| Cinnamic acid | Staphylococcus aureus | 90.98 (growth reduction %) | [9] |
| Caffeic acid phenethyl ester | Staphylococcus aureus | 100-400 (µM) | [10] |
| DM2 (Caffeic acid-carvacrol conjugate) | Staphylococcus aureus | 16-64 | [11] |
| DM8 (o-Coumaric acid-carvacrol conjugate) | Enterococcus faecium | 32 | [11] |
Experimental Protocol: Agar Disk Diffusion Method
This method is a standard procedure for assessing the antimicrobial activity of compounds.[3][12][13]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.[12][14]
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[12][13]
-
Application of Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the cinnamic acid derivative. The disks are then placed on the surface of the inoculated agar plate.[3][13]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[15]
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[3][15]
Antioxidant Activity: Quenching Free Radicals
Oxidative stress is implicated in a multitude of chronic diseases. Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants that can scavenge free radicals and terminate radical chain reactions.[1][16] The propenoic acid side chain in cinnamic acids, in comparison to the carboxylic group in benzoic acids, contributes to a greater stabilizing effect on the phenoxyl radical through resonance, thereby enhancing antioxidant activity.[13]
The number and position of hydroxyl and methoxy groups on the aromatic ring are critical determinants of antioxidant capacity.[13]
Comparative Antioxidant Activity of Cinnamic Acid Derivatives (DPPH Assay IC50 Values)
| Compound | IC50 (µM) | Reference |
| Cinnamic acid | 0.18 (µg/mL) | [17] |
| Acetyl Cinnamic acid | 0.16 (µg/mL) | [17] |
| Compound 5c (ester derivative) | 56.35 (µg/mL) | [18] |
| Ferulic acid derivative (Compound 5) | >100 | [19] |
| Sinapic acid derivative (Compound 6) | 55.4 | [19] |
| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative (Compound 4) | 16.2 | [19] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method for evaluating the free radical scavenging ability of compounds.[1][2][20][21]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[2]
-
Sample Preparation: The cinnamic acid derivatives are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, a defined volume of the DPPH solution is mixed with various concentrations of the test compounds. A control containing only the solvent and DPPH is also prepared.[2][22]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[2][20]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[2][21]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentrations.[2]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to various diseases. Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[23][24] A key mechanism of their anti-inflammatory action is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[16]
Comparative Anti-inflammatory Activity of Cinnamic Acid Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Luteolin | LPS-induced NO generation | 26.24 | [25] |
| Kaempferol | LPS-induced NO generation | 20.38 | [25] |
| Apigenin | LPS-induced NO generation | 22.8 | [25] |
| Compound 3i | Lipoxygenase inhibition | 7.4 | [26] |
Anticancer Activity: Targeting Cancer Cell Proliferation
Cinnamic acid derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines.[16][20][27] Their anticancer mechanisms are diverse and include the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways involved in cancer progression.[16][28][29]
The antiproliferative activity of these derivatives is highly dependent on their chemical structure, with specific substitutions on the cinnamic acid scaffold leading to enhanced potency against different cancer cell types.[27][30]
Comparative Anticancer Activity of Cinnamic Acid Derivatives (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast Cancer) | ~3.2 | [16] |
| Compound 36f | HepG2 (Liver Cancer) | 0.74 | [27] |
| Compound 55p | Bel7402/5-FU (Drug-resistant Liver Cancer) | 2.09 | [27] |
| Compound 59e | A549 (Lung Cancer) | 0.04 | [27] |
| Compound 59g | HeLa (Cervical Cancer) | 0.033 | [27] |
| Compound 5 | A-549 (Lung Cancer) | 10.36 | [30] |
| Compound 4 | MCF-7 (Breast Cancer) | 3.26 | [31] |
| Compound 4ii | Multiple cancer cell lines | Potent LOX inhibitor | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][32]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are treated with various concentrations of the cinnamic acid derivatives for a defined period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the treatment period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[4][32]
-
Incubation: The plate is incubated for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][32][33]
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[4][32]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[32]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[4]
Structure-Activity Relationship (SAR)
The biological activity of cinnamic acid derivatives is intrinsically linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.
Conclusion
Cinnamic acid and its derivatives represent a versatile and promising platform for the development of new therapeutic agents. Their diverse biological activities, coupled with their natural origin and generally low toxicity, make them attractive candidates for further investigation. This guide has provided a comparative overview of their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed protocols. A thorough understanding of their structure-activity relationships will undoubtedly pave the way for the design of next-generation cinnamic acid-based drugs with enhanced efficacy and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. apec.org [apec.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. DPPH Free Radical Scavenging Activity of Cinnamic Acid Derivatives | Sak-Aiem | Proceedings National & International Conference [journalgrad.ssru.ac.th]
- 19. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. marinebiology.pt [marinebiology.pt]
- 23. scielo.br [scielo.br]
- 24. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 25. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 26. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. benthamscience.com [benthamscience.com]
- 29. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02640G [pubs.rsc.org]
- 30. biointerfaceresearch.com [biointerfaceresearch.com]
- 31. researchgate.net [researchgate.net]
- 32. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 4-Fluoro-2-(trifluoromethyl)cinnamic acid: A Comparative Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Fluoro-2-(trifluoromethyl)cinnamic acid is a valuable building block in medicinal chemistry, owing to the unique properties imparted by its fluorine and trifluoromethyl substituents. This guide provides an in-depth comparison of common synthetic routes to this target molecule, offering insights into the causality behind experimental choices and providing a framework for methodological validation.
Introduction to this compound
This compound is an α,β-unsaturated carboxylic acid derivative. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the phenyl ring significantly influences the electronic properties of the molecule, making it an attractive synthon for the development of novel therapeutic agents. The cinnamic acid moiety itself is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities.
This guide will explore four common methods for the synthesis of cinnamic acid derivatives, applying them to the specific case of this compound:
-
Knoevenagel Condensation
-
Perkin Reaction
-
Wittig Reaction
-
Heck Reaction
Each method will be evaluated based on its reaction mechanism, required starting materials, typical reaction conditions, and expected yields, providing a comprehensive overview to inform your synthetic strategy.
Method 1: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration. For the synthesis of cinnamic acids, this typically involves the reaction of a benzaldehyde with malonic acid in the presence of a basic catalyst.[1]
Mechanistic Rationale
The reaction is initiated by the deprotonation of malonic acid by a base (e.g., pyridine or piperidine) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluoro-2-(trifluoromethyl)benzaldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to yield the α,β-unsaturated product. The electron-withdrawing fluorine and trifluoromethyl groups on the benzaldehyde enhance the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack.[2][3]
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
Detailed Protocol
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as solvent and catalyst).
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and then with a non-polar solvent like n-heptane to remove any unreacted aldehyde.
-
Dry the solid under vacuum to obtain this compound.
Method 2: Perkin Reaction
The Perkin reaction provides a route to α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[4][5][6]
Mechanistic Rationale
The reaction is catalyzed by the sodium or potassium salt of the carboxylic acid corresponding to the anhydride. The base abstracts an α-proton from the acid anhydride to form an enolate. This enolate then adds to the carbonyl group of 4-fluoro-2-(trifluoromethyl)benzaldehyde. The resulting alkoxide is then acylated by another molecule of the anhydride. Finally, elimination of a carboxylate group and subsequent hydrolysis yields the cinnamic acid. This method often requires high temperatures.[7][8][9]
Experimental Workflow: Perkin Reaction
References
- 1. 4-Trifluoromethylcinnamic acid [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid - Google Patents [patents.google.com]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. asianpubs.org [asianpubs.org]
- 9. This compound, 97+% [m.chemicalbook.com]
A Senior Application Scientist's Guide to Trifluoromethylating Agents: A Comparative Analysis
Introduction: The Indispensable Trifluoromethyl Group in Modern Chemistry
The trifluoromethyl (CF₃) group has become a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—can dramatically enhance the efficacy and pharmacokinetic profile of bioactive molecules.[1] Consequently, the development of efficient and selective methods for the introduction of the CF₃ moiety is of paramount importance to researchers in both academia and industry.
This guide provides a comparative analysis of the most prominent trifluoromethylating agents, categorized by their mechanism of action: nucleophilic, electrophilic, and radical. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you, the researcher, to make informed decisions for your specific synthetic challenges.
The Workhorse of Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the most widely used nucleophilic "CF₃⁻" source.[2] Its utility lies in its ability to deliver a trifluoromethyl anion equivalent to a wide range of electrophiles, most notably carbonyl compounds.
Mechanism of Action: Unlocking the Trifluoromethyl Anion
The Ruppert-Prakash reagent itself is unreactive towards electrophiles. It requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethide anion (CF₃⁻). This anion then attacks the electrophilic center, and the resulting alkoxide is trapped by the silyl group to form a stable silyl ether, which can be readily hydrolyzed to the corresponding trifluoromethylated alcohol upon acidic workup.
Caption: General mechanism of Ruppert-Prakash reagent activation.
Comparative Performance
The Ruppert-Prakash reagent is particularly effective for the trifluoromethylation of aldehydes and ketones. The reaction is generally high-yielding and tolerates a wide range of functional groups.
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | TBAF (cat.) | THF | 0.5 | 95 | |
| Acetophenone | K₂CO₃ (10) | DMF | 2-4 | 88 | [2] |
| 4-Nitrobenzaldehyde | TBAF (cat.) | THF | 0.5 | 92 | |
| Benzophenone | TBAF (cat.) | THF | 2 | 85 |
Table 1. Performance of the Ruppert-Prakash Reagent on Various Carbonyl Compounds.
Experimental Protocol: Trifluoromethylation of Acetophenone
Materials:
-
Acetophenone
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (10 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (1.5 equiv) dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C. Stir for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol. The product can be purified by column chromatography on silica gel.[2]
The Electrophilic Arsenal: Togni's and Umemoto's Reagents
Electrophilic trifluoromethylating agents function as sources of a "CF₃⁺" equivalent, reacting with a broad range of nucleophiles. The most prominent examples are the hypervalent iodine-based Togni's reagents and the sulfonium-based Umemoto's reagents.[2]
Mechanism of Action: A Tale of Two Pathways
The mechanism of electrophilic trifluoromethylation is often complex and can proceed through either a polar (ionic) or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.
-
Polar Mechanism: The nucleophile directly attacks the electrophilic trifluoromethyl source, leading to the displacement of the leaving group.
-
SET Mechanism: An electron is transferred from the nucleophile or a catalyst to the trifluoromethylating agent, generating a trifluoromethyl radical (CF₃•) and a radical cation. These intermediates then recombine to form the product.
Caption: General mechanistic pathways for Togni's reagent.
Comparative Performance: A Head-to-Head Battle
Both Togni's and Umemoto's reagents are effective for the trifluoromethylation of a variety of nucleophiles, including β-ketoesters, silyl enol ethers, and heteroatoms. However, their reactivity can differ depending on the substrate. For instance, in the trifluoromethylation of difluoro enol silyl ethers, Togni's reagent gives a significantly higher yield than Umemoto's reagent.[3] Conversely, for the Pd-catalyzed ortho-trifluoromethylation of certain heterocycle-substituted arenes, Umemoto's reagents provide good yields, while Togni's reagent is much less effective.[4]
| Substrate | Reagent | Catalyst/Additive | Yield (%) | Reference |
| Difluoro enol silyl ether of 4-phenyl-1,1-difluoro-butan-2-one | Togni's Reagent | FeCl₂ | 62 | [3] |
| Difluoro enol silyl ether of 4-phenyl-1,1-difluoro-butan-2-one | Umemoto's Reagent | FeCl₂ | 1 | [3] |
| 2-(Pyridin-2-yl)toluene | Umemoto's Reagent | Pd(OAc)₂/Cu(OAc)₂ | 81 | [4] |
| 2-(Pyridin-2-yl)toluene | Togni's Reagent | Pd(OAc)₂/Cu(OAc)₂ | 11 | [4] |
| 1-Indanone-2-carboxylate | Shibata's Reagent | - | >95 | [4] |
| 1-Indanone-2-carboxylate | Umemoto's Reagent | - | ~70 | [4] |
| 1-Indanone-2-carboxylate | Togni's Reagent | - | ~60 | [4] |
Table 2. Comparative Performance of Electrophilic Trifluoromethylating Agents.
Experimental Protocol: Trifluoromethylation of a β-Ketoester with Umemoto's Reagent
Materials:
-
β-Ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate)
-
S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent)
-
Chiral guanidine base (for enantioselective reactions)
-
Anhydrous chlorinated solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the β-ketoester (1.0 equiv) in the chosen anhydrous solvent, add the chiral guanidine base (1.1 equiv) at the specified temperature (e.g., -78 °C).
-
Stir the mixture for 30 minutes to allow for the formation of the guanidinium enolate.
-
Add Umemoto's reagent (1.2 equiv) in one portion.
-
Stir the reaction mixture at the same temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
The Radical Approach: The Versatile Langlois Reagent
The Langlois reagent, sodium trifluoromethanesulfinate (CF₃SO₂Na), is a workhorse for radical trifluoromethylation.[6] It is an inexpensive, bench-stable solid that can generate the trifluoromethyl radical (CF₃•) under oxidative conditions.
Mechanism of Action: Taming the Trifluoromethyl Radical
The Langlois reagent generates a trifluoromethyl radical upon reaction with an oxidant, such as tert-butyl hydroperoxide (TBHP). This radical can then add to arenes, heteroarenes, or alkenes to initiate a variety of trifluoromethylation reactions. The versatility of this approach allows for a broad substrate scope that can be complementary to both nucleophilic and electrophilic methods.[6]
Caption: General mechanism of radical trifluoromethylation with Langlois reagent.
Comparative Performance
The Langlois reagent has a wider substrate scope compared to many electrophilic and nucleophilic reagents, particularly for the trifluoromethylation of electron-rich arenes and heterocycles.[6]
| Substrate | Oxidant | Solvent | Yield (%) | Reference |
| Anisole | TBHP | MeCN/H₂O | 75 | [6] |
| Indole | K₂S₂O₈ | MeCN/H₂O | 82 | [7] |
| 4-tert-Butylpyridine | TBHP | DCM/H₂O | 65 | [2] |
| Deoxyuridine | TBHP | H₂O | moderate | [6] |
Table 3. Performance of the Langlois Reagent on Various Substrates.
Experimental Protocol: Trifluoromethylation of 4-tert-Butylpyridine
Materials:
-
4-tert-Butylpyridine
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Dichloromethane (DCM)
-
Water (H₂O)
Procedure:
-
To a solution of 4-tert-butylpyridine (1.0 equiv) in a 1:1 mixture of DCM and H₂O (0.2 M), add sodium trifluoromethanesulfinate (3.0 equiv).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide (5.0 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Conclusion: Selecting the Right Tool for the Job
The choice of a trifluoromethylating agent is a critical decision in the design of a synthetic route. This guide has provided a comparative overview of the most common nucleophilic, electrophilic, and radical reagents.
-
The Ruppert-Prakash reagent is the go-to choice for the nucleophilic trifluoromethylation of carbonyl compounds.
-
Togni's and Umemoto's reagents offer a powerful platform for the electrophilic trifluoromethylation of a wide range of nucleophiles, with subtle differences in reactivity that can be exploited for specific applications.
-
The Langlois reagent provides a versatile and economical radical approach, particularly for the functionalization of arenes and heterocycles.
By understanding the distinct advantages, limitations, and mechanistic nuances of each class of reagent, researchers can navigate the complexities of trifluoromethylation and accelerate their discovery and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 6. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 7. researchgate.net [researchgate.net]
Evaluating the Anticancer Potential of 4-Fluoro-2-(trifluoromethyl)cinnamic Acid: A Comparative Guide
For drug development professionals and cancer researchers, the relentless pursuit of novel small molecules with high efficacy and target specificity is paramount. Within this landscape, cinnamic acid derivatives have emerged as a promising class of compounds, demonstrating a wide array of biological activities, including significant anticancer properties.[1][2] This guide focuses on a specific, yet under-investigated molecule: 4-Fluoro-2-(trifluoromethyl)cinnamic acid .
Due to the nascent stage of research into this particular compound, direct, peer-reviewed efficacy data is not yet available. Therefore, this guide will establish a framework for its potential evaluation. We will project its likely performance based on structure-activity relationship (SAR) data from closely related fluorinated and trifluoromethylated analogs. This analysis will be juxtaposed with the established performance of standard chemotherapeutic agents and other experimental cinnamic acid derivatives. Our objective is to provide a robust, data-informed rationale for prioritizing the investigation of this compound as a novel anticancer candidate.
The Rationale: Why Fluorination and Trifluoromethylation Matter
The strategic incorporation of fluorine and trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry, known to significantly enhance a molecule's therapeutic properties.[3] The CF3 group can improve metabolic stability, lipophilicity, and cell permeability, which are critical for a drug's bioavailability and efficacy.[4][5] Studies on α-trifluoromethyl chalcones, which share a similar structural backbone with our target compound, have shown potent antitumor effects, even in taxane-resistant prostate cancer cells.[3][6] Fluorine substitution on the phenyl ring, as seen in other cinnamic acid derivatives, has also been linked to enhanced biological activity.[7]
Therefore, the dual presence of a fluoro- and a trifluoromethyl group on the cinnamic acid scaffold suggests that this compound is a strong candidate for exhibiting potent and selective anticancer activity.
Comparative Efficacy Analysis: A Data-Driven Projection
To contextualize the potential of this compound, we will compare its projected efficacy against established drugs and published data for other cinnamic acid derivatives across common cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
While IC50 values for our target compound are yet to be determined, research on analogous structures provides a compelling basis for investigation. For instance, novel α-trifluoromethyl chalcones have demonstrated significant antiproliferative activity with IC50 values in the low micromolar, and even nanomolar, range against prostate cancer cell lines.[3] Other cinnamic acid derivatives have shown IC50 values between 42 and 166 µM in cell lines such as HeLa and MCF-7.[8][9] Another study on novel cinnamic acid derivatives reported IC50 values in the range of 10 to 18 µM against the A-549 lung cancer cell line.[10]
The table below presents a comparative summary of IC50 values for standard chemotherapeutics and select experimental cinnamic acid analogs. This provides a benchmark against which this compound can be measured in future studies.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.65 - 2.50 | [11][12] |
| A549 | Lung Carcinoma | ~0.40 - >20 | [11][12] | |
| Cisplatin | HeLa | Cervical Adenocarcinoma | ~2.92 - 12.88 | [11][13] |
| HT-29 | Colorectal Adenocarcinoma | ~6.3 | [13] | |
| Novel Cinnamic Acid Derivative (Compound 5) | A-549 | Lung Carcinoma | 10.36 | [10] |
| α-Trifluoromethyl Chalcone (Compound 5) | DU145 | Prostate Cancer | ~0.14 - 0.28 | [3] |
| Cinnamic Acid Amide (Compound 5) | HeLa | Cervical Adenocarcinoma | ~42 - 166 (range for derivatives) | [8][9] |
| This compound | Various | (Projected) | To Be Determined |
Note: IC50 values for the same drug can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology.[14]
Proposed Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many cinnamic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[15] This is a highly desirable trait for an anticancer agent as it is a controlled process that minimizes inflammation and damage to surrounding healthy tissues. We hypothesize that this compound will similarly induce apoptosis. This can be investigated through key assays such as Annexin V/PI staining and cell cycle analysis. A potential signaling pathway is illustrated below.
Caption: Proposed intrinsic apoptosis pathway induced by the test compound.
Essential Experimental Protocols
To rigorously evaluate the efficacy of this compound, a series of standardized in vitro assays are required. The following protocols provide detailed, step-by-step methodologies for these crucial experiments.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Workflow Diagram:
Caption: Standard workflow for an MTT-based cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[19]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.[17]
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[20]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these cells.[21] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus staining their nucleus.[21]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[22]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[21]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by quantifying DNA content.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA.[24] Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[25][26]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[25] The RNase is crucial to prevent staining of double-stranded RNA.[24]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[27]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified using modeling software.[25]
Conclusion and Future Directions
While direct experimental evidence for the anticancer efficacy of this compound is currently lacking, the structure-activity relationships derived from analogous fluorinated and trifluoromethylated compounds provide a strong rationale for its investigation. The strategic placement of these functional groups is known to enhance the desirable pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4][5]
The protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of this promising compound. By employing these standardized assays, researchers can generate the critical data needed to determine its IC50 values across a panel of cancer cell lines, elucidate its mechanism of action, and benchmark its performance against both established chemotherapies and other novel agents. The insights gained from such studies will be invaluable in determining whether this compound represents a viable new lead compound in the ongoing fight against cancer.
References
- 1. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. journal.waocp.org [journal.waocp.org]
- 13. researchgate.net [researchgate.net]
- 14. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. atcc.org [atcc.org]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. static.igem.org [static.igem.org]
- 23. Annexin V Staining Protocol [bdbiosciences.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. wp.uthscsa.edu [wp.uthscsa.edu]
- 26. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Head-to-Head Comparison of Catalysts for Cinnamic Acid Synthesis: A Guide for Researchers and Drug Development Professionals
Cinnamic acid and its derivatives are pivotal building blocks in the pharmaceutical, fragrance, and fine chemical industries. The synthesis of these α,β-unsaturated aromatic acids can be achieved through various catalytic routes, each with its distinct advantages and limitations. This guide provides an in-depth, head-to-head comparison of the most prevalent catalytic methods for cinnamic acid synthesis: the Perkin reaction, the Knoevenagel condensation, the Mizoroki-Heck reaction, and the emerging biocatalytic approach using phenylalanine ammonia-lyases (PALs). We will delve into the mechanistic intricacies, compare catalyst performance with supporting experimental data, and provide detailed protocols to empower researchers in selecting the optimal synthetic strategy for their specific needs.
The Classic Approach: Perkin Reaction
The Perkin reaction, a stalwart in organic synthesis, involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[1][2] This method has been a cornerstone for the synthesis of cinnamic acids for over a century.
The "Why": Mechanistic Insights and Catalyst Choice
The choice of an alkali salt, such as sodium acetate or potassium acetate, is crucial. The reaction is initiated by the formation of a carbanion from the acid anhydride, facilitated by the basicity of the acetate ion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A subsequent series of steps, including dehydration, leads to the formation of the α,β-unsaturated acid. The alkali salt of the acid anhydride is the catalyst of choice because it provides the necessary basicity to deprotonate the anhydride without being overly reactive to cause unwanted side reactions.[3]
Caption: Mechanism of the Perkin Reaction.
Performance and Limitations
The Perkin reaction often requires high temperatures (160-180°C) and long reaction times.[4][5] While it is a robust method, its substrate scope can be limited, particularly with aliphatic aldehydes.[2] The use of high temperatures can also lead to the formation of byproducts.
The Versatile Alternative: Knoevenagel Condensation
The Knoevenagel condensation offers a milder and often more efficient alternative to the Perkin reaction. It involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base catalyst.[4][6]
The "Why": Mechanistic Insights and Catalyst Selection
The choice of a weak base, such as piperidine, pyridine, or 1,4-diazabicyclo[2.2.2]octane (DABCO), is critical to the success of the Knoevenagel condensation.[4] The base facilitates the deprotonation of the active methylene compound to form a highly nucleophilic carbanion. This carbanion then attacks the carbonyl group of the aldehyde. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product. The use of a weak base is essential to avoid self-condensation of the aldehyde or other side reactions. More recently, greener catalytic systems employing catalysts like tetrabutylammonium bromide (TBAB) in water under microwave irradiation have been developed.[4]
Caption: Mechanism of the Knoevenagel Condensation.
Performance and Advantages
The Knoevenagel condensation generally proceeds under milder conditions and with shorter reaction times compared to the Perkin reaction, often leading to higher yields.[6][7] The reaction has a broader substrate scope and is more amenable to green chemistry principles, especially with the use of environmentally benign catalysts and solvents.[7]
The Modern Powerhouse: Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that has become a cornerstone of modern organic synthesis.[8] It facilitates the coupling of an aryl halide with an alkene, such as acrylic acid, to produce cinnamic acid derivatives with high stereoselectivity.
The "Why": Mechanistic Insights and the Role of Palladium
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The choice of the palladium catalyst and ligands is critical for achieving high efficiency and turnover numbers. The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide.
-
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by insertion into the Pd-aryl bond.
-
Syn β-Hydride Elimination: A hydrogen atom is eliminated, forming the C=C double bond of the product.
-
Reductive Elimination & Catalyst Regeneration: The Pd(0) catalyst is regenerated in the presence of a base.
The use of palladium is key due to its ability to readily cycle between the 0 and +2 oxidation states, facilitating the key steps of oxidative addition and reductive elimination. Both homogeneous and heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), have been successfully employed.[4][8]
Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.
Performance and Catalyst Efficiency
The Heck reaction is renowned for its high yields, broad functional group tolerance, and excellent stereoselectivity, typically favoring the E-isomer of the cinnamic acid derivative. The efficiency of the catalyst is often measured by its Turnover Number (TON), representing the number of moles of product formed per mole of catalyst, and Turnover Frequency (TOF), which is the TON per unit of time.[9][10] For instance, certain palladium catalyst systems for the Heck reaction have demonstrated very high TONs and TOFs, indicating exceptional catalytic activity.[11]
The Green Frontier: Biocatalysis with Phenylalanine Ammonia-Lyases (PALs)
A greener and highly selective approach to cinnamic acid synthesis involves the use of enzymes, specifically phenylalanine ammonia-lyases (PALs). PALs catalyze the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[12]
The "Why": Enzymatic Specificity and Green Chemistry
The use of PALs aligns perfectly with the principles of green chemistry. The reaction is typically carried out in aqueous media under mild temperature and pH conditions, eliminating the need for harsh reagents and organic solvents. The high specificity of the enzyme ensures the formation of the desired product with excellent enantioselectivity and minimal byproducts. The reverse reaction, the amination of cinnamic acid to L-phenylalanine, is also of significant interest.[12][13]
Caption: Simplified workflow of PAL-catalyzed cinnamic acid synthesis.
Performance, Reusability, and Future Outlook
While biocatalytic routes offer significant environmental benefits, challenges such as enzyme stability and cost remain. Immobilization of PALs on solid supports is a promising strategy to enhance their stability and enable catalyst recycling.[11] Immobilized PALs have demonstrated good operational stability, maintaining high efficiency over multiple reaction cycles.[11][12]
Head-to-Head Performance Comparison
| Synthetic Method | Catalyst | Typical Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Perkin Reaction | Sodium Acetate / Potassium Acetate | Acetic Anhydride | 160-180 | 3-8 h | 70-72[6] | Well-established, readily available reagents | High temperatures, long reaction times, moderate yields, limited substrate scope[2][5] |
| Knoevenagel Condensation | Piperidine / Pyridine / DABCO | Ethanol / Pyridine | Reflux | 6-8 h | 75-85[4] | Milder conditions, higher yields, broader substrate scope | Use of potentially toxic and volatile organic bases |
| Mizoroki-Heck Reaction | Palladium Acetate / Pd/C | Toluene / Water | 150 | 0.5 h | High[4] | High yields, excellent stereoselectivity, broad functional group tolerance | Cost of palladium catalyst, potential for metal contamination in the product |
| Biocatalysis (PAL) | Phenylalanine Ammonia-Lyase | Aqueous Buffer | 30-40 | 10-24 h | ~70[13] | Green and sustainable, high selectivity, mild conditions | Enzyme cost and stability, lower volumetric productivity |
Experimental Protocols
Protocol 1: Synthesis of Cinnamic Acid via Perkin Reaction[4]
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 160-180°C for 3-5 hours.
-
Workup: Allow the reaction mixture to cool slightly and then pour it into water. Add a saturated solution of sodium carbonate until the solution is alkaline.
-
Purification: If unreacted benzaldehyde is present, separate it using a separatory funnel. Cool the aqueous solution and acidify with concentrated hydrochloric acid to precipitate the cinnamic acid. Collect the product by vacuum filtration and recrystallize from an ethanol/water mixture.
Protocol 2: Synthesis of Cinnamic Acid via Knoevenagel Condensation[4]
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, place benzaldehyde (0.10 mol), malonic acid (0.11 mol), 95% ethanol (25 mL), and pyridine (2.5 mL).
-
Reaction: Heat the mixture to a mild reflux for 6-8 hours.
-
Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Collect the crystals using a Büchner funnel and wash with cold 95% ethanol.
-
Purification: Recrystallize the crude cinnamic acid from ethanol.
Protocol 3: Synthesis of a Cinnamic Acid Derivative via Heck Reaction (Aqueous-Biphasic System)[4]
-
Reactant Preparation:
-
Organic Phase: Dissolve the aryl halide (e.g., 3 mmol) and the palladium catalyst (e.g., 0.003 mmol) in toluene (15 mL).
-
Aqueous Phase: Separately mix sodium acrylate (3.3 mmol) and a base (e.g., 3.0 mmol) in water (15 mL).
-
-
Reaction: Add both phases to an autoclave and carry out the reaction at 150°C with vigorous stirring for 0.5 hours.
-
Workup and Isolation: Cool the reaction mixture. The product will be in the aqueous layer. Acidify the aqueous layer with a strong acid to precipitate the cinnamic acid derivative.
Conclusion and Future Perspectives
The choice of catalyst for cinnamic acid synthesis is a multifaceted decision that depends on the desired scale, purity requirements, cost considerations, and environmental impact.
-
The Perkin reaction , while historically significant, is often superseded by more efficient methods for laboratory-scale synthesis due to its harsh conditions and moderate yields.
-
The Knoevenagel condensation offers a more versatile and higher-yielding alternative under milder conditions, making it a popular choice for many applications.
-
The Mizoroki-Heck reaction stands out for its exceptional efficiency, selectivity, and broad substrate scope, particularly for the synthesis of functionalized cinnamic acid derivatives, though catalyst cost and removal can be a concern.
-
Biocatalysis with PALs represents the future of green and sustainable cinnamic acid production. While currently facing challenges in terms of enzyme cost and stability, ongoing research in enzyme engineering and immobilization is poised to make this a highly competitive industrial process.
For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each catalytic system is paramount for making informed decisions that align with their synthetic goals and sustainability objectives.
References
- 1. [PDF] Turnover Frequency (TOF) for Insight into Reaction Rates via Noble Metal Supported Catalysts | Semantic Scholar [semanticscholar.org]
- 2. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ojs.ukrlogos.in.ua [ojs.ukrlogos.in.ua]
- 6. bepls.com [bepls.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 9. researchgate.net [researchgate.net]
- 10. Turnover number - Wikipedia [en.wikipedia.org]
- 11. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 12. korobov.chem.msu.ru [korobov.chem.msu.ru]
- 13. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Cinnamic Acid Derivatives Against Standard Compounds
Abstract
Cinnamic acid and its derivatives represent a promising class of bioactive molecules with a wide spectrum of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] As novel derivatives are synthesized, rigorous and standardized benchmarking against established compounds is paramount for accurately assessing their therapeutic potential and guiding further drug development efforts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust benchmarking studies. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols for key in vitro assays, and offer guidance on data interpretation and visualization. Our focus is on ensuring scientific integrity and generating high-quality, comparable data to accelerate the translation of promising cinnamic acid derivatives from the bench to preclinical development.
The Imperative of Benchmarking in Drug Discovery
The synthesis of a novel compound is merely the first step in a long journey. To understand if a new cinnamic acid derivative has true therapeutic potential, it must be compared directly against "gold standard" compounds whose efficacy and limitations are well-characterized. This process, known as benchmarking, serves several critical functions:
-
Establishes Relative Potency: It answers the fundamental question: "Is my new compound better, worse, or equivalent to what is already known?"
-
Provides Context: A compound's activity, often expressed as an IC50 or EC50 value, is meaningless in isolation. Benchmarking provides the necessary context for interpreting these values.
-
Justifies Advancement: Strong performance against a standard compound provides the justification needed to invest further resources into a lead candidate.
-
Highlights Novelty: A derivative may show a different spectrum of activity or a better safety profile than a standard, highlighting its unique advantages.
Strategic Selection of Standard Compounds
The choice of a standard compound is critical and depends entirely on the therapeutic application being investigated. The standard should be a widely recognized and well-documented agent for the specific biological activity being assayed.
| Therapeutic Area | Primary Standard | Rationale & Mechanism |
| Anticancer | Doxorubicin | A potent, widely used chemotherapeutic agent that acts as a topoisomerase II inhibitor and intercalates into DNA, providing a high bar for cytotoxic activity.[4] |
| Antioxidant | Quercetin / Trolox | Quercetin is a natural flavonoid with potent radical-scavenging abilities. Trolox, a water-soluble vitamin E analog, is also a common standard. Both are used to assess hydrogen-donating and radical-scavenging capabilities.[5][6] |
| Anti-inflammatory | Indomethacin / Dexamethasone | Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. Dexamethasone is a corticosteroid with broad anti-inflammatory effects, offering a high-efficacy benchmark.[7][8] |
The Benchmarking Workflow: A Visual Overview
A systematic approach is essential for generating reliable and reproducible data. The following workflow outlines the key stages of a typical benchmarking study.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lead Phytochemicals for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Fluoro-2-(trifluoromethyl)cinnamic Acid: A Guide for Laboratory Professionals
For the modern researcher, the synthesis and application of novel compounds like 4-Fluoro-2-(trifluoromethyl)cinnamic acid are pivotal to advancing drug discovery and materials science. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The unique chemical properties conferred by fluorination, particularly the robust carbon-fluorine bond, demand a meticulous and informed approach to waste management. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's inherent hazards is paramount. This compound is a halogenated organic compound. Safety Data Sheets (SDS) for this chemical and similar structures consistently highlight several key hazards:
-
Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[1][2]
-
Respiratory Irritation: Inhalation of the dust can cause respiratory irritation.[1][2]
The presence of both fluorine and a trifluoromethyl group significantly increases the chemical stability of the molecule. This stability, advantageous in many applications, makes the compound persistent in the environment and resistant to conventional degradation methods.[3] Therefore, it is crucial to manage its disposal as hazardous waste to prevent long-term environmental contamination.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | GHS07 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | GHS07 | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation.[1][2] | GHS07 | P261, P271, P304+P340, P312, P403+P233, P405 |
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of this compound, stringent adherence to PPE protocols is non-negotiable. All handling and disposal procedures must be conducted with the following equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., neoprene).[4] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
Waste Segregation: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste must be collected in a designated, properly labeled hazardous waste container.
-
Waste Stream: This compound belongs to the halogenated organic waste stream.[6] It should never be mixed with non-halogenated organic waste, as this can complicate the disposal process and increase costs.
-
Container: Use a clearly labeled, compatible container for all waste containing this compound.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
The following diagram illustrates the decision-making process for waste segregation in the laboratory.
Caption: Waste segregation workflow for halogenated organic compounds.
Disposal Protocol: A Step-by-Step Guide
The recommended and most effective method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][8][9] The primary technology for the destruction of such persistent fluorinated compounds is high-temperature incineration.
Step 1: Collection and Containment
-
Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated and properly labeled hazardous waste container.
-
Ensure the container is kept tightly closed when not in use and stored in a well-ventilated area, away from incompatible materials.[1][8]
Step 2: Neutralization (for Aqueous Waste)
-
If you have an aqueous solution of this compound, it should be neutralized before disposal. However, this should only be done if you have the appropriate training and facilities. The neutralized aqueous layer should still be disposed of as hazardous waste.[7]
Step 3: Spill Management
-
Small Spills: For minor spills, trained personnel should wear appropriate PPE, contain the spill with an inert absorbent material, and collect the material into a sealed container for disposal as hazardous waste.[7]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[7]
Step 4: Final Disposal
-
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company. The most effective method for destroying fluorinated organic compounds is high-temperature incineration.[3] The high temperatures are necessary to break the stable carbon-fluorine bond.[3]
-
Alternatively, the waste may be disposed of in a hazardous waste landfill, although this only contains the substance rather than destroying it.[10] Deep well injection is another potential option provided by the EPA's interim guidance for PFAS, which may be applicable to other fluorinated compounds.[10]
The following diagram outlines the complete disposal workflow.
Caption: Complete disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental integrity. By understanding the chemical's hazards, adhering to strict PPE and segregation protocols, and utilizing approved disposal methods like high-temperature incineration, researchers can continue their vital work while minimizing their environmental footprint. Always consult your institution's specific waste management guidelines and the compound's Safety Data Sheet for the most current and detailed information.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. benchchem.com [benchchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. mcfenvironmental.com [mcfenvironmental.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-2-(trifluoromethyl)cinnamic Acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)cinnamic acid. Our objective is to move beyond mere compliance and cultivate a deep-rooted culture of safety by explaining the scientific rationale behind each procedural step. The information herein is synthesized from established safety data for structurally analogous compounds and general best practices for handling fluorinated organic chemicals.
Hazard Analysis: Understanding the Chemistry of Protection
This compound is a substituted aromatic compound. Its specific structure, featuring both a fluoro- and a trifluoromethyl- group on the phenyl ring, dictates its reactivity and toxicological profile. The primary hazards associated with analogous compounds are irritation to the skin, eyes, and respiratory system.[1][2][3]
-
Skin and Eye Irritation: Like many cinnamic acid derivatives, this compound is classified as a skin and eye irritant.[1][2][4][5] The presence of electron-withdrawing groups (fluorine and trifluoromethyl) can enhance the acidity of the carboxylic acid and increase its reactivity, potentially leading to more pronounced irritation upon contact.
-
Respiratory Irritation: As a crystalline solid or powder, the compound poses an inhalation risk.[2][6] Fine dust can easily become airborne during weighing or transfer, leading to irritation of the respiratory tract.[1][2]
-
Thermal Decomposition Hazards: A critical, often overlooked, hazard relates to thermal decomposition. In the event of a fire, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF).[7][8] HF is a severe systemic toxin that requires specialized first aid, such as the application of calcium gluconate gel.[9]
This hazard profile necessitates a multi-layered approach to personal protective equipment (PPE), ensuring all potential routes of exposure are addressed.
Core PPE Protocols: A Step-by-Step Operational Guide
The following protocols are designed to provide a robust framework for safely handling this compound.
Primary Barrier: Hand and Body Protection
Your first line of defense is preventing direct contact with the skin.
Hand Protection:
-
Glove Selection: Standard nitrile rubber gloves are generally suitable for handling solid, undissolved fluorinated compounds.[4] However, the choice of glove material must always be cross-referenced with the solvent being used if the compound is in solution. Consult a glove manufacturer's compatibility chart for specific breakthrough times.
-
Double-Gloving: For procedures involving larger quantities (>1 gram), dissolution in solvents, or prolonged handling, double-gloving is strongly recommended.[10] This practice minimizes the risk of exposure from a single glove failure.
-
Proper Technique: Always inspect gloves for tears or degradation before use. Remove gloves using a technique that avoids skin contact with the outer surface. Wash hands thoroughly with soap and water after removing gloves.[6]
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.[10] This protects against minor spills and dust contamination.
-
Chemical Apron: When transferring solutions or handling quantities greater than 10 grams, a chemical-resistant apron (e.g., of PVC or rubber) should be worn over the lab coat.[4][11]
Ocular and Respiratory Safeguards
Protecting the eyes and respiratory system is critical, particularly from airborne dust and potential splashes.
Eye and Face Protection:
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[12][13] Standard safety glasses with side shields do not provide adequate protection against dust or splashes from all angles.[4]
-
Face Shield: A full-face shield must be worn over safety goggles during any operation with a significant splash hazard.[10][11] This includes transferring solutions, handling large volumes, or reacting the compound under pressure.
Respiratory Protection:
-
Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All weighing and handling of the solid compound must be performed in a certified chemical fume hood to control airborne levels.[7][13]
-
Respirator Use: If engineering controls are insufficient or in the event of a spill, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[13] All personnel requiring a respirator must be part of a respiratory protection program that includes fit testing and training.
PPE Selection Workflow: A Risk-Based Approach
The level of PPE required is directly proportional to the risk of the procedure. The following diagram outlines a decision-making workflow for selecting appropriate PPE.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. theic2.org [theic2.org]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. benchchem.com [benchchem.com]
- 11. wm.edu [wm.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
